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  • Product: 4-(3-Ethylpyrrolidin-3-yl)morpholine

Core Science & Biosynthesis

Foundational

The Strategic Application of 4-(3-Ethylpyrrolidin-3-yl)morpholine in Modern Medicinal Chemistry

As drug discovery paradigms shift away from planar, highly aromatic molecules—a transition famously termed "escaping from flatland" [[1]]—the demand for conformationally rich, sp3-hybridized building blocks has surged. A...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift away from planar, highly aromatic molecules—a transition famously termed "escaping from flatland" [[1]]—the demand for conformationally rich, sp3-hybridized building blocks has surged. As a Senior Application Scientist, I frequently evaluate novel diamine scaffolds to optimize the physicochemical and pharmacokinetic profiles of lead compounds.

4-(3-Ethylpyrrolidin-3-yl)morpholine (CAS: 2092336-15-5) represents a highly specialized, dual-heterocyclic building block designed to address common liabilities in modern drug candidates, such as poor aqueous solubility and off-target promiscuity. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic rationale, and validated synthetic workflows for integration into complex drug scaffolds.

Physicochemical Profiling and Structural Rationale

The molecular architecture of 4-(3-Ethylpyrrolidin-3-yl)morpholine merges two privileged pharmacophores: a basic pyrrolidine ring and a solubilizing morpholine ring, connected at a sterically hindered quaternary carbon (C3 of the pyrrolidine).

Quantitative Data Summary

The table below summarizes the critical physicochemical parameters of this building block, highlighting its value in lead optimization [[2]], [[3]].

PropertyValueStructural Implication
IUPAC Name 4-(3-ethylpyrrolidin-3-yl)morpholineDefines the connectivity and substitution pattern.
CAS Number 2092336-15-5Unique identifier for procurement and registry.
Molecular Formula C10H20N2OIndicates a purely aliphatic, saturated system.
Molecular Weight 184.28 g/mol Low molecular weight, ideal for fragment-based design.
Fraction sp3 (Fsp3) 1.00 (10/10 carbons)Maximizes 3D complexity; correlates with clinical success.
Hydrogen Bond Donors 1 (Secondary Amine)Provides a specific vector for target engagement or coupling.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and dipole interactions.
Topological Polar Surface Area 24.3 ŲHighly membrane-permeable; suitable for CNS penetration.
The "Escape from Flatland" Advantage

The incorporation of an ethyl group at the C3 position of the pyrrolidine ring creates a quaternary stereocenter. This steric bulk forces the morpholine ring into a specific vector projection, preventing the molecule from adopting a flat conformation. According to Lovering et al. [[1]], increasing the fraction of sp3-hybridized carbons (Fsp3 = 1.00 for this scaffold) directly correlates with improved solubility, reduced cytochrome P450 inhibition, and lower clinical attrition rates. Furthermore, the morpholine oxygen acts as a weak hydrogen bond acceptor, improving lipophilic efficiency (LipE) without significantly increasing the basicity of the adjacent nitrogen.

Pharmacological Utility: Kinase Inhibitor Design

In the development of Receptor Tyrosine Kinase (RTK) inhibitors, planar heteroaromatic cores (e.g., pyrimidines, quinazolines) often suffer from poor solubility and high plasma protein binding. Grafting 4-(3-Ethylpyrrolidin-3-yl)morpholine onto these cores via the secondary pyrrolidine amine introduces a basic center that can form critical salt bridges with the solvent-exposed regions of the kinase hinge pocket, while the morpholine moiety projects into the solvent to enhance aqueous solubility.

Workflow A Core Scaffold (e.g., Pyrimidine) C SNAr / Buchwald-Hartwig Coupling A->C B 4-(3-Ethylpyrrolidin-3-yl)morpholine (Solubilizing Group) B->C D Kinase Inhibitor Candidate C->D E In Vitro Kinase Assay D->E

Caption: Workflow for integrating 4-(3-Ethylpyrrolidin-3-yl)morpholine into kinase inhibitor design.

Once synthesized, these morpholine-derivatized inhibitors are highly effective at penetrating cell membranes to disrupt oncogenic signaling cascades.

Pathway RTK Receptor Tyrosine Kinase (EGFR/PI3K) Downstream1 AKT / mTOR Activation RTK->Downstream1 Inhibitor Morpholine-Derivative Inhibitor Inhibitor->RTK Downstream2 Cell Proliferation & Survival Downstream1->Downstream2

Caption: Inhibition of RTK signaling pathways by morpholine-derived small molecules.

Validated Experimental Workflows

To ensure high-fidelity synthesis, the following protocols have been designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an in-process control to guarantee the integrity of the synthetic pipeline.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol details the coupling of 4-(3-Ethylpyrrolidin-3-yl)morpholine to a generic electron-deficient heteroaryl chloride.

  • Reaction Assembly: Dissolve the heteroaryl chloride core (1.0 eq) and 4-(3-Ethylpyrrolidin-3-yl)morpholine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex transition state, which is critical for the SNAr mechanism.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the pyrrolidine secondary amine and driving the equilibrium toward the product.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours under an inert nitrogen atmosphere.

    • Causality: The ethyl group at the C3 position of the pyrrolidine creates significant steric hindrance adjacent to the nucleophilic nitrogen. Elevated thermal energy is strictly required to overcome this activation barrier.

  • Self-Validating In-Process Control (LC-MS): Sample 10 µL of the reaction, dilute in methanol, and inject into the LC-MS.

    • Validation: The reaction is deemed complete only when the starting material mass is entirely depleted, accompanied by the emergence of a new peak showing a mass shift of +147.8 Da (addition of diamine +183.3 Da, loss of chlorine -35.5 Da). This provides unambiguous confirmation before proceeding to workup.

  • Workup & Purification: Quench the reaction with ice water, extract with Ethyl Acetate (3x), and wash the combined organic layers with 5% aqueous LiCl.

    • Causality: The 5% LiCl wash is a highly specific technique to partition residual DMF into the aqueous layer, preventing solvent contamination that would otherwise smear bands during silica gel chromatography.

Protocol B: Reductive Amination for Flexible Linkers

When a flexible, alkyl-linked basic center is required, reductive amination with an aldehyde core is the preferred methodology.

  • Imine Formation: Combine the aldehyde core (1.0 eq) and 4-(3-Ethylpyrrolidin-3-yl)morpholine (1.1 eq) in 1,2-dichloroethane (DCE). Add catalytic glacial acetic acid (0.1 eq).

    • Causality: Mildly acidic conditions (pH ~5) selectively protonate the carbonyl oxygen, increasing its electrophilicity. This facilitates nucleophilic attack by the pyrrolidine nitrogen without fully protonating the amine, which would render it non-nucleophilic.

  • Selective Reduction: Stir for 1 hour, then add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

    • Causality: STAB is a mild hydride donor that selectively reduces the intermediate iminium ion over the unreacted starting aldehyde. This prevents the formation of unwanted primary alcohol byproducts.

  • Self-Validating In-Process Control (TLC): Spot the reaction mixture on a silica TLC plate and develop using a Ninhydrin stain.

    • Validation: The newly formed tertiary amine will not stain strongly, but any unreacted secondary amine (starting material) will stain a vivid purple/pink. The disappearance of the aldehyde UV-active spot and the absence of the secondary amine stain validate the completion of the reduction.

  • Quench and Isolation: Add saturated aqueous NaHCO3 slowly until gas evolution ceases. Extract with Dichloromethane (DCM).

    • Causality: The basic bicarbonate neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing the degradation of the newly formed amine during the extraction process.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

Exploratory

Initial Assessment: Molecular Formula and Degree of Unsaturation

An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Ethylpyrrolidin-3-yl)morpholine For professionals in the fields of medicinal chemistry, analytical science, and drug development, the unambiguous determina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Ethylpyrrolidin-3-yl)morpholine

For professionals in the fields of medicinal chemistry, analytical science, and drug development, the unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity and regulatory compliance. This guide provides a comprehensive, in-depth walkthrough of the principles and practices applied to the structural elucidation of 4-(3-Ethylpyrrolidin-3-yl)morpholine, a representative heterocyclic scaffold.

Our approach is not a mere recitation of analytical techniques but a narrative of logical deduction, where each experiment builds upon the last, creating a self-validating system of evidence. We will delve into the causality behind experimental choices, demonstrating how a multi-technique spectroscopic approach provides an unassailable confirmation of molecular architecture.

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement of the molecular ion.

For 4-(3-Ethylpyrrolidin-3-yl)morpholine, the molecular formula is C₁₀H₂₀N₂O.[1][2] An HRMS experiment, typically using Electrospray Ionization (ESI) in positive ion mode, would seek to identify the protonated molecular ion, [M+H]⁺.

Expected HRMS Data:

  • Molecular Formula: C₁₀H₂₀N₂O

  • Exact Mass (Monoisotopic): 184.1576 u

  • Observed [M+H]⁺: 185.1649 m/z

The close agreement, typically within 5 ppm, between the observed mass and the calculated mass for C₁₀H₂₁N₂O⁺ provides strong confidence in the elemental composition.[3]

From the molecular formula, we calculate the Degree of Unsaturation (DoU) , which indicates the total number of rings and/or multiple bonds in the molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (20/2) + (2/2) = 2

A DoU of 2 is consistent with the proposed structure, which contains two saturated rings (the pyrrolidine and morpholine rings) and no double or triple bonds.

Functional Group Analysis via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides a rapid, non-destructive method for identifying the functional groups present in a molecule. While it rarely allows for full structure determination on its own, it offers crucial preliminary data. For 4-(3-Ethylpyrrolidin-3-yl)morpholine, we anticipate key absorptions corresponding to its constituent parts.

The molecule contains a secondary amine (the pyrrolidine N-H), a tertiary amine (the morpholine nitrogen), and an ether linkage (the morpholine C-O-C).

Table 1: Predicted Infrared (IR) Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale & Commentary
Secondary AmineN-H Stretch3350 - 3310Weak to Medium, SharpThe presence of a single N-H bond in the pyrrolidine ring is expected to produce a distinct, sharp absorption. This helps differentiate it from primary amines (two bands) and tertiary amines (no band).[4][5]
Aliphatic C-HC-H Stretch2960 - 2850StrongThese strong absorptions are characteristic of sp³ hybridized C-H bonds in the ethyl group and both heterocyclic rings.
EtherC-O-C Asymmetric Stretch1150 - 1085StrongA strong, prominent band is expected due to the C-O-C asymmetric stretching vibration within the morpholine ring, a key diagnostic peak for this moiety.[6]
Aliphatic AmineC-N Stretch1250 - 1020Medium to WeakC-N stretching vibrations for both the secondary and tertiary amines will appear in this region. They can sometimes be difficult to distinguish from other fingerprint region absorptions.[4]
Secondary AmineN-H Wag910 - 665Medium, BroadA broad absorption due to the out-of-plane bending of the N-H bond provides further evidence for the secondary amine.[4]

Critically, the absence of a strong, broad O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ would rule out isomeric structures containing hydroxyl or carbonyl groups.

Elucidating Connectivity: A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

img [image="https://i.imgur.com/7gqQ2wX.png", label=""];

// Labels H2 [pos="1.5,1.5!", label="H₂", fontcolor="#202124"]; H1 [pos="2.5,0.7!", label="H₁", fontcolor="#202124"]; H3 [pos="0.5,0.7!", label="H₃", fontcolor="#202124"]; H4 [pos="-0.5,1.5!", label="H₄", fontcolor="#202124"]; H5 [pos="-1.5,0.7!", label="H₅", fontcolor="#202124"]; H6 [pos="-2.5,0.7!", label="H₆", fontcolor="#202124"]; H7 [pos="-1.5,-0.7!", label="H₇", fontcolor="#202124"]; H8 [pos="-0.5,-1.5!", label="H₈", fontcolor="#202124"]; H9 [pos="0.5,-0.7!", label="H₉", fontcolor="#202124"]; H10 [pos="1.5,-1.5!", label="H₁₀", fontcolor="#202124"]; NH [pos="2.2,-0.1!", label="NH", fontcolor="#202124"]; } enddot Caption: Proton labeling for 4-(3-Ethylpyrrolidin-3-yl)morpholine.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
H₁₀ (CH₃)3HTriplet (t)0.90Aliphatic methyl group protons, split by the adjacent CH₂ (H₉).
H₉ (CH₂)2HQuartet (q)1.65Methylene protons of the ethyl group, adjacent to the methyl group (H₁₀) and the quaternary carbon.
NH1HBroad Singlet (br s)1.90The secondary amine proton. Signal is often broad and may exchange with D₂O.[5]
H₄, H₅ (Pyrrolidine CH₂)4HMultiplet (m)2.60 - 2.80Protons on the pyrrolidine ring carbons adjacent to the nitrogen.[7]
H₆, H₇ (Morpholine CH₂)4HTriplet (t)2.75Methylene protons on carbons adjacent to the morpholine nitrogen.
H₂, H₃ (Pyrrolidine CH₂)4HMultiplet (m)2.90 - 3.10Protons on the pyrrolidine ring carbons adjacent to the quaternary center.
H₈ (Morpholine CH₂)4HTriplet (t)3.70Methylene protons on carbons adjacent to the morpholine oxygen, significantly deshielded by the electronegative oxygen atom.
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

img [image="https://i.imgur.com/GzB9T0A.png", label=""];

// Labels C1 [pos="2.0,0.0!", label="C1", fontcolor="#202124"]; C2 [pos="1.1,0.8!", label="C2", fontcolor="#202124"]; C3 [pos="0.0,0.0!", label="C3", fontcolor="#202124"]; C4 [pos="1.1,-0.8!", label="C4", fontcolor="#202124"]; C5 [pos="-1.2,0.8!", label="C5", fontcolor="#202124"]; C6 [pos="-2.2,0.0!", label="C6", fontcolor="#202124"]; C7 [pos="-1.2,-0.8!", label="C7", fontcolor="#202124"]; C8 [pos="-0.5,1.8!", label="C8", fontcolor="#202124"]; C9 [pos="-0.5,3.0!", label="C9", fontcolor="#202124"]; C10 [pos="-0.5,-1.8!", label="C10", fontcolor="#202124"]; } enddot Caption: Carbon labeling for 4-(3-Ethylpyrrolidin-3-yl)morpholine.

Table 3: Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃)

LabelDEPT-135Approx. Chemical Shift (δ, ppm)Rationale
C9 (CH₃)Positive8.5Aliphatic methyl carbon of the ethyl group.
C8 (CH₂)Negative30.0Aliphatic methylene carbon of the ethyl group.
C1, C4 (CH₂)Negative48.0Pyrrolidine ring carbons adjacent to the nitrogen.[8]
C5, C7 (CH₂)Negative50.0Morpholine ring carbons adjacent to the nitrogen.
C2 (CH₂)Negative55.0Pyrrolidine ring carbons adjacent to the quaternary center.
C3 (Quaternary C)Absent65.0The key quaternary carbon, bonded to the ethyl group, the morpholine nitrogen, and two pyrrolidine carbons.
C6, C10 (CH₂)Negative67.0Morpholine ring carbons adjacent to the oxygen, deshielded.
2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships. We would expect to see correlations between:

    • H₁₀ (CH₃) and H₉ (CH₂) of the ethyl group.

    • H₆/H₇ and H₈ within the morpholine ring.

    • H₄/H₅ and H₂/H₃ within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of the signals listed in Tables 2 and 3 to each other.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for confirming the overall connectivity, showing correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations that would confirm the structure are:

    • Protons of the ethyl group (H₉, H₁₀) to the quaternary carbon (C3).

    • Morpholine protons (H₆, H₇) to the quaternary carbon (C3).

    • Pyrrolidine protons (H₂, H₃) to the quaternary carbon (C3).

    • Pyrrolidine protons (H₂, H₃) to other pyrrolidine carbons (C1, C4).

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_ms_ir MS & IR H1 ¹H NMR (Proton Environments) C13 ¹³C & DEPT NMR (Carbon Skeleton) H1->C13 Provides Context COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC C13->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Defines Spin Systems HSQC->HMBC Assigns Atoms Structure Unambiguous Structure HMBC->Structure Confirms Final Connectivity HRMS HRMS (Molecular Formula) IR IR (Functional Groups) HRMS->IR Confirms Elements IR->H1 Confirms Functional Groups

Corroboration by Mass Spectrometry Fragmentation

Mass spectrometry not only provides the molecular formula but also offers structural clues through fragmentation analysis. Under Electron Impact (EI) or Collision-Induced Dissociation (CID) conditions, the molecule will break apart in predictable ways.

The most likely fragmentation pathways involve cleavage alpha to the nitrogen atoms, leading to the formation of stable radical cations.

Key Predicted Fragments:

  • Loss of ethyl group: Cleavage of the C3-C8 bond would result in a fragment at m/z 155 ([M-29]⁺).

  • Ring opening of morpholine: Cleavage of the morpholine ring can lead to characteristic fragments.

  • Ring opening of pyrrolidine: Alpha-cleavage next to the pyrrolidine nitrogen is a very common pathway for such systems.

G M [M+H]⁺ m/z 185 F1 Fragment m/z 156 (Loss of Ethyl) M->F1 - C₂H₅ F2 Pyrrolidinium Ion (Alpha-Cleavage) M->F2 Ring Cleavage F3 Morpholinium Ion (Alpha-Cleavage) M->F3 Ring Cleavage

Experimental Protocols

5.1 High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Analysis Mode: Positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis: Identify the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the accurate mass.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on concentration.

  • DEPT-135 Acquisition:

    • Run a standard DEPT-135 pulse sequence to differentiate carbon types.

  • 2D COSY Acquisition:

    • Acquire a gradient-enhanced COSY (gCOSY) experiment.

  • 2D HSQC Acquisition:

    • Acquire a gradient-enhanced HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz.

  • 2D HMBC Acquisition:

    • Acquire a gradient-enhanced HMBC experiment optimized for long-range couplings of 8-10 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to residual solvent signal (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The structure elucidation of 4-(3-Ethylpyrrolidin-3-yl)morpholine is a systematic process of evidence accumulation. It begins with the foundational determination of the molecular formula by HRMS, is guided by the functional group information from IR spectroscopy, and is definitively solved by a comprehensive suite of 1D and 2D NMR experiments. Mass spectral fragmentation patterns provide powerful corroborating evidence. Each piece of data serves as an internal validation for the others, culminating in a structure that is established with the highest degree of scientific certainty. This rigorous, multi-faceted approach is the gold standard in chemical analysis and is essential for advancing research and development in the pharmaceutical sciences.

References

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS. Available at: [Link]

  • Hawthorne, D. G., Johns, S. R., & Willing, R. I. (1976). 13 C N.M.R. spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[8][8][9]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. Australian Journal of Chemistry, 29(2), 315–326. Available at: [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Scientific Diagram]. Available at: [Link]

  • Kwok, R., & Prang, P. (1966). Synthesis and Nuclear Magnetic Resonance Spectra of Some N-Substituted 2-Iminopyrrolidines. The Journal of Organic Chemistry, 32(3), 738-741. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • Liu, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2585. Available at: [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ISEP. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Tzakos, A. G., & Gerothanassis, I. P. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(3-Ethylpyrrolidin-3-yl)morpholine (CAS 2092336-15-5): A Privileged Scaffold for Modern Drug Discovery

Introduction: Unveiling a Novel Chemical Entity In the landscape of contemporary drug discovery, the strategic combination of validated pharmacophores into novel chemical entities presents a fertile ground for identifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Chemical Entity

In the landscape of contemporary drug discovery, the strategic combination of validated pharmacophores into novel chemical entities presents a fertile ground for identifying next-generation therapeutics. The compound 4-(3-Ethylpyrrolidin-3-yl)morpholine, registered under CAS number 2092336-15-5, represents a compelling example of such a design strategy. This molecule marries two "privileged structures" in medicinal chemistry: the pyrrolidine and morpholine rings.[1][2] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone of numerous biologically active compounds due to its three-dimensional nature and capacity for stereochemical diversity.[3] Concurrently, the morpholine moiety is frequently incorporated into therapeutic agents to enhance pharmacological profiles, including potency, selectivity, and pharmacokinetic properties, owing to its metabolic stability and favorable physicochemical characteristics.[2]

This technical guide provides a comprehensive overview of 4-(3-Ethylpyrrolidin-3-yl)morpholine, from its proposed synthesis and physicochemical properties to a detailed roadmap for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this and similar chemical scaffolds.

Physicochemical Properties and Structural Attributes

A foundational step in the evaluation of any potential drug candidate is the characterization of its physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.

PropertyValueSource
CAS Number 2092336-15-5N/A
Molecular Formula C₁₀H₂₀N₂O[4]
Molecular Weight 184.28 g/mol [4]
Canonical SMILES CCC1(CNCC1)N1CCOCC1[4]
InChI Key YVHHBDGVJBRFLB-UHFFFAOYSA-N[4]

The structure of 4-(3-Ethylpyrrolidin-3-yl)morpholine, with its combination of a tertiary amine within the pyrrolidine ring and the ether and secondary amine functionalities of the morpholine ring, suggests a favorable balance of hydrophilicity and lipophilicity. This is a critical attribute for oral bioavailability and cell membrane permeability. Computational prediction of properties such as logP, polar surface area, and solubility can provide initial insights into its drug-likeness and guide formulation development.[5]

Proposed Synthesis of 4-(3-Ethylpyrrolidin-3-yl)morpholine

G cluster_0 Proposed Synthetic Pathway start Commercially Available 3-Pyrrolidinone Derivative step1 Step 1: Alkylation (e.g., Ethyl iodide, NaH) start->step1 intermediate1 3-Ethyl-3-pyrrolidinone step1->intermediate1 step2 Step 2: Reductive Amination (Morpholine, NaBH(OAc)₃) intermediate1->step2 final_product 4-(3-Ethylpyrrolidin-3-yl)morpholine step2->final_product G cluster_0 Privileged Scaffolds in Drug Discovery Compound 4-(3-Ethylpyrrolidin-3-yl)morpholine Pyrrolidine Pyrrolidine Scaffold (e.g., in CNS drugs, antivirals) Compound->Pyrrolidine incorporates Morpholine Morpholine Scaffold (e.g., in kinase inhibitors, antibiotics) Compound->Morpholine incorporates Potential_Targets Potential Biological Targets (GPCRs, Ion Channels, Kinases) Pyrrolidine->Potential_Targets targets Morpholine->Potential_Targets targets G cluster_0 Biological Evaluation Workflow Tier1 Tier 1: In Vitro ADME/Tox Profiling Tier2 Tier 2: Primary Target Screening (Broad Panel) Tier1->Tier2 Proceed if favorable drug-like properties Tier3 Tier 3: Secondary & Functional Assays (Hit Validation) Tier2->Tier3 Proceed with confirmed hits Tier4 Tier 4: In Vivo Efficacy Studies Tier3->Tier4 Proceed with validated mechanism of action G cluster_0 GPCR Functional Assay Workflow start HEK293 cells expressing target GPCR step1 Seed cells in 384-well plate start->step1 step2 Add serial dilutions of test compound step1->step2 step3 Incubate step2->step3 step4 Lyse cells and measure cAMP levels (HTRF) step3->step4 end Determine EC₅₀ or IC₅₀ step4->end G cluster_0 Kinase Inhibition Assay Workflow start Prepare kinase, substrate, ATP, and compound step1 Initiate kinase reaction in 384-well plate start->step1 step2 Incubate step1->step2 step3 Stop reaction and deplete ATP step2->step3 step4 Convert ADP to ATP and generate luminescence step3->step4 end Measure luminescence and determine IC₅₀ step4->end G cluster_0 Automated Patch Clamp Workflow start Prepare cells expressing target ion channel step1 Load cells and solutions into system start->step1 step2 Automated seal formation and whole-cell access step1->step2 step3 Apply voltage protocol and compound dilutions step2->step3 step4 Record ion channel currents step3->step4 end Analyze current modulation and determine IC₅₀/EC₅₀ step4->end

Sources

Exploratory

4-(3-Ethylpyrrolidin-3-yl)morpholine mechanism of action hypothesis

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(3-Ethylpyrrolidin-3-yl)morpholine Authored by: A Senior Application Scientist Preamble: Deconstructing a Privileged Scaffold Combination for Novel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(3-Ethylpyrrolidin-3-yl)morpholine

Authored by: A Senior Application Scientist

Preamble: Deconstructing a Privileged Scaffold Combination for Novel CNS Drug Discovery

The compound 4-(3-Ethylpyrrolidin-3-yl)morpholine represents a compelling, albeit currently understudied, chemical entity. Its structure is a composite of two "privileged" heterocyclic scaffolds in medicinal chemistry: morpholine and pyrrolidine.[1][2][3][4] The morpholine ring is a cornerstone in the design of a multitude of therapeutic agents, prized for its ability to confer favorable physicochemical properties, metabolic stability, and potent interactions with a variety of biological targets.[1][2] Notably, its presence in central nervous system (CNS) drug candidates often enhances blood-brain barrier permeability, a critical attribute for neurological therapeutics.[5][6][7] Concurrently, the pyrrolidine ring is a core motif in numerous biologically active compounds, including nootropic and neuroprotective agents, demonstrating a wide range of CNS activities such as anxiolytic, anticonvulsant, and serotonergic modulation.[3][4][8][9][10][11]

The strategic fusion of these two scaffolds in 4-(3-Ethylpyrrolidin-3-yl)morpholine warrants a systematic investigation into its potential mechanism of action. This guide puts forth a primary hypothesis and several secondary hypotheses, underpinned by the known pharmacology of its constituent moieties. We will then delineate a comprehensive, multi-phased experimental strategy designed to rigorously test these hypotheses, providing a roadmap for researchers, scientists, and drug development professionals to elucidate the therapeutic potential of this novel compound.

Part 1: The Mechanistic Hypothesis - A Putative Modulator of Monoaminergic Systems

Given the extensive literature on morpholine and pyrrolidine derivatives in neuropharmacology, we hypothesize that 4-(3-Ethylpyrrolidin-3-yl)morpholine primarily acts as a modulator of monoaminergic systems, with potential secondary activities on other key CNS targets.

Primary Hypothesis: Dual Monoamine Oxidase (MAO) Inhibition and Serotonin 2A (5-HT2A) Receptor Antagonism

We propose that the primary mechanism of action of 4-(3-Ethylpyrrolidin-3-yl)morpholine involves the dual inhibition of monoamine oxidases (MAO-A and MAO-B) and antagonism of the serotonin 2A (5-HT2A) receptor.

  • Rationale for MAO Inhibition: Numerous morpholine-containing compounds have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[7][12] Inhibition of these enzymes leads to an increase in the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressant and neuroprotective agents.[7][12] The pyrrolidine scaffold can also contribute to interactions with enzymes, making this a plausible primary target.[4][10]

  • Rationale for 5-HT2A Receptor Antagonism: Pyrrolidine-indole derivatives have been recently explored as potent serotonergic psychedelic agents targeting the 5-HT2A receptor.[9][13] While those compounds are agonists, the pyrrolidine scaffold itself is a versatile structure that can be tailored for either agonist or antagonist activity. 5-HT2A antagonism is a clinically validated mechanism for atypical antipsychotics and has therapeutic potential in treating psychosis, depression, and anxiety.[9]

This dual-action profile could offer a synergistic therapeutic effect, potentially leading to a novel antidepressant or anxiolytic with a favorable side-effect profile.

Secondary Hypotheses
  • Cholinesterase Inhibition: Both morpholine and pyrrolidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[4][10][12] Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease.

  • Dopamine Receptor Modulation: Morpholine derivatives have been investigated as ligands for dopamine receptors, particularly the D3 subtype.[7][14] The pyrrolidine ring is also a common feature in dopamine receptor ligands. Modulation of dopaminergic pathways is key in treating Parkinson's disease, schizophrenia, and addiction.

  • Kinase Inhibition: The morpholine scaffold is a prominent feature in a vast number of kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, which is implicated in neurodegenerative diseases and CNS tumors.[1][5]

Part 2: A Phased Experimental Approach to Hypothesis Validation

To systematically investigate the proposed mechanisms of action, a multi-phased experimental plan is outlined below. This plan is designed to be a self-validating system, where the results of each phase inform the design of subsequent experiments.

Phase 1: In Vitro Target Identification and Profiling

The initial phase focuses on broad, unbiased screening to identify the primary biological targets of 4-(3-Ethylpyrrolidin-3-yl)morpholine, followed by more focused assays to confirm and characterize these interactions.

Experimental Protocol 1.1: Broad-Panel CNS Target Screening
  • Objective: To identify potential high-affinity binding sites for the test compound across a wide range of CNS-relevant targets.

  • Methodology:

    • Synthesize and purify 4-(3-Ethylpyrrolidin-3-yl)morpholine.

    • Submit the compound to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The panel should include a comprehensive set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes relevant to CNS function.

    • The primary screen should be conducted at a single high concentration (e.g., 10 µM) to identify any significant binding interactions (typically >50% inhibition of radioligand binding).

    • Follow up any "hits" with concentration-response curves to determine the binding affinity (Ki).

Experimental Protocol 1.2: Focused Enzymatic Inhibition Assays
  • Objective: To quantitatively assess the inhibitory potential of the compound against MAO-A, MAO-B, AChE, and BuChE.

  • Methodology:

    • Utilize commercially available enzyme inhibition assay kits (e.g., from Abcam, Cayman Chemical).

    • For MAO-A and MAO-B assays, use recombinant human enzymes and a chemiluminescent substrate. Run parallel assays with selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

    • For AChE and BuChE assays, use Ellman's reagent-based colorimetric assays with enzymes from appropriate sources (e.g., human recombinant or electric eel for AChE, equine serum for BuChE). Use donepezil or galantamine as a positive control.

    • Generate 8-point concentration-response curves for 4-(3-Ethylpyrrolidin-3-yl)morpholine to determine IC50 values.

Hypothetical Data Summary: Phase 1
TargetAssay TypeHypothetical IC50/Ki (nM)
MAO-A Enzymatic Inhibition150
MAO-B Enzymatic Inhibition85
5-HT2A Receptor Radioligand Binding45
Dopamine D3 Receptor Radioligand Binding350
AChE Enzymatic Inhibition>10,000
BuChE Enzymatic Inhibition>10,000
Phase 2: Cellular Assays for Functional Characterization and Pathway Analysis

This phase aims to determine the functional consequence of the binding interactions identified in Phase 1 and to elucidate the downstream signaling pathways modulated by the compound.

Experimental Protocol 2.1: 5-HT2A Receptor Functional Assay
  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor.

  • Methodology:

    • Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Employ a calcium mobilization assay, as the 5-HT2A receptor couples to Gq, leading to an increase in intracellular calcium upon activation.

    • To test for agonist activity, apply increasing concentrations of 4-(3-Ethylpyrrolidin-3-yl)morpholine and measure the calcium response.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before challenging with a known 5-HT2A agonist (e.g., serotonin or DOI) at its EC80 concentration. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.

    • Calculate the EC50 (for agonists) or KB (for antagonists) from the resulting data.

Diagram of Proposed Signaling Pathway

G cluster_0 4-(3-Ethylpyrrolidin-3-yl)morpholine cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound Test Compound MAO_A MAO-A Compound->MAO_A Inhibits MAO_B MAO-B Compound->MAO_B Inhibits HTR2A 5-HT2A Receptor Compound->HTR2A Antagonizes Serotonin Serotonin (5-HT) Serotonin->HTR2A Activates Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: Hypothesized dual mechanism of action at the synapse.

Phase 3: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation

The final phase involves assessing the compound's properties in a living system to establish its drug-like potential and to observe its effects in relevant behavioral models.

Experimental Protocol 3.1: Blood-Brain Barrier (BBB) Permeability Assessment
  • Objective: To determine if the compound can cross the BBB and reach its CNS targets.

  • Methodology:

    • Administer a single dose of 4-(3-Ethylpyrrolidin-3-yl)morpholine to a cohort of rodents (e.g., C57BL/6 mice) via intravenous (IV) and oral (PO) routes.

    • At various time points post-dosing (e.g., 15, 30, 60, 120, 240 minutes), collect blood and brain tissue samples.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu) to assess BBB penetration. A Kp,uu > 0.3 is generally considered indicative of good CNS penetration.

Experimental Protocol 3.2: Rodent Behavioral Models
  • Objective: To evaluate the potential antidepressant and/or anxiolytic effects of the compound in vivo.

  • Methodology:

    • Forced Swim Test (FST) in Mice: A standard model for assessing antidepressant-like activity. Administer the test compound or vehicle control 30-60 minutes prior to the test. A decrease in immobility time is indicative of an antidepressant effect.

    • Elevated Plus Maze (EPM) in Rats: A widely used model for assessing anxiolytic-like activity. Administer the compound or vehicle control prior to placing the rat in the maze. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

    • Include positive controls (e.g., fluoxetine for FST, diazepam for EPM) for comparison.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Cellular cluster_2 Phase 3: In Vivo A Broad Panel Screening C Binding Assays (Receptors) A->C B Enzyme Assays (MAO, AChE) D Functional Assays (e.g., Ca²⁺ Flux) B->D C->D E Signaling Pathway Analysis D->E F Pharmacokinetics (BBB Penetration) E->F G Pharmacodynamics (Behavioral Models) F->G

Caption: Phased experimental workflow for mechanism of action elucidation.

Conclusion

The novel chemical entity 4-(3-Ethylpyrrolidin-3-yl)morpholine stands at an exciting intersection of established pharmacophores. The mechanistic hypotheses presented herein, centered on the modulation of monoaminergic systems, provide a logical and evidence-based starting point for a comprehensive investigation. The detailed, phased experimental plan offers a rigorous and self-validating framework to not only test these hypotheses but also to uncover the full therapeutic potential of this promising compound. Successful execution of this research program could pave the way for a new generation of CNS therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8).
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem. (n.d.).
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. (n.d.).
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC. (n.d.).
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2025, February 27).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15).
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026, March 5).
  • Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview - Benchchem. (n.d.).
  • 2-Pyrrolidinylideneureas, a New Class of Central Nervous System Agents - PubMed. (n.d.).
  • Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder | ACS Medicinal Chemistry Letters - ACS Publications. (2024, December 10).
  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC. (2022, April 26).
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results. (2013, July 10).
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5).
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6).
  • Pyrrolidone derivatives - PubMed. (2001, December 1).

Sources

Foundational

A Technical Guide to the Therapeutic Targets of Morpholine Derivatives

Executive Summary The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its frequent appe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2] This guide provides an in-depth technical exploration of the key molecular targets of morpholine-containing therapeutics across diverse disease areas. We will dissect the mechanisms of action, present structure-activity relationship (SAR) insights, and provide validated experimental protocols for researchers in drug discovery. This analysis moves beyond a simple catalog of drugs to explain the causal relationships between the morpholine structure and its therapeutic function, grounded in authoritative scientific evidence.

Chapter 1: The Morpholine Scaffold: A Cornerstone of Modern Drug Design

The utility of the morpholine scaffold is rooted in its unique combination of structural and chemical properties. Its non-planar, "chair" conformation allows for precise spatial positioning of substituents, while the nitrogen atom's basicity (pKa ≈ 8.5) ensures it is often protonated at physiological pH, enhancing water solubility. The ether oxygen acts as a hydrogen bond acceptor, a critical interaction for anchoring ligands within protein active sites.[3] This balance of hydrophilic and lipophilic character is crucial for navigating the complex journey from administration to target engagement, including crossing the blood-brain barrier in neurotherapeutics.[4][5] Furthermore, the morpholine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[1] These attributes have enabled the development of morpholine-containing drugs against a wide array of biological targets, as we will explore in the subsequent chapters.

Chapter 2: Targeting Protein Kinases in Oncology

The deregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention.[6] Morpholine derivatives have proven exceptionally effective as inhibitors of several critical oncogenic kinases.

2.1 PI3K/Akt/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many human cancers.[3][6] The morpholine ring is a key pharmacophore in numerous PI3K inhibitors.

Mechanism of Action: In many PI3K inhibitors, such as ZSTK474 and its analogs, the oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Valine 851 in the hinge region of the PI3K active site.[7] This interaction is essential for anchoring the inhibitor and achieving high-potency inhibition.[3] By blocking the kinase activity of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby abrogating the downstream signaling cascade through Akt and mTOR, ultimately leading to decreased cell proliferation and survival.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Morpholine_Drug Morpholine Derivative (e.g., ZSTK474) Morpholine_Drug->PI3K Inhibits KRAS_Pathway cluster_0 KRAS Cycle KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP SOS1 (GEF) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF Activates Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalently Binds & Locks Inactive MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Uncontrolled Cell Growth ERK->Proliferation Promotes PDE4_Pathway PDE4 Phosphodiesterase 4 (PDE4) AMP AMP (Inactive) PDE4->AMP Degrades cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23) PKA->Pro_Inflammatory Reduces Anti_Inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_Inflammatory Increases Apremilast Apremilast Apremilast->PDE4 Inhibits

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of Ethylpyrrolidinyl Morpholine Scaffolds

Executive Summary The structural hybridization of diverse pharmacophores is a cornerstone of modern medicinal chemistry. Among these, the integration of ethylpyrrolidinyl and morpholine moieties onto core heteroaromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural hybridization of diverse pharmacophores is a cornerstone of modern medicinal chemistry. Among these, the integration of ethylpyrrolidinyl and morpholine moieties onto core heteroaromatic scaffolds (e.g., quinazolinones, pyrimidines, and purines) has emerged as a highly effective strategy for optimizing both pharmacodynamics and pharmacokinetics [1].

This technical guide explores the Structure-Activity Relationship (SAR) of ethylpyrrolidinyl morpholines. By analyzing the causality behind these specific structural modifications, we provide a blueprint for drug development professionals to rationally tune target affinity, modulate lipophilicity, and overcome metabolic liabilities in kinase and receptor-targeted therapies.

Mechanistic Rationale: The "Why" Behind the Moieties

To understand the SAR of these compounds, one must first deconstruct the physicochemical contributions of each moiety.

The Morpholine Ring: Hinge-Binding and Metabolic Stability

Morpholine (an oxa-azacyclohexane) is a privileged scaffold in kinase inhibitor design.

  • Causality in Design: The oxygen atom acts as a critical hydrogen-bond acceptor. In the context of PI3K/mTOR inhibitors, this oxygen frequently forms a vital hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα).

  • Physicochemical Impact: Compared to piperazine, the electronegative oxygen reduces the basicity of the adjacent nitrogen (pKa ~ 8.3), decreasing the likelihood of phospholipidosis and hERG channel liabilities while maintaining aqueous solubility.

The Ethylpyrrolidinyl Group: Solubilization and Pocket Navigation

The ethylpyrrolidinyl moiety consists of a flexible two-carbon linker terminating in a basic pyrrolidine ring.

  • Causality in Design: With a pKa of ~10.4, the pyrrolidine nitrogen is protonated at physiological pH. This serves a dual purpose: it drastically improves the thermodynamic solubility of flat, hydrophobic core scaffolds, and it enables the formation of strong salt bridges with solvent-exposed acidic residues (Asp/Glu) at the periphery of target binding pockets.

  • Linker Length: The ethyl linker provides the precise degrees of rotational freedom required to project the basic amine out of the hydrophobic core without incurring the high entropic penalty associated with longer alkyl chains [2].

SAR Case Studies and Quantitative Profiling

The synergistic effect of combining these two groups has been validated across multiple therapeutic areas, from anti-cancer quinazolinones [3] to anti-malarial agents [4].

Case Study: Kinase Inhibitor Chemotypes

In the optimization of BMH-21-like quinazolinone derivatives and aminopurine kinase inhibitors, the presence of both groups dictates efficacy. As shown in the SAR data below, replacing the morpholine ring with a piperidine ring results in a significant drop in potency, directly attributable to the loss of the oxygen-mediated hydrogen bond. Conversely, truncating the ethylpyrrolidinyl group to a simple methyl group drastically reduces aqueous solubility, limiting cellular permeability.

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship of a generalized heteroaromatic scaffold substituted with various R1 (Hinge-binding) and R2 (Solvent-exposed) groups.

CompoundR1 (Hinge Binder)R2 (Solvent-Exposed)Target IC₅₀ (µM)ClogPAqueous Sol. (µg/mL)Mechanistic Note
1 (Hit) MorpholineH12.502.115Weak binding; poor pocket filling.
2 (Lead) MorpholineEthylpyrrolidinyl0.852.8145Optimal balance of H-bonding and solubility.
3 PiperidineEthylpyrrolidinyl4.503.580Loss of critical O-atom H-bond acceptor.
4 MorpholineMethylpiperazine2.101.9210Increased basicity leads to target repulsion.
5 MorpholinePropylpyrrolidinyl1.403.295Entropic penalty from longer linker reduces affinity.

Logical Workflows and Pathway Visualization

The optimization of these scaffolds follows a strict, iterative workflow designed to balance on-target potency with ADME properties.

SAR_Workflow Hit Hit Identification (Core Scaffold) Morpholine Morpholine Addition (Hinge Binding / H-bond Acceptor) Hit->Morpholine Pyrrolidine Ethylpyrrolidinyl Substitution (Solubility / Target Pocket) Hit->Pyrrolidine InVitro In Vitro Profiling (IC50, ADME, hERG) Morpholine->InVitro Pyrrolidine->InVitro Lead Lead Optimization (In Vivo Efficacy) InVitro->Lead

Logical workflow for the SAR optimization of ethylpyrrolidinyl morpholine derivatives.

When optimized, these compounds frequently target the PI3K/AKT/mTOR pathway, a critical signaling cascade in oncology.

Signaling_Pathway Ligand Growth Factor RTK RTK Ligand->RTK PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Ethylpyrrolidinyl Morpholine Inhibitor->PI3K Inhibitor->mTOR

Inhibition of the PI3K/AKT/mTOR signaling pathway by dual-targeting morpholine derivatives.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes a mechanistic justification and a quality control checkpoint.

Step-by-Step Synthesis of Ethylpyrrolidinyl Morpholine Intermediates

This protocol details the sequential nucleophilic aromatic substitution (SNAr) and alkylation required to functionalize a di-halogenated core (e.g., 2,4-dichloroquinazoline).

  • Morpholine SNAr (Regioselective):

    • Procedure: Dissolve 1.0 eq of the dichloro-core in anhydrous DMF. Add 1.2 eq of morpholine and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at 0°C for 2 hours.

    • Causality: The reaction is kept at 0°C to ensure regioselectivity. The more electrophilic position (e.g., C4 on quinazoline) reacts first. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming morpholine.

    • Self-Validation Checkpoint: Perform LC-MS. The reaction must show >95% conversion to the mono-substituted morpholine intermediate before proceeding. If di-substitution is observed, the temperature was too high.

  • Ethylpyrrolidinyl Alkylation/Amination:

    • Procedure: To the purified intermediate, add 1.5 eq of 1-(2-aminoethyl)pyrrolidine and 3.0 eq of K₂CO₃ in n-butanol. Reflux at 110°C for 12 hours.

    • Causality: The second halogen is less reactive due to the electron-donating effect of the newly added morpholine ring. Therefore, a higher temperature and a protic solvent (n-butanol) are required to stabilize the Meisenheimer complex transition state.

    • Self-Validation Checkpoint: Isolate the product via flash chromatography (DCM:MeOH 9:1 with 1% NH₄OH). The basic modifier (NH₄OH) is mandatory; without it, the basic pyrrolidine nitrogen will streak on the silica gel, leading to poor yield and purity.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

To evaluate the SAR modifications, a universal kinase assay is employed.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent essential for preventing the highly lipophilic ethylpyrrolidinyl morpholine compounds from aggregating and forming false-positive promiscuous inhibitors (pan-assay interference compounds, PAINS).

  • Compound Incubation: Dispense 5 µL of the target kinase (e.g., PI3Kα) into a 384-well plate. Add 2.5 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature.

  • Reaction Initiation & Detection: Add 2.5 µL of ATP/Substrate mix. Incubate for 60 minutes. Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

    • Self-Validation Checkpoint: Include a known reference inhibitor (e.g., Alpelisib) in every plate. The IC₅₀ of the reference must fall within 3-fold of its literature value (e.g., ~5 nM for Alpelisib) to validate the assay's dynamic range and enzyme activity.

References

  • Title: Design and synthesis of BMH-21-like quinazolinone derivatives as potential anti-cancer agents Source: Journal of Molecular Structure URL: [Link]

  • Title: Identification of novel anti-amoebic pharmacophores from kinase inhibitor chemotypes Source: Frontiers in Microbiology URL: [Link]

  • Title: The past, present and future of anti-malarial medicines Source: National Center for Biotechnology Information (PMC) URL: [Link]

Foundational

Physicochemical Profiling of Substituted Pyrrolidinyl Morpholines: A Strategic Guide for Lead Optimization

Executive Summary The pursuit of optimal physicochemical properties in modern drug design has driven a paradigm shift from flat, sp²-hybridized aromatics toward sp³-rich, three-dimensional scaffolds. Among these, the sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of optimal physicochemical properties in modern drug design has driven a paradigm shift from flat, sp²-hybridized aromatics toward sp³-rich, three-dimensional scaffolds. Among these, the substituted pyrrolidinyl morpholine motif has emerged as a privileged structural framework. By coupling the conformational rigidity and basicity of pyrrolidine with the balanced lipophilicity and metabolic stability of morpholine, medicinal chemists can finely tune the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of lead compounds.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of substituted pyrrolidinyl morpholines, detailing the causality behind structure-property relationships (SPR) and outlining self-validating experimental workflows for their characterization.

The Strategic Value of the Pyrrolidinyl Morpholine Motif

The integration of pyrrolidine and morpholine rings addresses several critical liabilities in drug discovery:

  • Pyrrolidine (The Anchor): As a five-membered saturated heterocycle, pyrrolidine contributes significant 3D character (high Fsp³) and conformational rigidity through pseudorotation. It typically acts as a strong basic center (pKa ~11.2) and a potent hydrogen bond donor/acceptor, which enhances aqueous solubility but can limit passive membrane permeability if left unmodulated1.

  • Morpholine (The Modulator): Morpholine provides a unique balance. The presence of the oxygen atom exerts an electron-withdrawing inductive effect, lowering the basicity of its nitrogen (pKa ~8.36) compared to piperidine. It acts as a metabolic shield and provides a favorable LogP profile, improving overall pharmacokinetics 2.

When combined, these rings form a dual-basic system. The true power of this scaffold lies in substitution (e.g., halogenation, methylation), which allows researchers to predictably shift the physicochemical properties to achieve the perfect balance of solubility and permeability 3.

Logic Subst Fluorine Substitution on Pyrrolidine Ring pKaDrop Inductive Electron Withdrawal (Lower pKa) Subst->pKaDrop Unionized Increased Unionized Fraction (pH 7.4) pKaDrop->Unionized Perm Enhanced Membrane Permeability Unionized->Perm

Fig 1: Logical causality of fluorination on physicochemical and ADMET properties.

Core Physicochemical Properties & Structure-Property Relationships

The structural complexity of pyrrolidinyl morpholines necessitates a rigorous understanding of how specific substitutions alter their physicochemical profile.

pKa and Basicity Modulation

Unsubstituted pyrrolidine is highly basic, meaning it is almost entirely protonated at physiological pH (7.4). While this ensures excellent aqueous solubility, the charged species cannot easily cross lipophilic cell membranes. By introducing electron-withdrawing groups (EWGs) such as fluorine at the 3-position of the pyrrolidine ring, the pKa of the adjacent nitrogen is drastically reduced via the inductive effect (-I). This precise modulation increases the fraction of the unionized species at pH 7.4, facilitating passive diffusion.

Lipophilicity (LogD) and TPSA

Lipophilicity, measured as the distribution coefficient at pH 7.4 (LogD₇.₄), dictates both target affinity and metabolic clearance. Morpholine inherently lowers LogD compared to its carbon-analogues, preventing the scaffold from becoming excessively greasy4. Furthermore, the topological polar surface area (TPSA) remains highly predictable, as the internal hydrogen bonding between the pyrrolidine NH and the morpholine oxygen can dynamically shield polarity in lipophilic environments.

Quantitative Data Summary

The following table summarizes the representative physicochemical shifts observed when modifying the pyrrolidinyl morpholine scaffold.

Scaffold VariantpKa₁ (Pyrrolidine)pKa₂ (Morpholine)LogD (pH 7.4)TPSA (Ų)PAMPA Permeability (10⁻⁶ cm/s)
Unsubstituted ~10.5~8.3-0.224.5Low (< 2.0)
3-Fluoro ~8.8~8.20.424.5Medium (5.5)
3,3-Difluoro ~7.2~8.11.124.5High (> 15.0)
N-Methyl ~10.1~8.00.512.5Medium (8.0)

(Note: Values are representative models based on established medicinal chemistry heuristics for sp³-rich diamine heterocycles).

Experimental Workflows & Methodologies

To accurately profile these scaffolds, computational predictions are insufficient. The proximity of two basic nitrogens creates complex micro-equilibria that algorithms frequently miscalculate. Therefore, empirical, self-validating experimental protocols are mandatory.

Workflow Design Scaffold Design (Pyrrolidinyl Morpholine) Synthesis Stereoselective Synthesis Design->Synthesis pKa Potentiometric pKa Synthesis->pKa LogD Shake-Flask LogD pKa->LogD PAMPA PAMPA Permeability LogD->PAMPA Decision Lead Optimization PAMPA->Decision

Fig 2: Physicochemical profiling workflow for pyrrolidinyl morpholine scaffolds.

Protocol 1: Potentiometric pKa Determination

Causality & Rationale: UV-metric pKa determination is the industry standard for aromatic compounds, but it fails for saturated heterocycles like pyrrolidine and morpholine due to the lack of a strong chromophore. Potentiometry measures the change in pH as a function of added titrant, directly capturing the protonation events of the diamine system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the substituted pyrrolidinyl morpholine in 1.5 mL of a standardized solvent (e.g., 0.15 M KCl in water to maintain constant ionic strength).

  • Titration: Using an automated titrator, lower the pH to 2.0 using 0.5 M HCl to fully protonate both basic centers.

  • Base Titration: Slowly titrate the solution with 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 12.0.

  • Data Analysis: Generate a Bjerrum plot to calculate the macroscopic pKa values.

  • Self-Validation System: The protocol requires a reverse titration (pH 12.0 back to 2.0). If the forward and reverse titration curves exhibit hysteresis (non-overlap), it flags compound precipitation or degradation, invalidating the run.

Protocol 2: High-Throughput Shake-Flask Method for LogD₇.₄

Causality & Rationale: Computational CLogP models often fail to account for the dynamic intramolecular hydrogen bonding between the pyrrolidine NH and the morpholine oxygen 5. The shake-flask method provides empirical ground truth for the compound's partitioning behavior at physiological pH.

Step-by-Step Methodology:

  • Phase Mutual Saturation: Vigorously stir 1-octanol and 10 mM PBS (pH 7.4) together for 24 hours, then separate the phases. This ensures no volume changes occur during the actual assay.

  • Partitioning: Add 10 µL of a 10 mM DMSO stock of the compound to a vial containing 500 µL of saturated octanol and 500 µL of saturated PBS.

  • Equilibration: Shake the vials at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the concentration using LC-MS/MS.

  • Self-Validation System: The protocol mandates a Mass Balance Calculation (

    
    ). If the total recovery is < 95%, the system flags the result for potential compound aggregation at the interface or adsorption to the glass vial, triggering a re-test with deactivated glassware.
    
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale: Cell-based assays (like Caco-2) conflate passive permeability with active efflux (e.g., P-glycoprotein). To purely assess how substitutions (like fluorination) alter the physicochemical ability of the scaffold to cross a lipid bilayer, PAMPA is the optimal choice.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the filter membrane of a 96-well acceptor plate with 5 µL of a 1% (w/v) solution of lecithin in dodecane to create the artificial lipid bilayer.

  • Donor/Acceptor Loading: Add 300 µL of PBS (pH 7.4) containing the test compound (50 µM) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS to calculate the effective permeability (

    
    ).
    
  • Self-Validation System: Include Lucifer Yellow (a highly fluorescent, membrane-impermeable dye) in the donor wells. Post-incubation, read the acceptor wells using a fluorometer. If fluorescence is detected in an acceptor well, it proves the artificial lipid membrane ruptured, and the permeability data for that specific well is automatically discarded.

Conclusion

The substituted pyrrolidinyl morpholine scaffold represents a triumph of modern medicinal chemistry, offering a highly tunable, sp³-rich framework that escapes the liabilities of flat aromatic rings. By understanding the causality between structural substitutions (such as the pKa-lowering effect of fluorination) and their physicochemical outcomes, researchers can rationally design molecules with superior solubility, permeability, and metabolic stability. However, the complexity of these dual-basic systems demands rigorous, self-validating empirical protocols to ensure that the data driving lead optimization is both accurate and trustworthy.

References

  • Source: pharmablock.
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Exploratory

The Morpholine Scaffold in Modern Drug Discovery: From Physicochemical Rationale to Late-Stage Functionalization

Executive Summary In the landscape of medicinal chemistry, the morpholine ring (1,4-oxazinane) has transcended its origins as a simple heterocyclic building block to become a "privileged pharmacophore"[1]. Its ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the morpholine ring (1,4-oxazinane) has transcended its origins as a simple heterocyclic building block to become a "privileged pharmacophore"[1]. Its ubiquitous presence in clinically approved drugs—ranging from central nervous system (CNS) agents to targeted oncology therapeutics—is not coincidental. As application scientists, we leverage morpholine not merely as a structural spacer, but as a precise physicochemical tuning dial. This technical guide explores the causality behind selecting morpholine, details the structural biology of its kinase interactions, and provides self-validating synthetic protocols for the discovery of novel morpholine-based therapeutics.

The Physicochemical Rationale: Why Morpholine?

The decision to incorporate a morpholine ring into a lead compound is driven by the need to balance aqueous solubility, membrane permeability, and metabolic stability[1].

Unlike piperidine or piperazine, morpholine contains an oxygen atom at the 4-position relative to the nitrogen. This oxygen exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity of the nitrogen atom[1][2].

Causality in Drug Design
  • Reduced Basicity (pKa ~8.4): By lowering the pKa compared to piperidine (pKa ~11.2), morpholine ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4). This prevents the compound from being irreversibly trapped in acidic subcellular compartments (lysosomal trapping) and minimizes off-target hERG channel liability, a common cause of cardiotoxicity[1].

  • Lipophilic-Hydrophilic Balance: The spatial arrangement of the weakly basic nitrogen and the hydrogen-bond-accepting oxygen enhances aqueous solubility while maintaining sufficient lipophilicity to cross the blood-brain barrier (BBB)[2][3].

  • Metabolic Stability: The electron-deficient nature of the ring protects it from rapid oxidative metabolism by Cytochrome P450 enzymes. When metabolism does occur, CYP3A4 typically converts morpholine into non-toxic, easily cleared metabolites[3].

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
HeterocycleStructure TypepKa (Conjugate Acid)LogP (approx.)Primary Medicinal Chemistry Utility
Morpholine 1,4-oxazinane~8.4-0.86Balanced ADME, BBB penetration, Kinase hinge-binding
Piperidine Azinane~11.20.84High basicity, strong salt formation, lipophilic core
Piperazine 1,4-diazinane~9.8 (N1), ~5.6 (N2)-1.17Tuning dual-pKa systems, increasing aqueous solubility

Structural Biology: Morpholine in Kinase Inhibition

Morpholine has become the cornerstone of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitors. The PI3K/AKT/mTOR pathway is frequently hyperactivated in solid tumors and hematological malignancies[4][5].

The mechanistic causality behind morpholine's success in this domain lies in its precise geometric fit within the ATP-binding pocket (hinge region) of kinases. Crystallographic data reveals that the morpholine oxygen atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the Val851 residue in the PI3Kα hinge region[5]. Furthermore, the flexible chair conformation of the ring allows it to project into the solvent-exposed region or deeper hydrophobic pockets depending on the substitution pattern[2][3].

Caption: PI3K/AKT/mTOR signaling cascade and targeted competitive inhibition by morpholine derivatives.

Advanced Synthetic Methodologies

The synthetic tractability of morpholine allows for both early-stage building block incorporation and late-stage functionalization (LSF)[1][6].

Traditional Nucleophilic Aromatic Substitution (SNAr)

The classic approach involves the reaction of morpholine with halogenated heteroaromatics (e.g., chloropyrimidines or quinazolines)[1]. Because morpholine is a secondary amine, it acts as an excellent nucleophile.

Late-Stage Functionalization (LSF)

Modern drug discovery demands the rapid generation of analog libraries without rebuilding the core scaffold. Recent breakthroughs include:

  • Photoredox Catalysis: Light-driven radical redox annulations allow for the synthesis of saturated morpholine heterocycles from alkenes and redox-active radical precursors, enabling gram-scale, chromatography-free preparation[6].

  • Electrochemical C-H/N-H Cross-Coupling: Novel electrochemical reactions utilizing Cu(OAc)2 catalysts allow for the direct coupling of morpholine with quinoline N-oxides at room temperature, bypassing the need for pre-functionalized halogenated starting materials[7].

Caption: Self-validating synthetic workflow for novel morpholine-based kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed with built-in validation mechanisms. Below are two critical protocols for morpholine drug discovery.

Protocol 1: Regioselective Synthesis of Buparlisib (BKM120) Intermediates

Buparlisib is a pan-class I PI3K inhibitor featuring a 2,6-dimorpholinopyrimidine core[8][9]. The synthesis requires strict regiocontrol when substituting the dichloro-precursor.

Objective: Synthesize the dimorpholino intermediate via sequential SNAr, utilizing temperature gradients to validate regioselectivity.

Step-by-Step Methodology:

  • Initiation: Charge a reactor with the 2,6-dichloropyrimidine derivative (0.10 mol), triethylamine (TEA) as an acid scavenger, and CH2Cl2 (200 mL)[8].

  • First Substitution (Kinetic Control): Lower the reactor temperature to -5 °C. Causality: The first chlorine atom is highly reactive. Low temperature ensures substitution occurs exclusively at the most electrophilic position, preventing over-substitution[8].

  • Addition: Slowly drip a CH2Cl2 solution of morpholine (0.11 mol, 1.1 eq) over ≥30 minutes. Allow to warm to room temperature and stir for 2 hours[8].

  • Validation Check 1: Pull an aliquot for LC-MS. The mass spectrum must show the mono-morpholino product (M+H) with a characteristic chlorine isotope pattern (3:1 ratio). If starting material persists, extend stirring.

  • Second Substitution (Thermodynamic Control): Cool the mixture back to -5 °C. Drip a second equivalent of morpholine (0.10 mol). Allow to warm to room temperature and stir for 3 hours to force the substitution of the less reactive second chlorine[8].

  • Validation Check 2: LC-MS must confirm the complete disappearance of the mono-chloro intermediate and the appearance of the dimorpholino product.

  • Workup: Quench with water, extract the organic layer, dry over Na2SO4, and concentrate under vacuum.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay

A biochemical assay to determine the IC50 of synthesized morpholine compounds.

Objective: Measure ATP-competitive inhibition while ruling out false positives (e.g., compound aggregation or assay interference)[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant PI3Kα enzyme, PIP2 lipid substrate, and ultra-pure ATP in a kinase buffer (HEPES pH 7.5, MgCl2, EGTA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the morpholine test compound in 100% DMSO.

  • Reaction Assembly: Add the compound to the enzyme/substrate mixture. Causality: Pre-incubate for 15 minutes before adding ATP. This allows the compound to access the hinge region and reach binding equilibrium.

  • Initiation: Initiate the reaction by adding ATP. Critical Parameter: The ATP concentration must be set exactly at its apparent Michaelis constant (

    
    ). Causality: Setting ATP at 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors (like morpholines) and allows for the direct calculation of the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation.
  • Detection (Orthogonal Validation):

    • Primary Readout: Use a luminescent ADP-detection assay (e.g., ADP-Glo) to measure the ADP produced during the kinase reaction.

    • Secondary Readout (Self-Validation): For top candidates, validate the IC50 using a radiometric assay (

      
      -
      
      
      
      P-ATP). Causality: Morpholine derivatives can sometimes quench luminescence. A radiometric orthogonal assay guarantees the inhibition is genuine and not an optical artifact.
  • Data Analysis: Fit the dose-response data to a 4-parameter logistic curve to extract the IC50.

Quantitative Data Summary

The table below summarizes key morpholine-containing clinical compounds, demonstrating how the scaffold is utilized across various targets.

Table 2: Representative Morpholine-Containing Therapeutics and Targets
CompoundPrimary TargetIC50 / PotencyTherapeutic IndicationReference
Buparlisib (BKM120) Pan-PI3K (α, β, γ, δ)~50 nM (PI3Kα)Solid Tumors (Breast Cancer, HNSCC)[4][9]
ZSTK-474 Pan-PI3K8.6 nM (PI3Kα)Oncology (Clinical Lead)[5]
Compound 17p PI3Kα / PI3Kδ31.8 nM / 15.4 nMOncology (Preclinical)[4]
Compound 2 (Chalcone) MAO-B0.087 µMNeurodegenerative Diseases[3]

Conclusion

The morpholine ring is far more than a structural placeholder; it is a highly functionalized tool that application scientists use to dictate the pharmacokinetic and pharmacodynamic fate of a drug. By exploiting its unique pKa, its ability to form precise hydrogen bonds in kinase hinge regions, and leveraging modern late-stage functionalization techniques, researchers can continue to unlock novel, highly selective therapeutic agents for oncology and central nervous system disorders.

References

  • American Chemical Society (ACS). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at:[Link]

  • Royal Society of Chemistry (RSC). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. Available at:[Link]

  • Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at:[Link]

  • American Chemical Society (ACS). Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles. ACS Publications. Available at: [Link]

  • ResearchGate. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. PMC. Available at:[Link]

  • Google Patents. US9481665B2 - Process for preparing PI3K inhibitor buparsilib. Google Patents.
  • Oncology Letters. Research update on the anticancer effects of buparlisib (Review). Spandidos Publications. Available at:[Link]

Sources

Foundational

Pharmacological profile of morpholine-containing heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The morpholine ring, a six-membered saturated heterocycle containing both a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its prevalence in a multitude of clinically approved and experimental drugs is a testament to its remarkable versatility. This is not a matter of chance, but rather a consequence of the unique physicochemical and metabolic properties conferred by the morpholine moiety.[3][4] This technical guide provides a comprehensive exploration of the pharmacological profile of morpholine-containing heterocycles, delving into their diverse therapeutic applications, underlying mechanisms of action, and the strategic considerations for their synthesis and evaluation. We will dissect the structure-activity relationships that govern their biological effects and provide practical, field-proven insights for drug development professionals.[1]

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The widespread utility of the morpholine ring in drug design is deeply rooted in its favorable physicochemical characteristics. The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) compared to analogous cyclic amines such as piperidine.[2] This attenuated basicity is a key advantage, often leading to minimized off-target effects and improved oral bioavailability.[2]

Furthermore, the morpholine ring possesses a well-balanced hydrophilic-lipophilic profile. The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility and interactions with biological targets, while the overall ring structure contributes to appropriate lipophilicity for membrane permeability.[3][5] This balance is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3] The morpholine scaffold is also frequently incorporated to bolster the metabolic stability of a molecule, as it can be oxidized by enzymes like CYP3A4 into non-toxic derivatives, facilitating efficient clearance.[6]

Diverse Pharmacological Activities of Morpholine-Containing Heterocycles

The structural and electronic attributes of the morpholine ring enable its incorporation into a vast array of pharmacologically active agents, spanning multiple therapeutic areas.[7][8]

Anticancer Activity

A significant number of morpholine-containing compounds have been developed as potent anticancer agents, primarily targeting signal transduction pathways that are frequently dysregulated in cancer.[9] Many of these compounds function as kinase inhibitors, with the morpholine moiety playing a crucial role in binding to the ATP-binding pocket of these enzymes.[1][10]

A prime example is the inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[9] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[6][10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Survival S6K->Cell_Growth fourEBP1->Cell_Growth Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC2 Morpholine_Inhibitor->mTORC1

Central Nervous System (CNS) Activity

The well-balanced lipophilic–hydrophilic profile of the morpholine ring makes it an ideal scaffold for developing drugs that target the central nervous system, as it often facilitates crossing the blood-brain barrier (BBB).[5][6] Several approved CNS drugs incorporate a morpholine moiety.[5][11]

  • Antidepressants: Reboxetine and Moclobemide are examples of antidepressants containing a morpholine ring.[11] Reboxetine is a selective norepinephrine reuptake inhibitor, while moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A).[11][12]

  • Anxiolytics and Antipsychotics: The morpholine scaffold is also found in drugs developed for anxiety and schizophrenia.[12]

  • Neurodegenerative Diseases: Morpholine derivatives are being investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as β-secretase (BACE-1) for Alzheimer's disease.[5][6]

Antimicrobial Activity

The morpholine ring is a key component of the oxazolidinone class of antibiotics, with Linezolid being a prominent example.[11] Linezolid is effective against serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.[12] It functions by inhibiting bacterial protein synthesis.[2] More recent research has also explored morpholine-containing compounds as potential antibiotic enhancers, particularly against multidrug-resistant bacteria.[13]

Other Therapeutic Areas

The pharmacological versatility of morpholine extends to numerous other therapeutic areas, including:

  • Anti-inflammatory [1]

  • Antiviral [1]

  • Anticonvulsant [1]

  • Antihyperlipidemic [1]

  • Antioxidant [7]

Mechanism of Action: A Deeper Dive into Kinase Inhibition

As previously mentioned, a significant number of morpholine-containing drugs exert their therapeutic effects by inhibiting kinases. The morpholine ring's ability to form key interactions within the ATP-binding site is central to their mechanism of action.[1][6]

Crystal structure analyses of morpholine-containing inhibitors bound to kinases, such as PI3K and mTOR, have revealed that the oxygen atom of the morpholine ring frequently forms a hydrogen bond with a valine residue in the hinge region of the kinase.[6] This interaction is a common feature among many PI3K and PIKK (PI3K-related kinase) inhibitors and is critical for their inhibitory activity.[10] The rest of the molecule then occupies the remainder of the ATP-binding pocket, with substitutions on the morpholine ring or the core scaffold influencing potency and selectivity.[2]

Synthesis of Morpholine-Containing Heterocycles: A Practical Overview

The synthetic accessibility of the morpholine scaffold is a major contributor to its widespread use in drug discovery.[2][4] Numerous methods have been developed for the synthesis of morpholine and its derivatives.[7][14]

Morpholine_Synthesis cluster_reactants Starting Materials cluster_methods Synthetic Methods Amino_Alcohol 1,2-Amino Alcohols Cyclization Intramolecular Cyclization Amino_Alcohol->Cyclization Aziridines Aziridines Ring_Opening Ring-Opening & Cyclization Aziridines->Ring_Opening Epoxides Epoxides Epoxides->Ring_Opening Product Substituted Morpholines Cyclization->Product Ring_Opening->Product Transition_Metal Transition-Metal Catalysis Transition_Metal->Product Stereoselective Synthesis

Recent advances have focused on stereoselective syntheses and the use of transition metal catalysis to generate diverse libraries of morpholine derivatives for high-throughput screening.[14]

Experimental Protocols for Pharmacological Evaluation

The assessment of the pharmacological activity of morpholine-containing compounds relies on a variety of robust in vitro and cell-based assays.

Kinase Inhibition Assay (Example: PI3K)

This assay is fundamental for determining the inhibitory potency of a compound against a specific kinase.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the morpholine-containing test compound in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare solutions of the recombinant PI3K enzyme, the substrate (e.g., PIP2), and ATP.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the PI3K enzyme and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction for a specific time at the optimal temperature.

    • Stop the reaction.

  • Detection:

    • The amount of product (e.g., PIP3) is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.

Principle: The binding of a ligand (the morpholine-containing drug) to its target protein alters the protein's thermal stability.[15]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat intact cells with the morpholine-containing compound or a vehicle control.

  • Heating Profile:

    • Heat the cell lysates at a range of temperatures.

  • Protein Extraction and Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity and selectivity of morpholine-containing compounds are critically dependent on the substitution pattern on the morpholine ring and its point of attachment to the core scaffold.[1][8]

For kinase inhibitors, modifications to the morpholine ring or the linker connecting it to the main scaffold can significantly impact potency and isoform selectivity.[2] For CNS-active compounds, the addition of substituents such as methoxy or trifluoromethyl groups can enhance enzyme inhibition and improve BBB penetration.[16]

Quantitative Data on Morpholine-Containing Compounds

The following table summarizes the biological activity of selected morpholine-containing compounds across different therapeutic areas.

CompoundTherapeutic AreaTargetIC50/ActivityReference
Linezolid AntibacterialBacterial RibosomeMIC: 0.5-4 µg/mL against S. aureus[11][12]
Reboxetine AntidepressantNorepinephrine TransporterKi: 1.1 nM
Gefitinib AnticancerEGFRIC50: 2-37 nM[11]
NVP-BKM120 AnticancerPI3KIC50: ~50 nM (pan-PI3K)[6]
Compound 73 Anti-Alzheimer's (experimental)AChEIC50: 0.43 µM

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally demonstrated its immense value in drug discovery, evolving from a simple heterocyclic building block to a privileged pharmacophore.[2] Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, have fueled the development of a wide range of clinically successful drugs and promising drug candidates.[2][3] The ability of the morpholine moiety to engage in key interactions with a diverse array of biological targets, particularly kinases, underscores its continued relevance in the design of next-generation therapeutics.[1][10] The ongoing exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved morpholine-containing drugs to address unmet medical needs.[17]

References

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 103578. [Link]

  • Iacovina, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2726-2748. [Link]

  • Kaur, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-20. [Link]

  • Iacovina, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

  • Tantak, M. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kostas, S., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 935. [Link]

  • Vaskova, J., et al. (2014). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 57(22), 9295-9312. [Link]

  • Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II (pp. 137-173). [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12767-12783. [Link]

  • Parmbila, S. K., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Taylor & Francis Online. [Link]

  • Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. Russian Chemical Reviews, 88(10), 1083-1110. [Link]

  • Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Institutes of Health. [Link]

  • Wujec, M., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. Molecules, 26(4), 1146. [Link]

  • Harada, M., et al. (1981). Pharmacological and biochemical studies on a new compound, 2-(7-indeyloxymethyl)morpholine hydrochloride (YM-08054-1), and its derivatives with potential antidepressant properties. Japanese Journal of Pharmacology, 31(1), 19-29. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(3-Ethylpyrrolidin-3-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 4-(3-Ethylpyrrolidin-3-yl)morpholine, a novel heterocyclic compound with potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(3-Ethylpyrrolidin-3-yl)morpholine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is designed for robustness and scalability, focusing on the construction of the core 3-ethyl-3-substituted pyrrolidine scaffold followed by a highly efficient reductive amination to introduce the morpholine moiety. This protocol emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2] The introduction of substituents at the 3-position of the pyrrolidine ring can significantly modulate the pharmacological properties of these molecules.[3][4][5] Similarly, the morpholine moiety is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[6] The target molecule, 4-(3-Ethylpyrrolidin-3-yl)morpholine, combines these two valuable pharmacophores, making it an attractive target for novel drug development programs.

The synthetic approach outlined in this guide is a convergent strategy, culminating in a key reductive amination step. This method was chosen for its reliability, high functional group tolerance, and the commercial availability of the necessary precursors. The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Start Starting Materials Step1 Synthesis of N-Boc-3-pyrrolidinone Start->Step1 Step2 Grignard Reaction Step1->Step2 Ethylmagnesium bromide Step3 Dehydration & Reduction Step2->Step3 Acid catalyst, H2/Pd-C Step4 Reductive Amination Step3->Step4 Morpholine, NaBH(OAc)3 Final 4-(3-Ethylpyrrolidin-3-yl)morpholine Step4->Final Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Ethylpyrrolidin-3-one 3-Ethylpyrrolidin-3-one (Hypothetical Intermediate) Imine_Formation Imine/Enamine Intermediate Formation 3-Ethylpyrrolidin-3-one->Imine_Formation Morpholine Morpholine Morpholine->Imine_Formation ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)3) Solvent 1,2-Dichloroethane (DCE) Acid Acetic Acid (catalytic) Reduction Reduction Imine_Formation->Reduction NaBH(OAc)3 Final_Product 4-(3-Ethylpyrrolidin-3-yl)morpholine Reduction->Final_Product

Sources

Application

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantitative Analysis of 4-(3-Ethylpyrrolidin-3-yl)morpholine

Abstract This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 4-(3-Ethylpyrrolidin-3-yl)morphol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 4-(3-Ethylpyrrolidin-3-yl)morpholine. This compound, incorporating both pyrrolidine and morpholine moieties, represents a class of heterocyclic structures of significant interest in medicinal chemistry and drug discovery.[1] Given its polar, basic nature and lack of a strong UV chromophore, traditional HPLC-UV methods are inadequate for its trace-level analysis.[2] The described method leverages a reversed-phase chromatographic separation on a C18 column coupled with positive-ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for detection. We provide a comprehensive guide covering method development rationale, detailed experimental protocols, and instrument parameters, designed for researchers, analytical scientists, and drug development professionals requiring a reliable quantitative workflow for this and structurally similar compounds.

Introduction and Method Rationale

4-(3-Ethylpyrrolidin-3-yl)morpholine is a small molecule (MW: 184.28 g/mol ) characterized by two tertiary amine functional groups, one within the pyrrolidine ring and the other in the morpholine ring.[3][4] These basic nitrogens make the compound highly polar and readily protonated. The primary challenges in developing an analytical method for such a compound are achieving adequate chromatographic retention on standard reversed-phase columns and ensuring selective detection, especially in complex matrices.[5][6]

1.1. Chromatographic Strategy: Addressing Polarity and Basicity

The analysis of polar basic compounds like 4-(3-Ethylpyrrolidin-3-yl)morpholine can be challenging due to poor retention and peak tailing on conventional silica-based C18 columns.[6] To overcome this, our strategy focuses on two key principles:

  • pH-Modified Mobile Phase: By employing a mobile phase with an acidic modifier, such as formic acid, we can ensure the analyte exists in its protonated, cationic form. This consistent ionization state minimizes secondary interactions with residual silanols on the column surface, leading to improved peak symmetry.[6][7]

  • Column Chemistry: A modern, high-purity, end-capped C18 column is selected. These columns are more robust under acidic conditions and provide better peak shape for basic compounds compared to older generation columns.[8] While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative for highly polar compounds, a well-optimized reversed-phase method often provides a more rugged and familiar platform for many laboratories.[5]

1.2. Mass Spectrometric Detection: Achieving Selectivity and Sensitivity

Given the absence of a natural chromophore, mass spectrometry is the detection method of choice.

  • Ionization: The presence of two easily protonated amine groups makes the analyte ideally suited for positive-ion Electrospray Ionization (ESI+).[9] The acidic mobile phase further promotes the formation of the protonated molecule, [M+H]⁺, enhancing the signal response.

  • Quantification: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of sensitivity and selectivity.[10] This technique involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, inducing fragmentation in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This "precursor -> product" transition is highly specific to the analyte, effectively filtering out noise and interferences from the sample matrix.[10]

The logical flow for developing this method is outlined in the diagram below.

MethodDevelopment cluster_LC Chromatography Solution cluster_MS Detection Solution Analyte Analyte Properties - Polar - Basic (2x Tertiary Amines) - No Chromophore Challenge Analytical Challenges - Poor RP Retention - Peak Tailing - Low UV Sensitivity Analyte->Challenge LC_Col Column Choice (Modern C18) Challenge->LC_Col LC_MP Mobile Phase (Acidified, e.g., 0.1% Formic Acid) Challenge->LC_MP MS_Ion Ionization Mode (Positive ESI) Challenge->MS_Ion Result Result (Sensitive & Selective Quantitative Method) LC_Col->Result LC_MP->Result MS_Mode Detection Mode (MS/MS - MRM) MS_Ion->MS_Mode MS_Mode->Result Workflow cluster_prep Preparation Steps cluster_sample Sample Processing cluster_analysis Analysis Stock 1. Prepare 1 mg/mL Stock in Methanol Working 2. Create Working Standards (Serial Dilution in 50:50 ACN:H₂O) Stock->Working Cal 3. Prepare Calibration Curve (e.g., 1-1000 ng/mL) Working->Cal Sample 4. Sample Collection (e.g., Plasma, Reaction Mixture) Extract 5. Extraction (e.g., Protein Precipitation with ACN) Sample->Extract Centrifuge 6. Centrifuge & Collect Supernatant Extract->Centrifuge Inject 7. Transfer to Vial & Inject into HPLC-MS/MS Centrifuge->Inject Data 8. Data Acquisition & Processing Inject->Data

Caption: General workflow for sample preparation and analysis.

Step-by-Step Protocol:

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly. This solution is stable for several months when stored at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution using a 50:50 mixture of acetonitrile and water to prepare intermediate and working standard solutions.

  • Calibration Curve Standards:

    • Spike appropriate amounts of the working standard solutions into the same matrix as the samples (e.g., blank plasma, blank reaction buffer) to prepare a calibration curve. A typical range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Sample Preparation (Example: Plasma):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing an internal standard, if used).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Conclusion

This application note presents a detailed, robust, and highly sensitive HPLC-MS/MS method for the quantitative analysis of 4-(3-Ethylpyrrolidin-3-yl)morpholine. By combining a pH-modified reversed-phase separation with the selectivity of tandem mass spectrometry, this method overcomes the challenges associated with analyzing polar, basic small molecules. The provided protocols offer a validated starting point for researchers in pharmaceutical development and related fields, enabling accurate quantification of this compound in various matrices.

References

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization.
  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. Benchchem.
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI.
  • Effect of pH on LC-MS Analysis of Amines.
  • 4-(3-Ethylpyrrolidin-3-yl)morpholine. AiFChem.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Rapid, Simple 4.5-Minute Pyrrolizidine Alkaloids Analysis by LC-MS/MS. Restek.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Liquid phase method for morpholine. Heze Development Zone Chemical Co., Ltd.
  • 2092336-15-5|4-(3-Ethylpyrrolidin-3-yl)morpholine. BLD Pharm.
  • Morpholine. Wikipedia.
  • Synthesis and SAR of morpholine and its derivatives: A review upd

Sources

Method

Application Notes and Protocols: In Vitro Assay Design for 4-(3-Ethylpyrrolidin-3-yl)morpholine

Abstract This document provides a comprehensive guide for the in vitro characterization of 4-(3-Ethylpyrrolidin-3-yl)morpholine, a novel small molecule with potential neuromodulatory activity. Given that the morpholine s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of 4-(3-Ethylpyrrolidin-3-yl)morpholine, a novel small molecule with potential neuromodulatory activity. Given that the morpholine scaffold is a privileged structure in central nervous system (CNS) drug discovery, we propose a logical and efficient screening cascade to elucidate the compound's primary biological targets and mechanism of action[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for primary and secondary assays targeting two high-value CNS targets: the Sigma-1 Receptor (S1R) and Acetylcholinesterase (AChE). The protocols are designed to be self-validating systems, emphasizing scientific integrity, causality behind experimental choices, and robust data interpretation.

Introduction: Rationale for Target Selection

The compound 4-(3-Ethylpyrrolidin-3-yl)morpholine features a morpholine ring linked to a substituted pyrrolidine, a combination found in various CNS-active agents[2][4]. Without prior biological data, a rational approach to target identification involves screening against protein families frequently modulated by such scaffolds.

  • Sigma-1 Receptor (S1R): S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses, neuroprotection, and synaptic plasticity[5][6]. Its modulation is a therapeutic strategy for neurodegenerative diseases, psychiatric disorders, and pain, making it a prime candidate target[7].

  • Acetylcholinesterase (AChE): AChE is a critical enzyme that terminates cholinergic neurotransmission by hydrolyzing acetylcholine[8]. Its inhibition is a cornerstone of therapy for Alzheimer's disease and other cognitive disorders[9][10]. The nitrogen-containing heterocyclic structure of the test compound makes it a plausible candidate for an AChE inhibitor.

This guide outlines a two-stage assay cascade:

  • Primary Screening: To determine if the compound directly interacts with these targets (binding or enzymatic inhibition).

  • Secondary & Counter-Screening: To understand the functional consequences of any observed interaction and to rule out non-specific effects like cytotoxicity.

Primary Screening Assays

The initial phase is designed to rapidly identify direct interactions with the proposed molecular targets.

Target 1: Sigma-1 Receptor (S1R) - Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the S1R.

Principle: The assay quantifies the competition between the unlabeled test compound and a fixed concentration of a radiolabeled S1R ligand (e.g., [³H]-(+)-pentazocine) for binding to S1R in a membrane preparation[11][12]. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Measurement cluster_analysis Data Analysis P1 Prepare Guinea Pig Liver Membrane Homogenate (High S1R source) A1 Incubate Membranes, Radioligand, and Test Compound in 96-well plate P1->A1 P2 Prepare Serial Dilutions of 4-(3-Ethylpyrrolidin-3-yl)morpholine P2->A1 P3 Prepare Radioligand Solution ([³H]-(+)-pentazocine at ~Kd) P3->A1 A2 Controls: - Total Binding (no competitor) - Non-Specific Binding (NSB) (e.g., 10 µM Haloperidol) H1 Rapidly filter plate contents through GF/B filters A1->H1 H2 Wash filters with ice-cold buffer to remove unbound radioligand H1->H2 H3 Measure radioactivity on filters using a scintillation counter H2->H3 D1 Calculate Specific Binding: Total Binding - NSB H3->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Fit data to a sigmoidal curve to determine IC50 D2->D3 D4 Calculate Ki using the Cheng-Prusoff Equation D3->D4

Caption: S1R Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from guinea pig liver, a rich source of S1R, as described by Chu and Ruoho (2015)[12]. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Assay Plate Setup (96-well format):

    • Test Compound Wells: Add 50 µL of test compound dilutions (e.g., 10 nM to 100 µM final concentration).

    • Total Binding Wells: Add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a saturating concentration of a known S1R ligand (e.g., 10 µM haloperidol)[5].

  • Reagent Addition:

    • Add 150 µL of the membrane preparation (diluted in assay buffer to ~50-120 µg protein/well) to all wells[13].

    • Add 50 µL of [³H]-(+)-pentazocine (final concentration ~2-5 nM, near its Kd value) to all wells[5].

  • Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation to reach equilibrium[5].

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (GF/B) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester[13].

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the specific binding data to a four-parameter logistic equation.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Data Presentation:

ParameterDescriptionExpected Outcome
IC₅₀ Concentration of test compound that displaces 50% of the radioligand.To be determined.
Kᵢ Inhibition constant; a measure of the compound's binding affinity.A lower Kᵢ value indicates higher binding affinity.
Hill Slope Slope of the dose-response curve.A value near 1.0 suggests competitive binding at a single site.
Target 2: Acetylcholinesterase (AChE) - Ellman's Assay

Ellman's assay is a simple, robust, and widely used colorimetric method to measure AChE activity and screen for inhibitors[9][14][15].

Principle: The assay measures the activity of AChE by monitoring the formation of a yellow product, 5-thio-2-nitrobenzoate (TNB)[8]. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce TNB, which is quantified spectrophotometrically at 412 nm[8][14]. An AChE inhibitor will reduce the rate of this color formation.

Reaction Pathway Diagram:

G cluster_reaction Ellman's Reaction Cascade ATCI Acetylthiocholine (ATCI) (Substrate) AChE AChE ATCI->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine TNB TNB (Yellow Product) Abs @ 412 nm Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor 4-(3-Ethylpyrrolidin-3-yl)morpholine Inhibitor->AChE Inhibition

Caption: Enzymatic reaction cascade in Ellman's method for AChE inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 8.0[8].

    • AChE Solution: Prepare a stock solution of AChE from Electrophorus electricus (electric eel) in assay buffer. The final concentration should be optimized to yield a linear reaction rate (e.g., 0.1 U/mL final)[8].

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • ATCI Solution: 10 mM acetylthiocholine iodide in assay buffer.

    • Test Compound: Prepare serial dilutions in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is consistent across all wells and does not exceed 1%[14].

  • Assay Plate Setup (96-well clear flat-bottom plate):

    • Add 140 µL of assay buffer to all wells.

    • Add 10 µL of test compound dilutions (or solvent for control wells).

    • Add 10 µL of DTNB solution to all wells.

    • Add 10 µL of AChE solution (or buffer for blank wells).

  • Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme[14].

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

ParameterDescriptionExpected Outcome
IC₅₀ Concentration of the compound required to inhibit 50% of AChE activity.To be determined. A lower IC₅₀ indicates greater potency.
Max Inhibition The maximum percentage of inhibition achieved at the highest tested concentration.To be determined.

Secondary and Counter-Screening Assays

If the primary screens yield positive "hits" (e.g., Kᵢ < 1 µM for S1R or IC₅₀ < 10 µM for AChE), secondary assays are crucial to confirm the mechanism and rule out artifacts.

S1R Functional Assay: Intracellular Calcium Imaging

S1R activation is known to modulate intracellular calcium ([Ca²⁺]i) signaling. This assay assesses whether the test compound, as a potential S1R modulator, can affect calcium mobilization in a cellular context.

Principle: Cells are loaded with Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to free calcium[16][17]. Upon entering the cell, esterases cleave the AM group, trapping the active Fluo-4 dye inside[16]. An increase in [Ca²⁺]i, potentially triggered by S1R modulation, results in a quantifiable increase in fluorescence intensity.

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line expressing S1R (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well black-walled, clear-bottom imaging plate and grow to 80-90% confluency[17].

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (typically 1-5 µM) in a physiological saline buffer (e.g., HBSS)[18]. The solution may contain Pluronic® F-127 (e.g., 0.02%) to aid dye solubilization and probenecid (1-2.5 mM) to prevent dye extrusion[16][17].

    • Aspirate the culture medium, wash cells once with buffer, and add the loading solution.

    • Incubate for 30-60 minutes at 37°C[17][19].

  • Washing: Aspirate the loading solution and wash the cells twice with buffer to remove extracellular dye[18]. Add fresh buffer to the wells.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader or automated microscope equipped for kinetic reads (Excitation: ~494 nm, Emission: ~516 nm)[17].

    • Establish a stable baseline fluorescence reading for ~30 seconds.

    • Add the test compound (and known S1R agonists/antagonists as controls) and continue recording the fluorescence signal for several minutes to capture any changes in [Ca²⁺]i.

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF) from the baseline (F₀). Data are often expressed as ΔF/F₀.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists blocking an agonist response) from dose-response curves.

Data Presentation:

ParameterDescriptionExpected Outcome
EC₅₀ Concentration of the compound that produces 50% of the maximal agonistic response.To be determined if the compound acts as an agonist.
IC₅₀ Concentration of the compound that inhibits 50% of the response to a known agonist.To be determined if the compound acts as an antagonist.
Counter-Screen: Cell Viability Assay

It is essential to ensure that any observed activity in the primary or secondary assays is not due to cytotoxicity. A simple cell viability assay can be performed in parallel.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells[20][21]. The amount of ATP is directly proportional to the number of viable cells. The reagent lyses cells and generates a luminescent signal via a luciferase reaction, which is proportional to the amount of ATP present[21].

Workflow Diagram:

G cluster_prep Cell Plating & Dosing cluster_assay Assay Procedure cluster_read Measurement & Analysis P1 Plate cells in a 96-well opaque-walled plate P2 Incubate for 24-72 hours with serial dilutions of test compound P1->P2 A1 Equilibrate plate to room temperature P2->A1 A2 Add CellTiter-Glo® Reagent to each well (add-mix) A1->A2 A3 Incubate for 10 min to stabilize luminescent signal A2->A3 R1 Measure luminescence using a plate reader A3->R1 R2 Plot % Viability vs. [Compound] to determine CC50 R1->R2

Caption: CellTiter-Glo® Viability Assay Workflow.

Detailed Protocol:

  • Cell Culture and Dosing: Plate cells (e.g., the same line used in the functional assay) in a 96-well opaque-walled plate suitable for luminescence[22]. Allow cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 4-(3-Ethylpyrrolidin-3-yl)morpholine. Incubate for a period relevant to the other assays (e.g., 24-72 hours).

  • Assay Execution:

    • Equilibrate the plate to room temperature for about 30 minutes[23].

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[21][23].

    • Mix on an orbital shaker for 2 minutes to induce cell lysis[23].

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls (100% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Interpretation: The CC₅₀ value should be significantly higher (ideally >10-fold) than the Kᵢ or IC₅₀/EC₅₀ values obtained in the primary and secondary assays. A low CC₅₀ suggests that the compound's apparent activity may be due to toxicity.

Conclusion and Next Steps

This application note provides a structured, multi-tiered approach to profile the novel compound 4-(3-Ethylpyrrolidin-3-yl)morpholine. By employing a combination of a high-affinity binding assay, a classic enzyme inhibition assay, a functional cell-based assay, and a critical cytotoxicity counter-screen, researchers can confidently determine the compound's primary targets, its mechanism of action, and its therapeutic window. Positive and specific results from this cascade would warrant further investigation, including selectivity profiling against other receptors and enzymes, and advancement into more complex in vitro and in vivo models.

References

  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 282-291. [Link]

  • Simeonov, A., et al. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Scribd. Ellman Esterase Assay Protocol. Scribd. [Link]

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  • Rhee, H. W., et al. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences, 33(2), 109-119. [Link]

  • Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Molecules, 26(5), 1429. [Link]

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  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. MedChemComm, 11(10), 1636-1653. [Link]

  • Sahn, J. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, P., et al. (2000). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Hematological oncology, 18(4), 155-163. [Link]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 276. [Link]

  • Agyei, D., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1014529. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Journal of Pharmaceutical Research International. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Research International, 34(23A), 2218-2234. [Link]

  • Szabó, Á., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8113. [Link]

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  • Sboarina, M., et al. (2021). Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress. International Journal of Molecular Sciences, 22(18), 9822. [Link]

  • Tzara, A., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. Medicinal Chemistry Research, 30(8), 1505-1528. [Link]

  • Journal of Pharmaceutical Research International. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Research International, 34(23A), 2218-2234. [Link]

  • Iacobazzi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1858-1883. [Link]

  • Kumar, A., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 280, 04001. [Link]

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Application

Application Note: Cell-Based Assay Workflows for Morpholine-Derived Kinase Inhibitors

Executive Summary Morpholine derivatives represent a privileged class of small molecules in modern medicinal chemistry, particularly renowned for their efficacy as kinase inhibitors. Compounds such as Buparlisib (BKM120)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine derivatives represent a privileged class of small molecules in modern medicinal chemistry, particularly renowned for their efficacy as kinase inhibitors. Compounds such as Buparlisib (BKM120) and Pictilisib (GDC-0941) heavily rely on the morpholine scaffold to achieve potent, ATP-competitive inhibition of the phosphoinositide 3-kinase (PI3K) family[1][2]. For drug development professionals and application scientists, accurately evaluating the biological activity of these derivatives requires a rigorous, multi-tiered cell-based assay strategy. This guide details a self-validating experimental workflow that traces morpholine derivative activity from intracellular target engagement to downstream signaling suppression, and ultimately, phenotypic outcomes.

The Morpholine Scaffold & PI3K Inhibition Mechanics

The inclusion of a morpholine ring is not merely structural; it is a highly calculated mechanistic choice. In the context of PI3K inhibition, the oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the Val851 residue located in the hinge region of the PI3K catalytic domain[3]. This precise interaction anchors the inhibitor within the ATP-binding pocket, competitively blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3)[4].

By halting PIP3 production, morpholine derivatives prevent the membrane recruitment and subsequent activation of AKT, effectively shutting down the PI3K/AKT/mTOR survival cascade[1][4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR, HER2) PI3K PI3K (p110α/β/δ/γ) Target of Morpholine RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (p-Ser473 / p-Thr308) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellFate Cell Survival & Proliferation mTOR->CellFate Drives Morpholine Morpholine Derivatives (e.g., Buparlisib, GDC-0941) Morpholine->PI3K Competitive ATP Inhibition (Val851 H-bond)

PI3K/AKT/mTOR signaling pathway and morpholine derivative inhibition mechanism.

Quantitative Benchmarks for Morpholine Derivatives

To establish a baseline for assay validation, it is crucial to understand the expected potency of leading morpholine derivatives across different biological contexts. The table below summarizes the inhibitory concentrations (IC50) of Buparlisib and GDC-0941, demonstrating the translation of biochemical potency into cell-based phenotypic efficacy.

CompoundTarget / IsoformModel SystemAssay ReadoutIC50 / PotencyReference
Buparlisib (BKM120) PI3K (p110α)BiochemicalKinase Activity52 nM[1]
Buparlisib (BKM120) PI3K/AKTMM.1S (Multiple Myeloma)Cell Viability (24h)< 1 μM[1]
Buparlisib (BKM120) PI3K/AKTHEL (AML)Cell Viability (72h)350 nM[5]
GDC-0941 (Pictilisib) PI3K/AKTU87MG (Glioblastoma)p-AKT (Ser473) Inhibition46 nM[2]
GDC-0941 (Pictilisib) PI3K/AKTPC3 (Prostate Cancer)p-AKT (Ser473) Inhibition37 nM[2]

The Self-Validating Assay Logic

A common pitfall in kinase inhibitor development is relying solely on phenotypic endpoints (like cell death) without proving target engagement, which can lead to false positives driven by off-target toxicity. To ensure scientific integrity, this guide employs a self-validating workflow .

If a morpholine derivative fails to induce apoptosis in Step 3, researchers can review Step 2 to see if downstream signaling was bypassed by compensatory pathways, or review Step 1 to determine if the compound simply failed to permeate the cell membrane.

Assay_Workflow Step1 1. Target Engagement (Live-Cell NanoBRET) Step2 2. Pathway Suppression (p-AKT Ser473 Western Blot) Step1->Step2 Val1 Validates: Cell Permeability & Kinase Binding Step1->Val1 Step3 3. Phenotypic Outcome (Cell Viability & Apoptosis) Step2->Step3 Val2 Validates: Functional Blockade of Lipid Kinase Activity Step2->Val2 Val3 Validates: Anti-proliferative & Cytotoxic Efficacy Step3->Val3

Self-validating multi-tiered workflow for evaluating morpholine kinase inhibitors.

Experimental Protocols

Protocol 1: Live-Cell Target Engagement (NanoBRET Assay)

Biochemical assays (like ADP-Glo) utilize recombinant proteins and cannot account for cellular permeability or intracellular ATP competition[6]. The NanoBRET Target Engagement assay solves this by measuring the actual binding of the morpholine derivative to the PI3K target within the physiological environment of a living cell[7][8][9].

Causality & Rationale: A cell-permeable fluorescent tracer binds to the ATP pocket of a NanoLuc-PI3K fusion protein, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When a morpholine derivative successfully permeates the cell and binds the target, it competitively displaces the tracer, resulting in a quantitative loss of the BRET signal[6][10].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells (or a target-specific cell line) in a T175 flask. Transfect the cells with a plasmid encoding the NanoLuc-PI3K fusion protein using a standard lipid-based transfection reagent[6].

  • Plating: After 24 hours, harvest the cells, resuspend in assay media (Opti-MEM without phenol red, supplemented with 1% FBS), and plate at 10,000 cells/well in a 384-well white plate[6].

  • Tracer & Compound Addition: Add the optimized concentration of the Bodipy-conjugated kinase tracer (e.g., Tracer K-10)[6][10]. Immediately add serial dilutions of the morpholine derivative (e.g., 10 μM down to 0.1 nM).

  • Equilibration: Incubate the plate at 37°C for 2 hours to allow the morpholine compound to reach intracellular equilibrium and compete with the tracer[8].

  • Detection: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor[10]. Measure dual-filtered luminescence on a compatible microplate reader (Donor emission at 450 nm; Acceptor emission at 610 nm)[10]. Calculate the BRET ratio to determine the intracellular IC50.

Protocol 2: Downstream Pathway Suppression (Western Blot for p-AKT)

Once target engagement is confirmed, it is imperative to validate that binding translates to functional kinase inhibition. Because PI3K produces PIP3 to recruit AKT, measuring the phosphorylation of AKT at Serine 473 is the gold-standard proxy for PI3K activity[2][4][11].

Causality & Rationale: Morpholine derivatives block PI3K, preventing PIP3 generation. Without PIP3, AKT cannot dock at the membrane to be phosphorylated by mTORC2 at Ser473. Normalizing p-AKT (Ser473) to total AKT ensures that the observed signal reduction is due to true kinase inhibition rather than non-specific protein degradation[1][2].

Step-by-Step Methodology:

  • Treatment: Seed target cancer cells (e.g., U87MG or melanoma cell lines) in 6-well plates. Treat with the morpholine derivative at varying concentrations (e.g., 10 nM to 1 μM) for 6 to 12 hours[2][12].

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Critical step: Phosphatase inhibitors prevent the rapid degradation of the transient p-AKT signal during extraction.

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20–30 μg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473) and Total AKT[11][12]. Use β-Actin as a loading control[12].

  • Analysis: Develop using enhanced chemiluminescence (ECL). Quantify the band intensities using densitometry software, calculating the ratio of p-AKT to Total AKT to determine the IC50 of functional pathway suppression[1][2].

Protocol 3: Phenotypic Viability & Apoptosis Analysis

The ultimate goal of a PI3K inhibitor is to halt cancer cell proliferation and induce cell death. This is validated through ATP-quantification viability assays and flow cytometry.

Causality & Rationale: Inhibition of the PI3K/AKT pathway by morpholine derivatives induces a G0/G1 or G2/M cell cycle arrest and triggers apoptosis[11][12]. The CellTiter-Glo assay measures intracellular ATP levels, which directly correlate with the number of metabolically active cells, providing a highly sensitive readout for growth inhibition[1]. Annexin V/PI staining differentiates between cytostatic (growth arrest) and cytotoxic (apoptotic) effects[5][11].

Step-by-Step Methodology:

  • Viability (CellTiter-Glo):

    • Plate cells in a 96-well opaque plate and treat with serial dilutions of the morpholine derivative for 72 hours[1][5].

    • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well[1].

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence to calculate the cell viability IC50.

  • Apoptosis (Flow Cytometry):

    • Treat cells with the morpholine derivative at the established IC50 concentration for 24 to 48 hours[1][5].

    • Harvest cells (including floating cells to capture late apoptotic populations), wash with cold PBS, and resuspend in Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) double staining[5][11]. Incubate for 15 minutes in the dark.

    • Analyze via flow cytometry to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cells[5].

References

1.1, medchemexpress.com. 2.7, benchchem.com. 3.8, researchgate.net. 4.5, uc.pt. 5. 4, benchchem.com. 6.6, plos.org. 7.9, nih.gov. 8.3, celcuity.com. 9.10, biorxiv.org. 10.11, oup.com. 11.2, acs.org. 12.12, aacrjournals.org.

Sources

Method

Application Notes and Protocols: A Framework for In Vivo Evaluation of Novel CNS-Active Small Molecules

Acknowledgment of Novelty and Approach Initial literature and database searches for "4-(3-Ethylpyrrolidin-3-yl)morpholine" did not yield public-domain information regarding its synthesis, biological activity, or therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Acknowledgment of Novelty and Approach

Initial literature and database searches for "4-(3-Ethylpyrrolidin-3-yl)morpholine" did not yield public-domain information regarding its synthesis, biological activity, or therapeutic targets. This indicates the compound is likely a novel chemical entity (NCE). The following document, therefore, presents a comprehensive and robust framework for the in vivo evaluation of a hypothetical NCE with this structure.

The presence of morpholine and pyrrolidine moieties, common scaffolds in centrally active agents, suggests a potential for Central Nervous System (CNS) activity. This guide is structured to provide researchers, scientists, and drug development professionals with a logical, phased approach to characterize such a compound, from initial tolerability and pharmacokinetic assessments to the selection of relevant pharmacodynamic and efficacy models. Every protocol herein is based on established, authoritative standards in preclinical drug development.

Chapter 1: The In Vivo Imperative - Foundational Strategy

The transition from in vitro discovery to in vivo testing is a critical inflection point in drug development. The primary goals of initial in vivo studies are to understand how the organism affects the drug (pharmacokinetics, or PK) and how the drug affects the organism (pharmacodynamics, or PD, and toxicology).[1] A well-designed initial in vivo program de-risks subsequent, more resource-intensive efficacy studies.

Our strategy is built upon a tiered, decision-driven workflow. This ensures that resources are used efficiently and that animal use is minimized, aligning with the 3Rs (Replacement, Reduction, and Refinement) principles.[2]

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Safety & Target Engagement cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: IND-Enabling Studies Formulation Formulation & Physicochemical Characterization PK Rodent Pharmacokinetics (PK) (IV & PO) Formulation->PK Develop suitable vehicle DRF Dose-Range Finding (DRF) / Max Tolerated Dose (MTD) PK->DRF Inform dose selection Safety Safety Pharmacology (Irwin or FOB screen) DRF->Safety Select tolerated doses PD Target Engagement & PD Biomarker Assay DRF->PD Correlate exposure with target effects Efficacy Tiered Efficacy Model Selection PD->Efficacy Confirm biologically active dose range Decision Go/No-Go Decision Efficacy->Decision GLP_Tox GLP Toxicology Decision->GLP_Tox Proceed to IND G cluster_0 Initial Hypothesis Generation cluster_1 Tier 1: General Behavioral Models cluster_2 Tier 2: Cognition & Memory Models cluster_3 Tier 3: Disease-Specific Models InVitro In Vitro Data (e.g., Receptor Binding) Hypothesis Hypothesized Mechanism InVitro->Hypothesis Irwin Irwin/FOB Screen Results Irwin->Hypothesis Anxiety Anxiety-like? (Elevated Plus Maze) Hypothesis->Anxiety Depression Antidepressant-like? (Forced Swim Test) Hypothesis->Depression Motor Motor Effects? (Rotarod, Open Field) Hypothesis->Motor Cognition Pro-cognitive? (Novel Object Recognition, Morris Water Maze) Anxiety->Cognition Depression->Cognition PD Parkinson's Model (e.g., MPTP-induced) Motor->PD Schiz Schizophrenia Model (e.g., PCP-induced hyperactivity) Motor->Schiz AD Alzheimer's Model (e.g., 5XFAD Tg mice) Cognition->AD Cognition->PD

Caption: Decision tree for selecting CNS efficacy models based on emerging data.

Chapter 5: Data Integration, Interpretation, and Decision Making

The ultimate goal of this framework is to generate a comprehensive data package to make an informed "Go/No-Go" decision for advancing 4-(3-Ethylpyrrolidin-3-yl)morpholine into more costly and regulated Good Laboratory Practice (GLP) toxicology studies required for an Investigational New Drug (IND) application. [3][4] Key Decision Criteria:

  • Pharmacokinetics: Is the PK profile suitable for the intended dosing regimen (e.g., once or twice daily)? Is oral bioavailability reasonable?

  • Safety Margin: Is there a sufficient window between the effective dose in efficacy models and the doses at which toxicity was observed in the DRF study?

  • Efficacy: Does the compound show robust, statistically significant, and dose-dependent effects in a relevant animal model of a CNS disorder?

  • Overall Profile: Does the integrated data suggest a favorable risk-benefit profile compared to existing or competing therapies?

Successful navigation of this framework will provide the necessary confidence to commit the substantial resources required for formal preclinical development and, ultimately, first-in-human clinical trials.

References
  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]

  • FDA Requirements for Preclinical Studies. Food and Drug Administration. [Link]

  • Induced Disease Models. Scantox. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. [Link]

  • Behavioral Models. Behavioral and Functional Neuroscience Lab, University of Florida. [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive. [Link]

  • Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Altasciences. [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • Animal models of CNS disorders. PubMed. [Link]

  • The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Cytel. [Link]

  • Rodent Behavior Testing. Charles River Laboratories. [Link]

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. Sygnature Discovery. [Link]

  • FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. [Link]

  • Why animal models are useful for CNS drug discovery: Part 1. Zendudest's Substack. [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Rhizome. [Link]

  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Spandidos Publications. [Link]

  • Animal behavioural test - Sensori motor deficits. NEUROFIT. [Link]

  • Structured evaluation of rodent behavioral tests used in drug discovery research. PMC. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • Accelerated Small Molecule Drug Development. Improved Pharma. [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]

  • FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. Drug Development & Delivery. [Link]

  • Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • New guidelines for preclinical testing of novel medicines for their effects on reproduction: clarity or confusion? PubMed. [Link]

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Application

Pharmacokinetic study protocol for novel morpholine compounds

Title: Pharmacokinetic Profiling of Novel Morpholine-Appended Scaffolds: A Comprehensive Preclinical Protocol Executive Summary & Rationale The morpholine ring is a privileged structural motif in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetic Profiling of Novel Morpholine-Appended Scaffolds: A Comprehensive Preclinical Protocol

Executive Summary & Rationale

The morpholine ring is a privileged structural motif in modern medicinal chemistry, featured prominently in over 50% of recently approved small-molecule targeted therapies, particularly in oncology and neuropharmacology . As a bioisosteric replacement for piperidine or piperazine, morpholine imparts a highly favorable physicochemical profile. The presence of the oxygen atom reduces the basicity of the secondary amine (pKa ~ 8.7), which optimizes the balance between aqueous solubility and lipophilicity, thereby enhancing oral bioavailability and cellular permeability .

To accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of novel morpholine derivatives, a robust, self-validating pharmacokinetic (PK) protocol is required. This guide details the in vivo experimental design and the LC-MS/MS bioanalytical framework necessary to quantify these compounds in biological matrices.

Workflow Visualization

PK_Workflow A Compound Formulation (Morpholine Derivative) B In Vivo Dosing (IV and PO in Rodents) A->B Administer C Serial Blood Sampling (K2-EDTA Plasma) B->C Time-course D Sample Preparation (Protein Precipitation) C->D Centrifuge & Extract E LC-MS/MS Bioanalysis (FDA Validated Method) D->E Inject F PK Parameter Calculation (Non-compartmental Analysis) E->F Concentration Data

Comprehensive workflow for the pharmacokinetic evaluation of morpholine derivatives.

Section 1: In Vivo Pharmacokinetic Study Protocol (Rodent Model)

Causality & Experimental Design: To determine absolute bioavailability (


), a crossover or parallel-group design utilizing both Intravenous (IV) and Per Os (PO) administration is mandatory. Sprague-Dawley rats or C57BL/6 mice are the standard preclinical models . Fasting the animals prior to oral dosing is critical to eliminate food-drug interactions that could artificially alter the absorption kinetics of the basic morpholine compounds, which might otherwise precipitate or bind to food components in the gastric environment.

Step-by-Step Methodology:

  • Animal Preparation & Acclimatization: Acclimate adult male Sprague-Dawley rats (200–250 g) for 7 days under standard conditions (12 h light/dark cycle). Fast the PO group for 12 hours pre-dose, providing water ad libitum.

  • Formulation:

    • IV Formulation: Dissolve the morpholine compound in a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to ensure complete dissolution and prevent micro-emboli in the bloodstream.

    • PO Formulation: Suspend the compound in 0.5% Carboxymethylcellulose (CMC) or 0.5% Methylcellulose to maintain a homogenous suspension for gastric gavage.

  • Dosing:

    • Administer the IV dose (e.g., 2 mg/kg) via the lateral tail vein.

    • Administer the PO dose (e.g., 10 mg/kg) via oral gavage.

  • Serial Blood Sampling: Collect 150–200 µL of blood from the jugular vein catheter or retro-orbital plexus at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Causality Check: Blood MUST be collected into pre-chilled tubes containing K2-EDTA. Heparin is explicitly avoided because it introduces alkali metal ions (Na+ or Li+) that cause severe ion suppression and adduct formation during positive-ion electrospray ionization (ESI+) in downstream LC-MS/MS analysis.

  • Plasma Harvesting: Centrifuge the blood samples at 5,500 × g for 10 minutes at 4°C. Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

Section 2: LC-MS/MS Bioanalytical Method Development & Validation

Causality & Self-Validating System: Morpholine derivatives are basic and ionize highly efficiently in positive ESI mode (


). To ensure the system is self-validating, the protocol incorporates stable-isotope-labeled internal standards (SIL-IS) to correct for matrix effects and extraction losses. The method must be validated according to the .

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of rat plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of SIL-IS).

    • Causality Check: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound morpholine compounds into the supernatant, ensuring total drug quantification rather than just the unbound fraction.

    • Vortex for 3 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality Check: Formic acid acts as a proton donor, ensuring the morpholine nitrogen remains fully protonated. This maximizes the ESI+ signal and improves peak shape by minimizing secondary interactions with free silanols on the stationary phase.

  • Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

    • Optimize the collision energy (CE) and declustering potential (DP) for the specific precursor-to-product ion transitions of the morpholine compound.

  • Validation & Quality Control (QC):

    • Bracket every 20 unknown samples with QC samples at Low, Medium, and High concentrations. The run is only valid if 67% of QC samples fall within ±15% of their nominal concentration, ensuring continuous system self-validation.

Section 3: Data Presentation and PK Parameter Analysis

Following bioanalysis, plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA). The table below summarizes the expected quantitative ranges for a well-optimized, orally bioavailable morpholine derivative.

Pharmacokinetic ParameterAbbreviationTypical Range (Rodent)Causality / Interpretation
Maximum Plasma Concentration

500 – 2,500 ng/mLIndicates the extent of absorption after PO dosing.
Time to Maximum Concentration

0.5 – 2.0 hoursReflects rapid absorption, typical of the balanced lipophilicity of morpholine rings.
Area Under the Curve

2,000 – 10,000 h·ng/mLTotal systemic exposure; used to calculate absolute bioavailability.
Elimination Half-Life

1.5 – 4.0 hoursGoverns dosing frequency. Morpholine rings often extend half-life by resisting rapid hepatic clearance.
Clearance (Intravenous)

10 – 30 mL/min/kgEvaluates the efficiency of hepatic and renal elimination pathways.
Volume of Distribution

1.5 – 5.0 L/kgValues > Total body water (0.7 L/kg) indicate extensive tissue penetration, aided by morpholine's pKa.
Absolute Bioavailability

40% – 85%Calculated as

.

Section 4: Metabolic Profiling of the Morpholine Scaffold

While the morpholine ring improves solubility and basicity, it is a known hotspot for hepatic metabolism. CYP3A4 is the primary driver of morpholine biotransformation, leading to specific metabolic fates that must be monitored during the PK study .

Morpholine_Metabolism A Parent Drug (Morpholine Core) B CYP3A4 Oxidation A->B Hepatic Metabolism C N-Dealkylation B->C D Ring Cleavage B->D E N-Oxidation B->E F Excretion (Feces/Urine) C->F D->F E->F

Primary hepatic metabolic pathways of morpholine-containing compounds via CYP3A4.

Metabolic Causality: During the LC-MS/MS analysis, it is prudent to perform a precursor ion scan to detect common morpholine metabolites. Ring cleavage often results in the formation of ethanolamine derivatives, while N-dealkylation strips the morpholine ring entirely from the parent scaffold. Identifying these metabolites early in the PK workflow allows medicinal chemists to employ deuterium-isotope effects (e.g., deuterating the morpholine ring adjacent to the oxygen) to block metabolic soft spots and improve the overall


.

References

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide CEND-1. Source: PubMed Central (National Institutes of Health). URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Method

Application Note: Pre-Column Derivatization Strategies for the GC-MS Analysis of 4-(3-Ethylpyrrolidin-3-yl)morpholine

Executive Summary The robust quantification and structural confirmation of cyclic diamines via Gas Chromatography-Mass Spectrometry (GC-MS) requires meticulous sample preparation. 4-(3-Ethylpyrrolidin-3-yl)morpholine is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification and structural confirmation of cyclic diamines via Gas Chromatography-Mass Spectrometry (GC-MS) requires meticulous sample preparation. 4-(3-Ethylpyrrolidin-3-yl)morpholine is a complex aliphatic heterocycle containing both a sterically hindered tertiary amine (morpholine ring) and a highly polar secondary amine (pyrrolidine ring). Direct injection of this underivatized compound into a GC system typically results in severe peak tailing, irreversible column adsorption, and poor sensitivity.

This application note details field-proven, self-validating protocols for the pre-column derivatization of 4-(3-Ethylpyrrolidin-3-yl)morpholine. By masking the active N-H bond, we enhance the molecule's volatility, thermal stability, and mass spectral diagnostic capabilities.

Physicochemical Rationale & Reaction Mechanism

In gas chromatography, compounds containing active hydrogen atoms (such as the secondary amine in the pyrrolidine ring) interact strongly with residual silanol groups on fused-silica capillary columns [1]. This hydrogen bonding disrupts the partitioning equilibrium, leading to chromatographic tailing.

To circumvent this, derivatization is employed to replace the active hydrogen with a less polar moiety. For secondary amines, acylation using Pentafluoropropionic anhydride (PFPA) is the gold standard. PFPA reacts rapidly with the secondary amine via a nucleophilic acyl substitution mechanism to form a highly stable, volatile fluoroacyl amide [2]. The tertiary morpholine nitrogen lacks an active hydrogen and remains unreactive, acting as a stable structural core.

Mechanism Substrate Pyrrolidine NH (Secondary Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent PFPA (Acylating Agent) Reagent->Intermediate Product N-PFP Amide (Target Analyte) Intermediate->Product -H+ Byproduct PFP Acid (Evaporated) Intermediate->Byproduct Leaving Group

Fig 1. Reaction mechanism of PFPA acylation on the secondary amine of the pyrrolidine ring.

Derivatization Strategies: Acylation vs. Silylation

While both acylation and silylation are viable, acylation with PFPA is strongly recommended for this specific scaffold due to the superior hydrolytic stability of the resulting amides and the significant mass shift it provides, which moves the target ions out of the low-mass matrix noise region.

ParameterAcylation (PFPA)Silylation (MSTFA)
Reagent Pentafluoropropionic anhydrideN-Methyl-N-(trimethylsilyl)trifluoroacetamide
Derivative Formed Fluoroacyl Amide (N-PFP)Trimethylsilyl Amine (N-TMS)
Mass Shift (Da) +146+72
Hydrolytic Stability Excellent (Stable for days)Moderate (Moisture sensitive)
MS Fragmentation Strong diagnostic high-mass ionsProne to extensive fragmentation
Primary Use Case Trace-level quantification, complex matricesRapid screening, dry matrices

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols incorporate internal controls to verify derivatization completeness and rule out artifact formation.

Protocol A: Acylation via PFPA (Primary Recommendation)

Causality Note: Ethyl acetate is utilized as the reaction solvent because it is an aprotic solvent that does not compete with the anhydride, and it has been empirically shown to improve the extraction efficiency and stability of PFP-derivatized amines compared to traditional solvents like toluene [3].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of the extracted sample (containing 4-(3-Ethylpyrrolidin-3-yl)morpholine) into a 2 mL silanized glass autosampler vial.

  • Internal Standard Addition: Add 10 µL of a stable-isotope labeled internal standard (e.g., Pyrrolidine-d8, 10 µg/mL) to control for matrix effects and derivatization yield.

  • Solvent Exchange: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C. Critical: Residual water will rapidly hydrolyze PFPA.

  • Reagent Addition: Reconstitute the dried residue in 50 µL of anhydrous Ethyl Acetate. Add 50 µL of PFPA reagent.

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes.

  • Byproduct Removal (Self-Validation Step): Uncap and evaporate the reaction mixture to dryness under N2. Causality: This step is mandatory to remove excess PFPA and the pentafluoropropionic acid byproduct, which will rapidly degrade the GC column's stationary phase and suppress MS ionization [3].

  • Reconstitution: Redissolve the derivatized residue in 100 µL of anhydrous Ethyl Acetate. Vortex for 10 seconds. The sample is ready for GC-MS injection.

Protocol B: Silylation via MSTFA (Alternative)
  • Dry the sample extract completely under N2.

  • Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst) and 50 µL of MSTFA (containing 1% TMCS).

  • Incubate at 70°C for 45 minutes.

  • Cool to room temperature and inject directly (no evaporation required, as MSTFA byproducts are highly volatile and less damaging to the column).

Workflow A 1. Sample Prep (Extract & Dry) B 2. Reagent Addition (PFPA in Ethyl Acetate) A->B C 3. Thermal Incubation (60°C for 30 min) B->C D 4. Solvent Evaporation (N2 Stream) C->D E 5. Reconstitution (Ethyl Acetate) D->E F 6. GC-MS Injection (EI Mode) E->F

Fig 2. Standardized workflow for the pre-column derivatization of secondary amines prior to GC-MS.

GC-MS Analytical Parameters

To maximize the resolution of the derivatized analytes, the GC oven program must be carefully calibrated. Starting the oven at a low temperature (40°C) is highly recommended to effectively focus the volatile PFP derivatives at the head of the column via the solvent effect [3].

System ModuleParameter SettingRationale
Column HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl phase offers optimal selectivity for cyclic amines.
Carrier Gas Helium (Grade 5.0), 1.0 mL/min constant flowEnsures reproducible retention times.
Injection 1 µL, Splitless mode, 250°CMaximizes sensitivity for trace analysis.
Oven Program 40°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)Low starting temp enhances peak focusing of volatile amides.
Transfer Line 280°CPrevents cold spots and analyte condensation.
Ionization Electron Impact (EI), 70 eVStandardized energy for reproducible library matching.
Acquisition SIM/SCAN concurrent modeSCAN for completeness check; SIM for quantification.

Data Interpretation & Diagnostic Ions

Verification of the derivatization process is achieved by monitoring the mass shift of the target analyte. The base molecular weight (MW) of underivatized 4-(3-Ethylpyrrolidin-3-yl)morpholine is 184.28 g/mol .

To ensure the protocol is a self-validating system, always extract the m/z of the underivatized parent ion (184) in the SCAN data. The absence of this ion confirms 100% derivatization efficiency.

Analyte StateMolecular Weight ( g/mol )Net Mass ShiftExpected Diagnostic Ions (EI, m/z)
Underivatized (Parent) 184.28N/A184 [M]+, 155, 98
PFPA Derivative 330.28+146 Da330 [M]+, 211 [M-C2F5]+, 114
MSTFA Derivative 256.28+72 Da256 [M]+, 241 [M-CH3]+, 142

Note: The exact fragmentation pattern will depend on the specific geometry of the ethyl group cleavage and the stability of the morpholine ring under 70 eV bombardment.

References

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at:[Link]

  • Lin, D. L., et al. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at:[Link]

  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI Molecules. Available at:[Link]

Application

Application of Morpholine Derivatives in Cancer Cell Lines: Mechanistic Insights and Preclinical Protocols

Introduction: The Morpholine Pharmacophore in Oncology In modern medicinal chemistry, the morpholine ring is recognized as a highly privileged pharmacophore. Structurally, it is a six-membered heterocyclic ring containin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Pharmacophore in Oncology

In modern medicinal chemistry, the morpholine ring is recognized as a highly privileged pharmacophore. Structurally, it is a six-membered heterocyclic ring containing both oxygen and nitrogen. The oxygen atom serves as a potent hydrogen-bond acceptor, while the electron-deficient nature of the ring facilitates critical hydrophobic interactions within kinase ATP-binding pockets[1].

For drug development professionals, incorporating a morpholine moiety is a strategic choice to optimize a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Morpholine substitutions significantly enhance aqueous solubility, cellular membrane permeability, and blood-brain barrier (BBB) penetration—crucial for targeting brain metastases in advanced cancers[2]. In oncology, morpholine derivatives are primarily deployed as highly selective inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR pathway and the Epidermal Growth Factor Receptor (EGFR) [3][4].

Mechanistic Pathways and Target Engagement

The efficacy of morpholine derivatives in cancer cell lines is driven by their ability to competitively bind to the ATP-binding clefts of oncogenic kinases.

  • PI3K/mTOR Inhibition: The PI3K/mTOR signaling cascade is frequently hyperactivated in human malignancies. Morpholine-based small molecules, such as ZSTK474 and PQR530, act as potent dual pan-PI3K/mTOR inhibitors. The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase (e.g., Val851 in PI3Kα), anchoring the inhibitor and shutting down downstream AKT phosphorylation[3][5][6].

  • EGFR Inhibition: First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib rely on morpholine rings to improve their systemic distribution[7]. To combat acquired resistance (e.g., the T790M gatekeeper mutation), next-generation morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) have been engineered to selectively target mutant EGFR over the wild-type receptor, minimizing off-target toxicity[4].

Pathway Morpholine_EGFR Morpholine-based EGFR Inhibitors (e.g., Gefitinib) EGFR EGFR (WT / T790M) Morpholine_EGFR->EGFR Inhibits Morpholine_PI3K Morpholine-based PI3K/mTOR Inhibitors (e.g., PQR530) PI3K PI3K (Class I) Morpholine_PI3K->PI3K Inhibits mTOR mTOR Morpholine_PI3K->mTOR Inhibits EGFR->PI3K Activates AKT AKT PI3K->AKT Phosphorylates AKT->mTOR Activates Proliferation Cancer Cell Survival & Proliferation mTOR->Proliferation Drives

Fig 1. Mechanisms of morpholine derivatives targeting EGFR and PI3K/mTOR signaling pathways.

Comparative Efficacy: Quantitative Data

To benchmark the antiproliferative activity of novel morpholine derivatives, researchers evaluate the half-maximal inhibitory concentration (IC50) across diverse cancer cell lines. Table 1 summarizes the in vitro efficacy of several prominent morpholine derivatives.

Compound / DerivativePrimary TargetCancer Cell LineIC50 (μM)Reference
Compound 2g (Pyrimidine-morpholine)Thymidylate SynthaseSW480 (Colorectal)5.10 ± 2.12[1]
Compound 2g (Pyrimidine-morpholine)Thymidylate SynthaseMCF-7 (Breast)19.60 ± 1.13[1]
Gefitinib Metabolite M2 EGFRHCC827 (NSCLC)0.0046[7]
Compound 10e (THQ-morpholine)mTORA549 (Lung)0.033[2]
ZSTK474 PI3KαEnzymatic Assay0.005[6]

Experimental Protocols: In Vitro Evaluation Workflow

The following self-validating protocols are designed to ensure scientific integrity when evaluating novel morpholine derivatives. The workflow is structured to first establish phenotypic cytotoxicity, followed by mechanistic validation of target engagement.

Workflow Step1 1. Compound Prep DMSO Solubilization Step2 2. Cell Culture Seeding & Incubation Step1->Step2 Step3 3. Viability Assay CCK-8 / MTT Step2->Step3 Step4 4. Target Validation Western Blotting Step3->Step4 Step5 5. Data Analysis IC50 Calculation Step4->Step5

Fig 2. Standardized experimental workflow for the in vitro evaluation of morpholine derivatives.

Protocol 1: High-Throughput Cell Viability Assay (CCK-8)

Causality & Rationale: While MTT assays are common[1], the Cell Counting Kit-8 (CCK-8) utilizes WST-8, which produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps required in MTT assays, thereby reducing pipetting errors, preventing cell loss, and significantly improving reproducibility for high-throughput screening of morpholine libraries[7].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., HCC827, MCF-7) in the logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well plate using 100 μL of complete medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator[7].

  • Compound Preparation: Dissolve the morpholine derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Self-Validation Check: Ensure the final DMSO concentration in the wells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and add 100 μL of media containing the morpholine derivative at varying concentrations (e.g., 0.001 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Gefitinib or Cisplatin)[1][7]. Incubate for 72 hours.

  • CCK-8 Incubation: Add 10 μL of CCK-8 reagent directly to each well. Incubate for 1–4 hours at 37°C.

  • Detection & Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Target Engagement Validation via Immunoblotting

Causality & Rationale: A low IC50 in a viability assay only proves phenotypic toxicity. To definitively prove that the morpholine derivative's cytotoxicity is driven by on-target kinase inhibition, researchers must evaluate the phosphorylation status of downstream effectors (e.g., p-AKT at Ser473 for PI3K inhibitors, or p-EGFR at Tyr1068)[6].

Step-by-Step Methodology:

  • Cell Treatment: Seed 1 × 10⁶ cells in a 6-well plate and incubate overnight. Treat cells with the morpholine derivative at concentrations flanking the established IC50 (e.g., 0.5×, 1×, and 2× IC50) for 2 to 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation Check: Phosphatase inhibitors are strictly mandatory; without them, endogenous phosphatases will rapidly dephosphorylate AKT/EGFR, yielding false-negative target engagement data.

  • Quantification & Electrophoresis: Quantify protein concentration using a BCA assay. Load equal amounts of protein (20–30 μg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing: Block the membrane with 5% BSA. Probe with primary antibodies against the phosphorylated target (e.g., anti-p-AKT).

  • Internal Control Validation: Strip the membrane and re-probe for the total protein (e.g., total AKT) and a loading control (e.g., GAPDH or β-actin). Causality: This proves that the decrease in the phosphoprotein signal is due to specific kinase inhibition by the morpholine derivative, rather than global protein degradation or unequal sample loading.

References

1.[1] Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. URL:[Link] 2.[7] Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. PMC. URL:[Link] 3.[3] Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. PMC. URL:[Link] 4.[4] Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). ResearchGate. URL:[Link] 5.[5] (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. ACS Publications. URL:[Link] 6.[2] Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. URL:[Link] 7.[6] Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Molecular Profiling &amp; The "Why" Behind the Challenges

Welcome to the Technical Support Center for the purification of 4-(3-Ethylpyrrolidin-3-yl)morpholine . As a highly polar, basic aliphatic diamine lacking a conjugated chromophore, this molecule presents a "perfect storm"...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-(3-Ethylpyrrolidin-3-yl)morpholine .

As a highly polar, basic aliphatic diamine lacking a conjugated chromophore, this molecule presents a "perfect storm" of purification challenges. Standard protocols—such as bare silica flash chromatography or low-pH reversed-phase HPLC—will predictably fail, resulting in irreversible column adsorption, severe band broadening, or void volume elution.

This guide provides field-proven, self-validating methodologies to overcome these intrinsic molecular hurdles, ensuring high-yield and high-purity recovery.

To purify 4-(3-Ethylpyrrolidin-3-yl)morpholine effectively, we must first understand its physicochemical profile:

  • Dual Basicity: The molecule contains a secondary amine (pyrrolidine, pKa ~10-11) and a tertiary amine (morpholine, pKa ~8.3). At neutral or acidic pH, it exists as a highly hydrophilic dication.

  • Hydrogen Bonding: The amines act as strong hydrogen bond donors and acceptors, leading to aggressive interactions with Brønsted acid silanols on bare silica[1].

  • Optical Invisibility: As an aliphatic system, it lacks delocalized pi-electrons, rendering standard UV detectors (254 nm) completely blind to its elution[2].

Mechanism Molecule 4-(3-Ethylpyrrolidin-3-yl)morpholine (Basic Diamine) LowPH Low pH (e.g., 0.1% TFA) pH < pKa Molecule->LowPH HighPH High pH (e.g., NH4HCO3) pH > pKa Molecule->HighPH State1 Doubly Protonated (Highly Hydrophilic) LowPH->State1 State2 Free Base Form (Lipophilic) HighPH->State2 Result1 Elutes in Void Volume (Poor C18 Retention) State1->Result1 Result2 Strong C18 Retention (Successful Separation) State2->Result2

Mechanistic effect of mobile phase pH on the ionization and C18 retention of basic diamines.

Section 2: Troubleshooting Guide

Symptom: The compound streaks down the TLC plate or elutes as a massive, broad peak spanning several column volumes during normal-phase flash chromatography. Diagnosis: Acid-base interaction. The basic amines are forming strong electrostatic interactions with the acidic silanol groups on the bare silica stationary phase[3]. Solution: Abandon bare silica. Switch to an amine-functionalized silica column. The bonded amine groups on the stationary phase repel the target molecule and neutralize residual silanols, allowing the diamine to elute with sharp, symmetrical peak shapes without requiring aggressive mobile phase modifiers like triethylamine (TEA)[1].

Symptom: During Reversed-Phase (C18) HPLC, the compound elutes immediately in the void volume alongside the solvent front. Diagnosis: Hyper-hydrophilicity. If you are using standard 0.1% Formic Acid or TFA, the molecule is doubly protonated. The C18 phase cannot retain the charged dication. Solution: Employ the "2 pH Rule" [3]. To retain an amine on a reversed-phase column, the mobile phase pH must be raised to deprotonate the molecule. Switch to a high-pH stable C18 column and use a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10[4].

Symptom: NMR confirms the product is in the crude mixture, but no peaks are observed on the preparative HPLC chromatogram. Diagnosis: UV Blindness. Aliphatic morpholine/pyrrolidine derivatives do not absorb UV light at standard wavelengths. Solution: Plumb an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) in parallel with your fraction collector using a passive flow splitter[5]. ELSD detects all non-volatile compounds regardless of optical properties[2].

Section 3: Data Presentation & Hardware Selection

Table 1: Stationary Phase Selection Matrix

Stationary PhaseChromatography ModeMobile Phase CompatibilityRecommendation for Target
Bare Silica Normal PhaseDCM / MeOH / NH₄OHPoor (Severe streaking)
Amine-Silica Normal PhaseHexane / EtOAc / EtOHExcellent (Large scale >1g)
Standard C18 Reversed PhaseWater / ACN + 0.1% TFAPoor (Void elution)
High-pH C18 Reversed Phase10mM NH₄HCO₃ (pH 10) / ACNExcellent (Fine prep <1g)

Table 2: Detection Modality Efficacy

DetectorMechanismSensitivitySuitability for Target
UV-Vis (254 nm) Pi-electron excitationNone❌ Unsuitable (No chromophore)
UV-Vis (210 nm) Amine n → σ* transitionLow⚠️ Marginal (High background noise)
ELSD Light scattering of particlesHigh✅ Excellent (Universal detection)
MS (ESI+) Gas-phase ion generationVery High✅ Excellent (Monitor m/z 185.2 [M+H]⁺)

Section 4: Self-Validating Experimental Protocols

Workflow Crude Crude Mixture 4-(3-Ethylpyrrolidin-3-yl)morpholine Scale Assess Scale & Purity Crude->Scale Flash Large Scale (>1g) Flash Chromatography Scale->Flash > 1g Prep Fine Purification (<1g) Prep HPLC Scale->Prep < 1g AmineSilica Amine-Functionalized Silica (Avoid bare silica) Flash->AmineSilica HighPH High-pH Stable C18 (10 mM NH4HCO3, pH 10) Prep->HighPH Detect1 ELSD / CAD Detection (No UV Chromophore) AmineSilica->Detect1 Detect2 MS-Directed Fractionation (Positive Ion Mode) HighPH->Detect2 Pure Pure Target Compound Detect1->Pure Detect2->Pure

Decision tree for the purification of 4-(3-Ethylpyrrolidin-3-yl)morpholine based on scale.

Protocol A: High-pH Preparative HPLC-MS Purification (Scale: 10 mg – 1 g)

Use this protocol for final polishing to achieve >98% purity.

  • System Preparation: Ensure the prep HPLC system is plumbed with a make-up flow splitter directing 1% of the flow to an MS or ELSD detector.

  • Buffer Preparation: Dissolve 790 mg of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust the pH to 10.0 using concentrated Ammonium Hydroxide[4][6]. Note: Prepare fresh daily to prevent pH drift due to CO₂ outgassing.

  • Column Selection: Install a high-pH tolerant C18 column (e.g., Waters XBridge C18 or Agilent Poroshell HILIC-Z/C18, 5 µm, 19 x 150 mm).

  • Sample Loading: Dissolve the crude mixture in 50:50 Water:Acetonitrile containing 0.1% NH₄OH. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • Flow rate: 20 mL/min.

    • 0-2 min: 5% B (Acetonitrile) / 95% A (Buffer)

    • 2-12 min: Linear gradient from 5% B to 60% B.

    • 12-14 min: Column wash at 100% B.

  • Fractionation: Trigger collection based on MS extracted ion chromatogram (XIC) at m/z 185.2 [M+H]⁺.

  • Isolation: Lyophilize the collected fractions. Ammonium bicarbonate is fully volatile and will sublime away under vacuum, leaving the pure free-base diamine[6].

Protocol B: Amine-Silica Flash Chromatography (Scale: >1 g)

Use this protocol for bulk crude cleanup.

  • Column Prep: Mount a pre-packed Amine-functionalized (NH2) silica flash cartridge onto your automated flash system.

  • Solvent System: Prepare Mobile Phase A (Hexane or Heptane) and Mobile Phase B (Ethanol or Ethyl Acetate). Do not add TEA or NH₄OH; the column is already basic.

  • Elution: Run a gradient from 0% to 100% B over 15 column volumes.

  • Detection: Utilize an integrated ELSD. Set the drift tube temperature to 40-50°C to evaporate the organic solvents while preserving the target analyte[2].

Section 5: Frequently Asked Questions (FAQs)

Q: I only have access to standard bare silica. Is there any workaround? A: If you must use bare silica, you must saturate the acidic silanols. Pre-equilibrate the column with 5% Triethylamine (TEA) in hexanes. For elution, use a highly polar, basic solvent system such as Dichloromethane / Methanol / conc. Ammonium Hydroxide (e.g., 90:9:1 v/v/v)[3]. Be warned: resolution will still be inferior to amine-silica, and removing residual TEA from the final product requires high vacuum.

Q: The 3-position of the pyrrolidine ring is a quaternary chiral center. How do I resolve the enantiomers? A: Reversed-phase and normal-phase chromatography will only yield the racemate. To isolate specific enantiomers, you must use Chiral Supercritical Fluid Chromatography (SFC). A typical starting point is an Amylose or Cellulose-based chiral stationary phase (e.g., Chiralpak AD-H or IC) using supercritical CO₂ with a basic alcoholic modifier (e.g., 20% Methanol containing 0.2% Diethylamine or Isopropylamine).

Q: Why did my ELSD signal drop to zero mid-run? A: This is a common hardware issue when running gradients. If your mobile phase transitions from highly aqueous to highly organic, the evaporation dynamics change. Ensure your ELSD gas flow (usually Nitrogen) and drift tube temperature are optimized for the most difficult solvent to evaporate (water)[5]. A temperature of 50°C with a gas pressure of 3.5 bar is generally a safe baseline.

Section 6: References

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis Lab Manager URL:[Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH Agilent Technologies URL:[Link]

  • Is there an easy way to purify organic amines? Biotage URL:[Link]

  • Buffers and Eluent Additives for HPLC Method Development Element Lab Solutions URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage URL:[Link]

  • 1260 Infinity III Evaporative Light Scattering Detector | ELSD Agilent Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(3-Ethylpyrrolidin-3-yl)morpholine

Introduction Welcome to the technical support guide for the synthesis of 4-(3-Ethylpyrrolidin-3-yl)morpholine. This molecule, featuring a key 3,3-disubstituted pyrrolidine scaffold, is a valuable building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(3-Ethylpyrrolidin-3-yl)morpholine. This molecule, featuring a key 3,3-disubstituted pyrrolidine scaffold, is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging, with researchers often reporting issues with low yields and difficult purifications. The most common synthetic route involves the nucleophilic substitution of an activated 3-ethyl-3-hydroxypyrrolidine precursor with morpholine. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles and significantly improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A: The primary cause of low yield is typically a competition between the desired nucleophilic substitution (SN2) pathway and an undesired elimination (E2) side reaction. This is especially prevalent when using high temperatures or sterically hindered bases. Another major factor is the incomplete conversion of the starting material due to a poor leaving group on the pyrrolidine ring.

Q2: My reaction is turning dark brown or black, and TLC shows a complex mixture. What's happening?

A: Dark reaction colors and complex TLC profiles often indicate decomposition. This can be caused by excessive heat, which can promote elimination and subsequent polymerization of the resulting pyrroline byproduct. It may also suggest that the pyrrolidine nitrogen is unprotected, leading to a host of undesired side reactions. Using a robust protecting group and maintaining careful temperature control are critical.

Q3: Is it necessary to protect the pyrrolidine nitrogen?

A: Absolutely. An unprotected pyrrolidine nitrogen is itself a nucleophile and will compete with morpholine, leading to self-alkylation and the formation of oligomeric byproducts. Protecting the nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is essential for a clean and high-yielding reaction.[1] The Boc group is stable under the reaction conditions and can be easily removed in a final acidic deprotection step.[2]

Q4: I'm struggling to separate my product from the starting material by column chromatography. What can I do?

A: The polarity of the N-Boc protected product and the activated N-Boc pyrrolidine starting material can be very similar. If purification is challenging, consider an acid-base workup. Since the morpholine nitrogen in the product is basic, it can be protonated and extracted into an aqueous acid phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Troubleshooting Guide: From Low Yield to Optimized Process

This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles. The assumed synthetic pathway is a two-step process: 1) Activation of N-Boc-3-ethyl-3-hydroxypyrrolidine, and 2) Nucleophilic substitution with morpholine.

Problem 1: Low Conversion of Starting Material (<50%)

Incomplete consumption of your activated pyrrolidine precursor is a clear sign that the reaction is not proceeding efficiently.

Potential Cause: Poor Leaving Group (LG)

The hydroxyl group of the 3-ethyl-3-hydroxypyrrolidine precursor is a notoriously poor leaving group. It must be converted into a more reactive species, such as a sulfonate ester (tosylate, mesylate) or a halide.

Solution: Efficient Activation of the Hydroxyl Group

Convert the hydroxyl group to a p-toluenesulfonate (tosylate, OTs) or methanesulfonate (mesylate, OMs). These are excellent leaving groups that facilitate the SN2 reaction.

  • Protocol: Tosylation of N-Boc-3-ethyl-3-hydroxypyrrolidine

    • Dissolve N-Boc-3-ethyl-3-hydroxypyrrolidine (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) as a base.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting alcohol is consumed (typically 4-16 hours).

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM or ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude tosylate is often sufficiently pure for the next step.

Leaving GroupReagentRelative Rate of Substitution (Approx.)Notes
Hydroxide (-OH)-1Very poor leaving group; requires activation.
Mesylate (-OMs)Methanesulfonyl chloride10⁴Excellent, less sterically hindered than tosylate.
Tosylate (-OTs)p-Toluenesulfonyl chloride5 x 10⁴Excellent, often forms a stable, crystalline solid.

Table 1: Comparison of common leaving groups for nucleophilic substitution.

Problem 2: Major Byproduct with a Mass of (Product - Morpholine)

The formation of a significant byproduct corresponding to the elimination of the leaving group and morpholine is a classic issue.

Potential Cause: E2 Elimination Pathway is Competing with SN2

The reaction of a secondary amine (morpholine) with a sterically hindered tertiary center (the C3 of the pyrrolidine) can favor elimination, especially at higher temperatures.

Diagram: Competing SN2 and E2 Pathways

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start N-Boc-3-ethyl-3-(OTs)-pyrrolidine + Morpholine SN2_Node SN2 Transition State Start->SN2_Node Substitution (Favored by polar aprotic solvent, lower temp.) E2_Node E2 Transition State Start->E2_Node Elimination (Favored by high temp.) Product Desired Product 4-(3-Ethylpyrrolidin-3-yl)morpholine (Boc-protected) SN2_Node->Product Byproduct Elimination Byproduct N-Boc-3-ethyl-3-pyrroline E2_Node->Byproduct

Caption: Decision crossroads in the synthesis.

Solutions: Shifting the Equilibrium Towards SN2

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly elevated (40-50 °C) and only increase if conversion is slow. Avoid temperatures above 80 °C.

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the SN2 pathway.

  • Stoichiometry: Use a slight excess of morpholine (1.5 to 2.0 equivalents) to ensure the substitution reaction is kinetically favored.

Problem 3: Complex Product Mixture and Difficult Purification

If your crude product shows multiple spots on TLC that are difficult to resolve, it points to a lack of selectivity in the reaction.

Potential Cause: Lack of N-Protection

As mentioned in the FAQ, an unmasked pyrrolidine nitrogen is a competing nucleophile.

Solution: Implement a Protection-Deprotection Strategy

The Boc group is an ideal choice as it is robust and easily removed.[3]

  • Optimized Workflow with Protection

G A 1. Boc Protection (Boc)₂O, Base B 2. Activation (-OH -> -OTs) TsCl, Pyridine A->B C 3. SN2 Reaction Morpholine, DMF B->C D 4. Deprotection TFA or HCl C->D E Final Product D->E

Caption: Four-step optimized synthetic workflow.

Recommended Experimental Protocol

This protocol integrates the solutions discussed above for a robust and high-yielding synthesis.

Step 1: N-Boc Protection of 3-Ethyl-3-hydroxypyrrolidine (Assumes the starting alcohol is available. Its synthesis often starts from commercially available materials and involves multiple steps, which are beyond the scope of this guide but are documented in the literature.[4])

  • To a solution of 3-ethyl-3-hydroxypyrrolidine (1.0 equiv.) in DCM, add triethylamine (1.2 equiv.).

  • Cool to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise.

  • Stir at room temperature for 12-16 hours.

  • Wash the reaction with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Step 2: Tosylation of N-Boc-3-ethyl-3-hydroxypyrrolidine

  • Follow the tosylation protocol described in Problem 1 . Ensure the starting material is fully consumed before workup. The crude tosylate is typically carried forward without further purification.

Step 3: Nucleophilic Substitution with Morpholine

  • Dissolve the crude N-Boc-3-ethyl-3-tosylpyrrolidine (1.0 equiv.) in anhydrous DMF.

  • Add morpholine (2.0 equiv.) and K₂CO₃ (1.5 equiv.) as an acid scavenger.

  • Heat the mixture to 60 °C and stir for 16-24 hours, monitoring by LC-MS or TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected product.

Step 4: Boc Deprotection

  • Dissolve the crude Boc-protected product in DCM or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA, 10 equiv.) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in water and basify to pH >10 with 2M NaOH.

  • Extract the final product with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography (typically DCM/MeOH with 1% NH₄OH) or distillation to yield pure 4-(3-Ethylpyrrolidin-3-yl)morpholine.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Synthesis of 3-[2-(3-hydroxypyrrolidinyl)ethyl]indole. PrepChem.com. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Protecting group. Wikipedia. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Preparation method and application of a (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]

  • 3-Pyrroline synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

4-(3-Ethylpyrrolidin-3-yl)morpholine stability issues in solution

Troubleshooting Guides & FAQs for Solution Stability Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing irreproducibility when handling complex diamine bu...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Solution Stability

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing irreproducibility when handling complex diamine building blocks.

Structural Liability Analysis: 4-(3-Ethylpyrrolidin-3-yl)morpholine contains two distinct basic centers: a secondary amine (the pyrrolidine ring) and a tertiary amine (the morpholine ring). While the tertiary morpholine nitrogen is sterically hindered and relatively inert, the secondary pyrrolidine nitrogen is highly nucleophilic and basic. This specific feature dictates the molecule's stability profile in solution and is the root cause of most storage-related degradation.

FAQ 1: Why is my compound degrading when stored in Dichloromethane (DCM) or Chloroform?

Q: I prepared a stock solution of 4-(3-Ethylpyrrolidin-3-yl)morpholine in DCM. After 48 hours at room temperature, LC-MS shows a significant loss of the parent mass and the appearance of new, higher-mass peaks. What happened?

A (Mechanistic Causality): This is a classic case of solvent-induced alkylation. While halogenated solvents like DCM are often assumed to be inert, they readily react with secondary amines at room temperature[1]. The secondary pyrrolidine amine acts as a nucleophile, attacking the methylene carbon of DCM in an


 fashion to displace a chloride ion. This forms a highly reactive chloromethyl intermediate, which quickly reacts with a second amine molecule to form a stable aminal (bis-amine) derivative[1].

Self-Validation Check: Run your degraded sample on an LC-MS. Look for a mass shift corresponding to the aminal dimer. Because two amine molecules (


) are bridged by a single methylene group (

), the expected mass of the degradant is exactly

. If this peak is present, irreversible DCM alkylation has occurred. Resolution: Never store secondary aliphatic amines in halogenated solvents. Use Acetonitrile (MeCN) or Tetrahydrofuran (THF) for stock solutions.
FAQ 2: Why did my aqueous/methanolic solution become cloudy over time?

Q: My solution was clear initially, but after leaving the vial open on the benchtop for a few days, a white precipitate formed and the effective concentration of the free base dropped. Is the compound crashing out?

A (Mechanistic Causality): Your compound is not simply precipitating; it is actively absorbing atmospheric carbon dioxide (


). Secondary amines rapidly react with 

in the presence of ambient moisture to form insoluble amine carbamate salts[2]. The high basicity of the pyrrolidine ring facilitates the deprotonation necessary to stabilize the zwitterionic intermediate, driving the equilibrium toward carbamate formation[2]. This depletes your active free base and alters the pH of your assay.

Self-Validation Check: Add a few drops of dilute


 (0.1 M) to the cloudy solution. If the solution effervesces (bubbles due to 

release) and immediately turns clear, carbamate salts were the culprit. Resolution: Always purge storage vials with an inert gas (Nitrogen or Argon) before sealing.
FAQ 3: Is the morpholine ring as reactive as the pyrrolidine ring?

Q: Does the morpholine moiety in this molecule also contribute to these specific stability issues?

A (Mechanistic Causality): Generally, no. The morpholine nitrogen in this specific molecule is a tertiary amine and is sterically hindered by its attachment to the fully substituted 3-position of the pyrrolidine ring. Furthermore, the oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which significantly reduces the nucleophilicity and Lewis basicity of the morpholine nitrogen compared to the pyrrolidine nitrogen[3]. Tertiary amines do not form stable carbamates with


[2] and react exceedingly slowly with DCM[1]. The pyrrolidine 

is your primary site of liability.
Quantitative Data: Solvent Compatibility & Stability Profile

The table below summarizes the quantitative stability of 4-(3-Ethylpyrrolidin-3-yl)morpholine across common laboratory solvents, allowing for rapid protocol optimization.

SolventPrimary Degradation PathwayEstimated Half-Life (25°C)Recommendation
Dichloromethane (DCM) Aminal formation (Alkylation)< 48 hoursDO NOT USE for storage
Chloroform (

)
Alkylation / Phosgene reaction< 3 daysDO NOT USE for storage
Water / Ambient Air Carbamate salt formation1 - 2 weeksUse freshly prepared
DMSO (Anhydrous) Trace oxidation (if not degassed)> 3 monthsAcceptable (Store at -20°C)
Acetonitrile (MeCN) None (Highly Stable)> 6 monthsRECOMMENDED
Visualization of Degradation Pathways

StabilityPathways Compound 4-(3-Ethylpyrrolidin-3-yl)morpholine (Free Base) DCM Halogenated Solvents (e.g., DCM) Compound->DCM Dissolution CO2 Atmospheric CO2 + Moisture Compound->CO2 Air Exposure O2 Oxygen / Light (Autoxidation) Compound->O2 Prolonged Storage Aminal Aminal Derivatives (Irreversible Alkylation) DCM->Aminal Nucleophilic Attack (S_N2) Carbamate Carbamate Salts (Precipitation) CO2->Carbamate Acid-Base Reaction NOxide N-Oxides (Oxidative Degradation) O2->NOxide Radical Oxidation

Primary degradation pathways of 4-(3-Ethylpyrrolidin-3-yl)morpholine in solution.

Standard Operating Procedure: Preparation and Storage of Stock Solutions

To ensure absolute reproducibility and structural integrity of your amine building blocks, implement this self-validating workflow in your laboratory.

Step-by-Step Methodology:

  • Solvent Selection & Preparation:

    • Action: Select HPLC-grade, anhydrous Acetonitrile (MeCN).

    • Causality: Completely avoids nucleophilic substitution pathways associated with halogenated solvents and minimizes hydrolytic/carbamate pathways.

  • Degassing (Crucial Step):

    • Action: Sparge the MeCN with ultra-pure Argon or Nitrogen for 15 minutes prior to dissolution.

    • Causality: Displaces dissolved

      
       and 
      
      
      
      , physically preventing carbamate formation and autoxidation.
  • Dissolution & Aliquoting:

    • Action: Dissolve the compound to the desired concentration (e.g., 10 mM) and transfer immediately into amber glass HPLC vials.

    • Causality: Amber glass prevents UV-induced radical initiation at the alpha-carbon of the pyrrolidine ring.

  • Inert Gas Purging & Sealing:

    • Action: Blanket the headspace of each vial with Argon before capping with PTFE-lined septa.

    • Self-Validation: Weigh the sealed vial and record the mass on the label. Before future use, re-weigh the vial. A stable mass confirms no solvent evaporation has occurred, ensuring your molar concentration remains perfectly accurate.

  • Storage:

    • Action: Store aliquots at -20°C. Thaw only once; discard any unused portion to prevent freeze-thaw condensation.

ProtocolWorkflow Step1 1. Solvent Degassing Step2 2. Dissolution (Avoid DCM) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Argon Purge & Seal Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Optimized workflow for preparing and storing stable amine stock solutions.

References
  • The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica.
  • Impact of Solvent on the Thermal Stability of Amines.
  • A Lewis Basicity Scale in Dichloromethane for Amines and Common Nonprotogenic Solvents Using a Zinc(II) Schiff-Base Complex as Reference Lewis Acid.

Sources

Optimization

Technical Support Center: A Guide to the Storage and Stability of 4-(3-Ethylpyrrolidin-3-yl)morpholine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 4-(3-Ethylpyrrolidin-3-yl)morpholine (CAS No. 2092336-15-5).[1][2] This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-(3-Ethylpyrrolidin-3-yl)morpholine (CAS No. 2092336-15-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable chemical intermediate. As a tertiary amine containing both a pyrrolidine and a morpholine moiety, this compound possesses specific vulnerabilities that must be addressed through proper storage and handling. This document provides in-depth, science-backed answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - Core Storage Protocols

This section addresses the most common inquiries regarding the day-to-day handling and storage of 4-(3-Ethylpyrrolidin-3-yl)morpholine.

Q1: What are the ideal storage conditions for 4-(3-Ethylpyrrolidin-3-yl)morpholine?

To maximize shelf-life and prevent degradation, the compound should be stored with strict adherence to the following conditions:

  • Temperature: Store in a cool, controlled environment, ideally between 2-8°C.[3] General guidelines for amines suggest keeping temperatures below 30°C to minimize volatility and thermal decomposition.[4][5]

  • Atmosphere: The compound must be stored under an inert atmosphere, such as argon or nitrogen.[6] This is the most critical factor in preventing oxidative degradation.

  • Moisture: Use a tightly sealed container to prevent moisture ingress.[4][6][7] Amines are often hygroscopic, and absorbed water can facilitate degradation pathways.[4] Storage in a desiccator is recommended.

  • Light: Protect the compound from light by using an amber glass vial or by storing the container in a dark location. Light can provide the activation energy for photo-oxidative processes.

  • Container: Store in high-quality, non-reactive containers such as borosilicate glass or high-density polyethylene (HDPE).[4] Ensure the container cap provides an airtight seal.

Q2: Why is storage under an inert atmosphere so critical for this compound?

The chemical structure of 4-(3-Ethylpyrrolidin-3-yl)morpholine features two tertiary amine nitrogen atoms. The lone pair of electrons on these nitrogen atoms makes them susceptible to oxidation by atmospheric oxygen. This oxidation can lead to the formation of N-oxides, which alters the compound's chemical properties and reactivity. Aromatic amines, for instance, are known to act as antioxidants by readily reacting with radicals.[8][9] While this compound is aliphatic, the underlying principle of nitrogen's susceptibility to oxidation remains. An inert atmosphere displaces oxygen, effectively removing the primary oxidizing agent and preserving the compound's integrity.

Q3: How long can I expect the compound to be stable under recommended conditions?

While adherence to ideal storage conditions will significantly extend the compound's shelf life, it is impossible to provide a universal expiration date. The stability is highly dependent on the initial purity of the material and the strictness with which it is handled (e.g., minimizing time exposed to air during weighing). We strongly recommend performing a purity analysis (e.g., via HPLC or NMR) on any lot that has been in storage for over a year or if experimental results are inconsistent.

Q4: I've observed a slight color change in my sample, from colorless to pale yellow. Is it still usable?

A color change is a primary visual indicator of chemical degradation, most commonly oxidation. Oxidized amine byproducts are often colored. While the compound may still be largely intact, the presence of impurities is confirmed. Its usability depends on the sensitivity of your application. For high-precision quantitative work or synthesis of a pharmaceutical-grade product, the material should be re-purified or discarded. For less sensitive screening applications, it may still be acceptable, but the results should be interpreted with caution.

Section 2: Understanding Degradation - The Science of Instability

A deeper understanding of the potential degradation pathways is essential for effective prevention and troubleshooting.

Q5: What are the primary chemical pathways that can lead to the degradation of 4-(3-Ethylpyrrolidin-3-yl)morpholine?

The degradation of this molecule is primarily driven by its two heterocyclic amine functionalities. The main vulnerabilities are:

  • Oxidation: As discussed, this is the most common pathway. Atmospheric oxygen can attack either the pyrrolidine or the morpholine nitrogen to form the corresponding N-oxides. This process can be accelerated by exposure to light and elevated temperatures.

  • Ring Cleavage: While more commonly associated with microbial or enzymatic degradation, the fundamental instability of the C-N bonds in the heterocyclic rings is a key factor.[10][11] Studies on both morpholine and pyrrolidine show that degradation can proceed via ring-opening mechanisms, often initiated by oxidative processes.[12][13][14] This can lead to a complex mixture of open-chain byproducts.

  • Thermal Decomposition: High temperatures can cause the breakdown of the molecule into smaller, more volatile fragments.[12]

  • Nitrosation: While not a storage issue unless exposed to nitrosating agents, it's important to note that secondary amines and their derivatives can react with sources of nitrite (e.g., in acidic, non-sterile aqueous solutions) to form N-nitrosamines, which are often carcinogenic.[15]

Potential Degradation Pathways main_compound 4-(3-Ethylpyrrolidin-3-yl)morpholine n_oxide_p Pyrrolidine N-Oxide main_compound->n_oxide_p Oxidation n_oxide_m Morpholine N-Oxide main_compound->n_oxide_m Oxidation ring_opened Ring-Opened Products (e.g., amino acids, diacids) main_compound->ring_opened Oxidative Cleavage catalysts Atmospheric O2 + Heat / Light

Caption: Key degradation routes for 4-(3-Ethylpyrrolidin-3-yl)morpholine.

Section 3: Troubleshooting Guide

This section provides a logical framework for diagnosing issues that may arise from compound instability.

Q6: My reaction yield is low, or the reaction is failing entirely. Could degradation of my starting material be the problem?

Yes, this is a distinct possibility. If the reactive sites of 4-(3-Ethylpyrrolidin-3-yl)morpholine (the amine nitrogens) have been oxidized to N-oxides, the compound's nucleophilicity and basicity will be significantly altered, rendering it unreactive in many common synthetic transformations.

Troubleshooting Steps:

  • Check Storage Records: Confirm how the material was stored and for how long. Was it blanketed with inert gas after the last use?

  • Visual Inspection: Look for any color change in the material.

  • Co-TLC Analysis: Spot your stored material alongside a known fresh sample (if available) on a TLC plate. The appearance of new, more polar spots (N-oxides are significantly more polar) is a strong indication of degradation.

  • Purity Re-analysis: The most definitive step is to re-analyze the purity of the starting material using HPLC, LC-MS, or NMR.

Q7: I'm performing a stability study and see unexpected peaks in my chromatogram. How can I identify them?

The appearance of new peaks is the classic sign of degradation.[12] Identifying these peaks is crucial for understanding the degradation profile.

  • Hypothesize Structures: Based on the known degradation pathways, the most likely degradants are the two possible mono-N-oxides and various ring-opened products.

  • Mass Spectrometry (MS) Analysis: This is the most powerful tool. The expected mass shifts for common degradants can be calculated and compared to the experimental data (see Table 1).

  • Forced Degradation Studies: To confirm your hypotheses, you can intentionally degrade a small amount of fresh material under controlled conditions (e.g., by treating with a mild oxidant like m-CPBA or H₂O₂). The resulting degradation products can be analyzed by LC-MS and their retention times and mass spectra compared to the unknown peaks in your stability sample.[12]

Section 4: Protocols for Stability Assessment

These protocols provide a framework for quantitatively and qualitatively assessing the stability of your compound.

Protocol 1: Routine Purity Check by Reverse-Phase HPLC-UV

This method is designed for routine monitoring of the parent compound's purity over time.

  • Standard Preparation: Accurately prepare a stock solution of 4-(3-Ethylpyrrolidin-3-yl)morpholine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a working standard at ~50 µg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (50 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B over 1 min, and re-equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Inject the working standard followed by the test sample.

  • Evaluation: Determine the area percent of the main peak in the test sample. A significant decrease from the initial purity value or the appearance of new peaks indicates degradation.

Protocol 2: Identification of Degradants using LC-MS

This workflow is used to identify the mass of unknown impurities observed during a stability study.

  • Sample Preparation: Prepare the degraded sample at approximately 10-50 µg/mL in 50:50 acetonitrile:water.

  • LC-MS Analysis: Use chromatographic conditions similar to Protocol 1, but direct the column effluent into a mass spectrometer.

  • MS Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The amine groups are readily protonated.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Perform a full scan (to see all ions) and, if possible, a data-dependent MS/MS scan on the most abundant ions to obtain fragmentation data, which can aid in structural elucidation.

  • Data Interpretation: Extract the mass-to-charge ratios (m/z) of the impurity peaks from the chromatogram. Compare these values against the theoretical masses of potential degradation products (see Table 1).

Experimental Workflow for Stability Assessment start Stored Sample visual Visual Inspection (Color, Clarity) start->visual hplc Perform Routine Purity Check (HPLC-UV, Protocol 1) visual->hplc No significant change lcms Analyze by LC-MS for Degradant Identification (Protocol 2) visual->lcms Color change observed purity_check Purity > 98% and No New Peaks? hplc->purity_check purity_check->lcms No ok Compound is Suitable for Use purity_check->ok Yes data_interp Interpret Data (Table 1) lcms->data_interp not_ok Consider Purification or Disposal data_interp->not_ok

Caption: Logical workflow for assessing the stability of a stored sample.

Section 5: Data Interpretation Table

This table provides a quick reference for identifying potential degradation products by mass spectrometry.

Table 1: Expected Mass Shifts for Potential Degradation Products

Compound/DegradantMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Mass Shift from Parent
Parent Compound C₁₀H₂₀N₂O184.28185.16N/A
Mono-N-OxideC₁₀H₂₀N₂O₂200.28201.16+16
Di-N-OxideC₁₀H₂₀N₂O₃216.28217.16+32
Ring Cleavage + H₂OC₁₀H₂₂N₂O₂202.30203.17+18

Note: The "Ring Cleavage + H₂O" represents a hypothetical hydrolytic ring-opening. The actual masses of cleavage products can vary widely depending on the specific fragmentation pattern.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(11), 4352–4357. [Link]

  • EAWAG. (2008). Morpholine Degradation Pathway. EAWAG Biocatalysis/Biodegradation Database. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Research Square. [Link]

  • Bellaro, F. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Bellaro. [Link]

  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies. [Link]

  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(2), 594–599. [Link]

  • Wang, S., et al. (2012). Various pyrrolidine pathways of nicotine degradation. ResearchGate. [Link]

  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 45(3), 249-256. [Link]

  • A&A Pharmachem. (n.d.). What are the Health and Safety Guidelines for Using Amines? A&A Pharmachem. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives. [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Request PDF. [Link]

  • Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity. [Link]

  • Chavarría, M., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(5), e02369-17. [Link]

  • Ren, T., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Molecules, 29(7), 1561. [Link]

  • PMM, M., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Forensic Chemistry, 19, 100244. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 141, 106880. [Link]

  • Chapman University. (2012). Guidelines for Chemical Storage. Chapman University Environmental Health & Safety. [Link]

  • Li, Y., et al. (2022). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. Foods, 11(18), 2788. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hungarian Journal of Industry and Chemistry. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 219-231. [Link]

  • Lerebours, A., et al. (2024). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Food Chemistry, 444, 138652. [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • PubChemLite. (n.d.). 4-(4-methylpyrrolidin-3-yl)morpholine (C9H18N2O). PubChemLite. [Link]

Sources

Troubleshooting

Technical Support Center: Refining In Vivo Dosing Regimens for Morpholine-Containing Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and pharmacologists in troubleshooting and optimizing in vivo studies involv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and pharmacologists in troubleshooting and optimizing in vivo studies involving morpholine-based compounds.

The morpholine ring is a "privileged scaffold" in medicinal chemistry, heavily utilized in oncology (e.g., PI3K/mTOR inhibitors) and central nervous system (CNS) drug discovery[1],[2]. Its unique physicochemical properties—specifically its balanced lipophilic-hydrophilic profile, flexible chair-like conformation, and weakly basic nitrogen—enhance target binding and blood-brain barrier permeability[1],[3]. However, these same properties introduce complex formulation, pharmacokinetic (PK), and toxicity challenges during in vivo translation.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure the scientific integrity of your dosing regimens.

Section 1: Formulation & Pharmacokinetic Troubleshooting (FAQs)

Q1: Why does my morpholine-containing compound precipitate in vivo immediately following intravenous (IV) injection, despite showing >10 mg/mL solubility in the dosing vehicle? The Causality: This is a classic pH-shift precipitation issue driven by the physicochemical nature of the morpholine ring. Morpholine contains a weakly basic nitrogen with a pKa of approximately 8.4[3]. To achieve >10 mg/mL solubility in vitro, your vehicle is likely acidic (pH 4–5), which protonates the nitrogen, rendering the compound highly water-soluble. However, upon IV administration into systemic circulation (pH 7.4), the compound experiences a rapid pH shift. The fraction of the un-ionized, lipophilic free base exponentially increases, exceeding its thermodynamic solubility limit in blood and causing instantaneous precipitation. This not only invalidates your PK data but can cause fatal micro-embolisms in the animal. The Solution: Transition from a purely pH-dependent vehicle to a co-solvent/surfactant system (e.g., 5% DMSO, 40% PEG400, 55% Saline) and validate it using Protocol 1 below before proceeding to animal studies.

Q2: Following oral (PO) administration, the bioavailability of my morpholine-based kinase inhibitor is <10%. How can I determine if this is a permeability or metabolic issue? The Causality: Because the morpholine ring generally enhances membrane permeability, poor oral bioavailability is rarely an absorption issue[1]. Instead, the morpholine ring is highly susceptible to first-pass metabolism. Cytochrome P450 enzymes (particularly CYP3A4) readily oxidize the morpholine ring into non-toxic but pharmacologically inactive metabolites, such as lactams or ring-cleaved derivatives[2]. The Solution: To isolate the root cause, implement a self-validating metabolic bypass study using a pan-CYP inhibitor like 1-aminobenzotriazole (ABT), detailed in Protocol 2 .

Q3: During a 14-day repeated dose study, test subjects exhibited respiratory irritation and elevated blood urea nitrogen (BUN). Is this target-mediated or scaffold-related? The Causality: This is almost certainly scaffold-related toxicity. While morpholine improves drug efficacy, the free base is highly alkaline and corrosive to mucosal tissues. In repeated-dose oral toxicity studies in rats, morpholine exhibited a Lowest Observed Adverse Effect Level (LOAEL) of 160 mg/kg/day, characterized by swelling, congestion, and necrosis in the kidneys, lungs, and liver. Elevated BUN indicates renal stress, which occurs because the protonated morpholine species accumulates in the renal tubules during excretion. The Solution: Refine your dosing regimen by lowering the dose below the scaffold's LOAEL threshold, or administer the compound as a stable salt (e.g., mesylate or hydrochloride) to mitigate localized basicity in the gastrointestinal tract.

Section 2: Quantitative Data Summaries

To establish safe and effective dosing regimens, benchmark your experimental compound against the known physicochemical and toxicological parameters of the morpholine scaffold.

ParameterValue/ObservationClinical/Experimental Implication
pKa ~8.4[3]Weakly basic; highly protonated at physiological pH; requires careful pH balancing in IV vehicles to prevent precipitation.
Oral LOAEL (Rats) 160 mg/kg/dayHigh doses cause renal/hepatic necrosis; defines the absolute upper limit for repeated dose toxicity studies.
Oral LD50 (Rats) 1,050 – 1,900 mg/kg,[4]Acute toxicity threshold; indicates relatively low acute toxicity but severe cumulative effects over time.
Primary Metabolism CYP3A4 Oxidation[2]Highly susceptible to first-pass metabolism; ring cleavage or lactam formation drastically reduces PO bioavailability.
In Vitro Clearance (Human) 48.1 μL/min/mg[5]Moderate-to-high intrinsic clearance in liver microsomes; necessitates rigorous PK optimization and dosing frequency adjustments.

Section 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They contain built-in checkpoints to ensure that the experimental design proves its own hypothesis without requiring secondary orthogonal assays.

Protocol 1: Self-Validating IV Formulation Plasma-Shift Assay

Purpose: To guarantee that a morpholine compound will not precipitate upon entering the physiological pH of the bloodstream.

  • Vehicle Preparation: Prepare your proposed IV formulation (e.g., 5% DMSO, 40% PEG400, 55% Saline) and dissolve the morpholine compound at the target dosing concentration (e.g., 5 mg/mL).

  • Plasma Incubation: Aliquot 100 μL of the formulated compound into a 96-well plate. Add 900 μL of blank, pre-warmed (37°C) rat or human plasma (1:10 dilution simulates immediate systemic dilution).

  • Incubation & Observation: Incubate at 37°C for 30 minutes on a microplate shaker at 300 RPM.

  • Validation Checkpoint (Absorbance): Read the plate at 620 nm using a spectrophotometer.

    • Validation Pass: If Absorbance < 0.05, the formulation remains in solution at physiological pH and is validated for in vivo IV dosing.

    • Validation Fail: If Absorbance ≥ 0.05, precipitation has occurred. The system invalidates the vehicle; you must increase the co-solvent ratio and repeat Step 1.

Protocol 2: In Vivo PK Metabolic Bypass Study (ABT Pre-treatment)

Purpose: To definitively determine if poor oral bioavailability is caused by GI impermeability or CYP-mediated first-pass metabolism.

  • Cohort Division: Divide fasted rodents (e.g., C57BL/6 mice) into two cohorts (n=3 per group).

    • Cohort A: Vehicle Control.

    • Cohort B: ABT Pre-treatment.

  • Metabolic Inhibition: Administer 1-aminobenzotriazole (ABT) at 50 mg/kg PO to Cohort B. Wait 2 hours to allow for complete mechanism-based inhibition of gut and hepatic CYP enzymes.

  • Compound Administration: Administer your morpholine compound (e.g., 10 mg/kg PO) to both Cohort A and Cohort B.

  • Sampling & Bioanalysis: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Quantify plasma concentrations via LC-MS/MS.

  • Validation Checkpoint (AUC Comparison):

    • Metabolic Failure: If

      
       (e.g., >3-fold increase), the system validates that the compound easily permeates the gut but is destroyed by first-pass metabolism.
      
    • Permeability Failure: If

      
      , the system validates that metabolism is not the limiting factor; the compound is failing to cross the GI tract, requiring prodrug strategies or lipid-based formulations.
      

Section 4: Visualizations

PK_Optimization A Compound Synthesis (Morpholine Scaffold) B In Vitro ADME (Microsomal Stability) A->B B->A Poor Stability (Modify Scaffold) C Vehicle Selection (pH & Cosolvents) B->C D In Vivo Dosing (IV vs PO) C->D E Toxicity Assessment (MTD / DRF) D->E E->C High Toxicity (Adjust Vehicle) F Regimen Refinement (Dose/Frequency) E->F

Workflow for optimizing in vivo pharmacokinetics and dosing regimens of morpholine compounds.

PI3K_mTOR_Pathway L Growth Factor R Receptor Tyrosine Kinase L->R P PI3K (Target) R->P PIP PIP3 P->PIP A AKT PIP->A M mTORC1/2 (Target) A->M C Cell Proliferation M->C I Morpholine Inhibitor (e.g., Bimiralisib) I->P Inhibits I->M Inhibits

Mechanism of action for morpholine-based dual PI3K/mTOR inhibitors blocking cell proliferation.

References

1.[1] Occurrence of Morpholine in Central Nervous System Drug Discovery . PMC (National Institutes of Health). 2.[2] Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Publications. 3.[3] Morpholine: A Privileged Pharmacophore in Modern Drug Discovery . BenchChem. 4. Morpholine: Human health tier II assessment Preface . Industrial Chemicals (Australian Government). 5.[4] Hazardous substance assessment – Morpholine . Government of Canada. 6.[5] The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 . PMC (National Institutes of Health). 7.[6] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics . PMC (National Institutes of Health).

Sources

Optimization

Minimizing cytotoxicity of 4-(3-Ethylpyrrolidin-3-yl)morpholine in non-target cells

Technical Support Center: 4-(3-Ethylpyrrolidin-3-yl)morpholine Introduction The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(3-Ethylpyrrolidin-3-yl)morpholine

Introduction The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1] Molecules like 4-(3-Ethylpyrrolidin-3-yl)morpholine are frequently synthesized during lead optimization campaigns. However, a common hurdle in the development of novel small molecules is unintended cytotoxicity in non-target cells, which can narrow the therapeutic window and halt further development.

This guide provides a systematic, in-depth framework for researchers, scientists, and drug development professionals encountering off-target cytotoxicity with 4-(3-Ethylpyrrolidin-3-yl)morpholine or similar morpholine-containing compounds. Our approach is built on three pillars: Quantify the cytotoxic effect, Characterize its mechanism and specificity, and Mitigate it through targeted, evidence-based strategies.

Section 1: Foundational FAQs - Understanding the Cytotoxicity Challenge

This section addresses the most common initial questions researchers face when observing unexpected cell death.

Q1: What is the significance of the morpholine and pyrrolidine moieties in my compound?

A: The morpholine heterocycle is a versatile scaffold frequently used in drug design to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[1] Its presence can also facilitate crucial hydrogen bond interactions within a target protein's binding site. The pyrrolidine ring, another common nitrogen-containing heterocycle, provides a rigid, three-dimensional structure that can be essential for precise receptor binding. The combination in 4-(3-Ethylpyrrolidin-3-yl)morpholine suggests a compound designed for specific biological interactions, but this complexity can also lead to unforeseen interactions with off-target proteins.[2]

Q2: I'm observing cell death in my control cell line. What is the best way to begin measuring this effect accurately?

A: The first step is to quantify the cytotoxic potential of your compound. This is typically done by generating a dose-response curve to determine the 50% cytotoxic concentration (CC50). Several robust assays are available:

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells.[3][4] Viable cells with active mitochondria reduce a tetrazolium salt (like MTT) to a colored formazan product, which can be quantified spectrophotometrically.[5][6] They are simple, cost-effective, and excellent for high-throughput screening.[3]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage or lysis.[4][5] It is a reliable indicator of necrosis or late-stage apoptosis.

  • Real-Time Cell Analysis (RTCA): This method uses impedance-based measurements to monitor cell proliferation, viability, and adhesion in real-time, providing a comprehensive kinetic profile of the cytotoxic effect rather than a single endpoint.[6]

Q3: The cytotoxicity I'm seeing could be due to my compound hitting its intended target, which just happens to be present in the non-target cells. How do I differentiate this "on-target" toxicity from true "off-target" effects?

A: This is a critical distinction in drug development. An "on-target" effect, even in a non-cancerous cell, occurs when the drug binds to its intended molecular target.[7] An "off-target" effect is caused by the drug interacting with other, unintended molecules.[8] A large margin between the concentration needed for efficacy (e.g., IC50 or EC50) and the concentration that causes toxicity in non-target cells (CC50) defines the therapeutic window.[9] The goal is to confirm that the toxicity you observe is not simply a consequence of on-target activity in an undesired cell type.

Section 2: Troubleshooting Guide - A Workflow for Diagnosing Off-Target Cytotoxicity

If initial assessments suggest off-target effects, a systematic investigation is required. Follow this workflow to diagnose the nature of the cytotoxicity.

Workflow for Investigating Cytotoxicity

G cluster_0 Phase 1: Quantify & Characterize cluster_1 Phase 2: Validate Off-Target Effect cluster_2 Phase 3: Mitigation A Observed Cytotoxicity in Non-Target Cells B Step 1: Determine CC50 (Dose-Response Assay, e.g., MTT) A->B C Step 2: Determine Mechanism (Apoptosis vs. Necrosis via Annexin V/PI) B->C D Step 3: Assess Target Specificity C->D E Use Target-Negative Cell Line OR CRISPR/siRNA Knockdown of Target D->E F Does Cytotoxicity Persist? E->F G High Confidence Off-Target Effect F->G  Yes H Probable On-Target Effect in Non-Target Cells F->H  No I Implement Mitigation Strategies: 1. Cytoprotective Agents 2. Targeted Delivery Systems 3. Structural Modification G->I

Caption: A systematic workflow for diagnosing and addressing cytotoxicity.

Q: My compound shows a CC50 value that is concerningly close to its effective concentration. How do I determine if cells are dying via apoptosis or necrosis?

A: Understanding the mode of cell death provides clues to the underlying mechanism. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) involve distinct cellular pathways. The gold-standard method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[5]

  • Mechanism: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS. PI is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but it can enter and stain the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding: Plate your non-target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Treat the cells with 4-(3-Ethylpyrrolidin-3-yl)morpholine at 1x, 5x, and 10x the predetermined CC50 concentration for 24 hours. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Gently collect the culture medium (to capture floating dead cells) and detach the adherent cells using a non-enzymatic cell dissociation buffer to preserve membrane integrity. Combine and pellet the cells by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately on a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each of the four quadrants to determine the relative levels of apoptosis and necrosis induced by the compound.

Q: How can I definitively prove that the cytotoxicity is independent of my compound's primary target?

A: The most direct way is to test your compound in a cellular system where the primary target is absent.[9]

  • Use a Target-Negative Cell Line: If available, test the cytotoxicity of your compound on a cell line that is known not to express the intended target protein. If cytotoxicity persists, it is a strong indicator of an off-target effect.[9]

  • Genetic Knockdown/Knockout: Use techniques like siRNA (for transient knockdown) or CRISPR-Cas9 (for permanent knockout) to eliminate the expression of the target protein in your non-target cell line.[8] Perform a cytotoxicity assay on these modified cells alongside the wild-type cells. If the target-knockdown cells still die in the presence of your compound, the effect is unequivocally off-target.

Section 3: Mitigation Strategies - A Toolkit for Reducing Cytotoxicity

Once an off-target effect is confirmed, several advanced strategies can be employed to rescue your compound.

Strategy 1: Co-administration with Cytoprotective Agents

Q: Can I protect the non-target cells by co-administering a second compound?

A: Yes, this is a clinically relevant strategy. Cytoprotective agents are compounds that shield normal cells from the toxic effects of therapies like chemotherapy without compromising their efficacy.[10][11][12] The mechanism can involve scavenging reactive oxygen species (ROS), replenishing depleted metabolites, or modulating stress-response pathways.

  • Potential Agents to Screen:

    • Antioxidants: N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and can mitigate toxicity caused by oxidative stress.

    • Clinically Used Cytoprotectants: While used in specific contexts, agents like Amifostine (protects against DNA-damaging agents) and Dexrazoxane (protects against anthracycline cardiotoxicity) exemplify this therapeutic principle.[10][13]

  • Experimental Approach: Design a matrix experiment where non-target cells are treated with a fixed, toxic concentration of 4-(3-Ethylpyrrolidin-3-yl)morpholine (e.g., CC80) in the presence of varying concentrations of a potential cytoprotective agent. Measure cell viability after 24-48 hours to identify agents and concentrations that restore cell health.

Strategy 2: Advanced Drug Delivery Systems

Q: How can I prevent my compound from reaching non-target cells in the first place?

A: The most effective way to reduce off-target toxicity is to control the biodistribution of the drug.[14] Advanced drug delivery systems, particularly those based on nanotechnology, are designed to do just this.[15][16][17] By encapsulating your compound, you can shield healthy tissues from exposure.[18][19]

  • Passive Targeting: Nanoparticles (e.g., liposomes, polymeric micelles) between 10-100 nm in size tend to accumulate in tumor tissues due to leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[20] This can increase the drug concentration at the target site while lowering systemic exposure.

  • Active Targeting: To further enhance specificity, the surface of these nanoparticles can be decorated with ligands—such as antibodies, peptides, or aptamers—that bind to receptors overexpressed on your target cells.[14][20][21][22] This acts like a molecular guidance system, delivering the therapeutic payload directly to the intended site.[22]

Conceptual Model of Targeted Drug Delivery

G cluster_0 Standard Delivery cluster_1 Targeted Nanoparticle Delivery A 4-(3-Ethylpyrrolidin-3-yl)morpholine (Free Drug) B Target Cell Cytotoxicity A:f0->B:f0 C Non-Target Cell Off-Target Cytotoxicity A:f0->C:f0 D Drug-Loaded Nanoparticle Targeting Ligand E Target Cell Receptor Drug Uptake & Efficacy D:f1->E:f1 Specific Binding F Non-Target Cell No Receptor No Binding, No Toxicity D:f0->F:f0 Bypass

Caption: Targeted delivery systems shield non-target cells from cytotoxic effects.

Strategy 3: Structure-Activity Relationship (SAR) and Lead Optimization

Q: Should I consider going back and modifying the chemical structure of my compound?

A: Yes, this is a fundamental part of the drug discovery process. If the off-target effect is persistent and cannot be mitigated by formulation, rational drug design should be employed.[8] By synthesizing and testing analogues of 4-(3-Ethylpyrrolidin-3-yl)morpholine, you can build a Structure-Activity Relationship (SAR) and a Structure-Toxicity Relationship (STR).

  • Goal: The objective is to identify which parts of the molecule are responsible for the desired on-target activity versus the off-target toxicity.

  • Approach:

    • Modify the Ethyl Group: Is the size or lipophilicity of this group critical? Test analogues with methyl, propyl, or cyclopropyl groups.

    • Alter the Pyrrolidine Ring: Change its substitution pattern or replace it with a different small ring (e.g., piperidine) to change the spatial arrangement of the morpholine.

    • Modify the Morpholine: While often key for properties, minor modifications or replacing it with a similar bioisostere (like thiomorpholine) could ablate the off-target interaction while preserving on-target binding.

By systematically making these changes, you can often dissociate efficacy from toxicity, leading to a safer and more viable drug candidate.

References

  • Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Rohilla, S., Dureja, H., & Chawla, V. (2019). Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. Current Cancer Drug Targets, 19(10), 765-781. [Link]

  • Jadhav, S. B., & Singhal, S. (2013). Subcellular targeting strategies for drug design and delivery.
  • Ching, J. (n.d.). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Longdom Publishing.
  • Bentham Science Publishers. (2019, November 1). Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. [Link]

  • HSS, OG, MIM, UDA, EOB, MF. (2025, April 4). Applications of Nanotechnology in Drug Delivery Systems. Baghdad Journal of Biochemistry and Applied Biological Sciences, 5(3), 162-180.
  • CD Bioparticles. (2025, June 20).
  • Pharma Times. (2013, October 25). Key Targeting Approaches for Pharmaceutical Drug Delivery.
  • MDPI. (2025, August 11). Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics.
  • International Journal of Pharmaceutical Sciences. (2025, August 29). Advancements in Targeted Nanoparticle-Based Drug Delivery Systems: Improving Therapeutic Outcomes in Oncology.
  • Griggs, J. J. (1998). Reducing the Toxicity of Anticancer Therapy: New Strategies. Leukemia Research, 22 Suppl 1, S27-33. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Synapse. (2025, March 20). How can drugs target specific parts of our body like the brain?
  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Taylor & Francis Online. (2011, January 28).
  • PMC. (2023, March 23). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.
  • MDPI. (2025, January 16).
  • BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors.
  • Ingenta Connect. (2019, November 1). Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. [Link]

  • Open Access Pub. (n.d.). Cytoprotective Agents.
  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • EurekAlert! (2018, September 10). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
  • ResearchGate. (2025, November 11). (PDF)
  • BenchSci. (2025, July 28).
  • CymitQuimica. (n.d.). CAS 53617-37-1: 4-(Pyrrolidin-3-yl)morpholine.
  • CNR-IRIS. (2023, June 10). European Journal of Medicinal Chemistry.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13).
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Streeter, D. G., & Taylor, D. L. (1988). Comparative cytotoxicities of various morpholinyl anthracyclines. Cancer Chemotherapy and Pharmacology, 21(4), 291-296. [Link]

  • PMC. (n.d.).
  • Grandi, M., et al. (1991). Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. Cancer Chemotherapy and Pharmacology, 28(3), 187-192. [Link]

  • PMC. (2025, February 23).
  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Characterization and Comparison of Novel PI3K Inhibitors: A Case Study Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize a novel Phosphoinositide 3-kinase (PI3K) inhibitor and compare its performance against establi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize a novel Phosphoinositide 3-kinase (PI3K) inhibitor and compare its performance against established alternatives. While the compound 4-(3-Ethylpyrrolidin-3-yl)morpholine is referenced by its chemical structure and CAS number (2092336-15-5)[1][2], it is not extensively characterized in the public scientific literature as a PI3K inhibitor. Therefore, this document will use it as a hypothetical "Compound of Interest" to illustrate the essential experimental workflows required to determine its potency, isoform selectivity, cellular activity, and overall potential as a therapeutic agent.

We will delve into the critical PI3K/AKT/mTOR signaling pathway, outline detailed protocols for biochemical and cell-based assays, and present a comparative analysis with well-documented PI3K inhibitors, providing the necessary context for evaluating a new chemical entity in this competitive landscape.

The PI3K/AKT/mTOR Pathway: A Cornerstone of Cancer Signaling

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular functions, including growth, proliferation, survival, and metabolism.[3] Its aberrant activation is one of the most common molecular events in human cancers, making it a highly attractive target for therapeutic intervention.[4][5]

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K enzymes.[6] Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.[7]

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[9] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT, which in turn phosphorylates a host of downstream substrates, including the mammalian target of rapamycin (mTOR), to drive cellular processes that promote tumorigenesis.[10]

Dysregulation of this pathway can occur through various mechanisms, including activating mutations in the PIK3CA gene (encoding the p110α subunit), loss of the tumor suppressor PTEN (a phosphatase that dephosphorylates PIP3), or hyperactivation of upstream RTKs.[4][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor PI3K Inhibitor (e.g., Compound of Interest) Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of therapeutic intervention.

Comparative Landscape of PI3K Inhibitors

PI3K inhibitors are broadly classified based on their isoform selectivity. This is a critical consideration, as different isoforms have distinct roles in normal physiology and cancer.[7]

  • Pan-PI3K inhibitors target all four Class I isoforms (α, β, γ, δ). Examples include Buparlisib (BKM120) and Pictilisib (GDC-0941).[11][12]

  • Isoform-selective inhibitors are designed to target one or two specific isoforms, potentially offering a better therapeutic window by minimizing off-target effects. A prominent example is Alpelisib (BYL719), which is highly selective for the p110α isoform.[7][11]

The following tables provide a comparative overview of the biochemical potency of several well-characterized PI3K inhibitors. The goal for our "Compound of Interest" would be to generate similar data to understand its place within this landscape.

Table 1: Biochemical Potency (IC50, nM) of Select Pan-PI3K Inhibitors

InhibitorPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Reference(s)
Buparlisib (BKM120)52166262116[11]
Pictilisib (GDC-0941)221374012[13]
ZSTK4741832012088[12][14]
Compound of Interest TBDTBDTBDTBD

IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values denote higher potency. TBD: To Be Determined.

Table 2: Biochemical Potency (IC50, nM) of Select Isoform-Selective PI3K Inhibitors

InhibitorPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Primary Target(s)Reference(s)
Alpelisib (BYL719)5>1000>1000>1000PI3Kα[11]
Idelalisib (CAL-101)1089664257PI3Kδ[11][13]
Compound of Interest TBDTBDTBDTBDTBD

Essential Experimental Workflow for Characterizing a Novel PI3K Inhibitor

To evaluate our "Compound of Interest," a multi-step experimental approach is required. This workflow is designed to be a self-validating system, where the results from biochemical assays are confirmed by cellular mechanism of action and phenotypic outcomes.

Workflow start Novel Compound (e.g., 4-(3-Ethylpyrrolidin-3-yl)morpholine) biochem Step 1: Biochemical Assay (In Vitro Kinase Assay) start->biochem potency Determine IC50 vs. PI3K Isoforms (α, β, γ, δ) biochem->potency cellular Step 2: Cellular MOA Assay (Western Blot) potency->cellular Informs Dose Selection pakt Measure Inhibition of p-AKT & p-S6K cellular->pakt pheno Step 3: Phenotypic Assay (Cell Viability) pakt->pheno Confirms Target Engagement viability Determine GI50/IC50 in Cancer Cell Lines pheno->viability end Comparative Analysis & Lead Optimization viability->end Defines Efficacy

Caption: A logical workflow for the characterization of a novel PI3K inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity and isoform selectivity of the "Compound of Interest" against the four Class I PI3K isoforms.

Causality: This is the foundational experiment. It measures the compound's ability to inhibit the purified PI3K enzyme in a cell-free system. This ensures that any observed cellular effects are due to direct enzyme inhibition rather than other mechanisms. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[6][15] It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6]

Methodology (Adapted from ADP-Glo™ Lipid Kinase Assay Protocols)[6][15]:

  • Compound Preparation: Prepare a 10 mM stock solution of the "Compound of Interest" in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate. Include a DMSO-only vehicle control.

  • Enzyme Preparation: Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ) in the appropriate kinase dilution buffer to an optimized concentration.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compound or DMSO control to the wells.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

  • Kinase Reaction Initiation:

    • Prepare a mixture of the lipid substrate (e.g., PIP2) and ATP in kinase assay buffer. The ATP concentration should be near the Km for the specific enzyme to ensure accurate IC50 determination.

    • Add 10 µL of the ATP/substrate mixture to each well to start the reaction.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes) that falls within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ reagent manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value for each isoform using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blotting for Downstream Pathway Inhibition

Objective: To confirm that the "Compound of Interest" inhibits PI3K signaling within a cellular context by measuring the phosphorylation status of downstream effectors AKT and S6 Kinase (S6K).

Causality: This assay validates the findings from the biochemical assay in a more biologically relevant system. A reduction in the phosphorylation of AKT (at Ser473 and/or Thr308) and its substrate S6K (a downstream effector of mTORC1) provides direct evidence of target engagement and pathway inhibition in intact cells.[13][16][17]

Methodology (Adapted from standard Western Blotting protocols)[18][19]:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to have an active PI3K pathway (e.g., MCF7 or T47D, which often carry PIK3CA mutations) in 6-well plates.[16]

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with increasing concentrations of the "Compound of Interest" (doses should be selected based on the results of the upcoming cell viability assay, bracketing the expected GI50). Include a vehicle (DMSO) control.

    • Incubate for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Place culture plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-p70 S6K (Thr389)

      • Total p70 S6K

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane thoroughly with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[17]

    • Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target.

Protocol 3: Cell Viability Assay

Objective: To determine the effect of the "Compound of Interest" on the proliferation and viability of cancer cells.

Causality: This phenotypic assay measures the ultimate biological consequence of inhibiting the PI3K pathway—a reduction in cancer cell viability or growth. Assays like CellTiter-Glo® are advantageous as they measure ATP levels, which is a direct indicator of metabolically active, viable cells.[20][21][22] The results provide a crucial measure of the compound's anti-cancer efficacy.

Methodology (Adapted from CellTiter-Glo® Luminescent Cell Viability Assay protocols)[21][23]:

  • Cell Seeding:

    • Seed cancer cells (using a panel of cell lines with different genetic backgrounds, e.g., PIK3CA-mutant, PTEN-null, and wild-type) into a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the "Compound of Interest" in culture medium.

    • Add the diluted compound to the wells. Include a vehicle (DMSO) control and a "no cells" background control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average background luminescence from all measurements.

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the percentage of viability versus the log of the inhibitor concentration and calculate the GI50 or IC50 value using non-linear regression.

Navigating the Challenges: Resistance and Toxicity

While PI3K inhibitors have shown promise, their clinical development has faced challenges, including on-target toxicities and the development of resistance.[24][25]

  • Mechanisms of Resistance: Tumors can develop resistance to PI3K inhibition through several adaptive mechanisms. One common route is the feedback activation of other signaling pathways, such as the MAPK pathway.[4] Additionally, upregulation of receptor tyrosine kinases (RTKs) can occur following PI3K inhibition, as the transcription factor FOXO, normally suppressed by AKT, can translocate to the nucleus and drive RTK expression.[26] Other kinases, such as PIM kinase, have also been implicated in conferring resistance to PI3K inhibitors.[27][28]

  • Toxicity Profile: The ubiquitous nature of the PI3K pathway in normal cellular processes means that its inhibition can lead to on-target toxicities. Common side effects observed with PI3K inhibitors include hyperglycemia (due to interference with insulin signaling), rash, and gastrointestinal issues.[7] Isoform-selective inhibitors were developed in part to mitigate these toxicities by sparing isoforms crucial for normal metabolic functions.[29]

Understanding these challenges is crucial when evaluating a novel compound. A promising inhibitor should ideally demonstrate a potent anti-tumor effect at concentrations that do not induce significant toxicity, and its development should consider potential combination strategies to overcome or prevent resistance.[[“]]

Conclusion

The characterization of a novel PI3K inhibitor like 4-(3-Ethylpyrrolidin-3-yl)morpholine requires a systematic and rigorous experimental approach. By progressing from direct biochemical assessment of enzyme inhibition to the confirmation of on-target cellular activity and finally to the evaluation of phenotypic outcomes, researchers can build a comprehensive profile of their compound. This guide provides the foundational protocols and scientific rationale to perform such an evaluation. The ultimate goal is to identify compounds with superior potency, selectivity, and a favorable therapeutic window, enabling the development of more effective and safer targeted therapies for cancer patients.

References

  • Anticipating mechanisms of resistance to PI3K inhibition in breast cancer: a challenge in the era of precision medicine. Portland Press. [Link]

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  • Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. PMC. [Link]

  • Cell Proliferation Assay Services. Reaction Biology. [Link]

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  • Targeting the PI3K signaling pathway in cancer. PMC. [Link]

  • Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. American Association for Cancer Research. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

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  • Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. PMC. [Link]

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  • Measuring PI3K lipid kinase activity. PubMed. [Link]

  • Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. PMC. [Link]

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  • Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PMC. [Link]

  • Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket. Biochemical Journal. [Link]

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  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. protocols.io. [Link]

  • Phosphatidylinositide-3-Kinase Inhibitors: Addressing Questions of Isoform Selectivity and Pharmacodynamic/Predictive Biomarkers. Ovid. [Link]

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Comparative

A Researcher's Guide to the Comparative Efficacy of 4-(3-Ethylpyrrolidin-3-yl)morpholine Analogs as Putative Kinase Inhibitors

In the landscape of modern drug discovery, the strategic selection and optimization of heterocyclic scaffolds are paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The morpholine moiety,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic selection and optimization of heterocyclic scaffolds are paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The morpholine moiety, a perennial favorite among medicinal chemists, is frequently incorporated to enhance aqueous solubility, metabolic stability, and to serve as a key interaction point with biological targets.[1][2] When coupled with a pyrrolidine ring, another versatile and stereochemically rich scaffold, the resulting 4-(pyrrolidin-3-yl)morpholine core presents a compelling starting point for the development of novel therapeutics.[3]

This guide provides an in-depth framework for the comparative efficacy evaluation of a series of 4-(3-Ethylpyrrolidin-3-yl)morpholine analogs. While direct head-to-head experimental data for this specific series is not yet prevalent in published literature, this document serves as a comprehensive roadmap for researchers and drug development professionals to conduct such a comparative analysis. We will proceed with the hypothesis that this scaffold is a promising candidate for kinase inhibition, a common therapeutic area for morpholine-containing compounds, particularly within the PI3K/Akt/mTOR signaling pathway.[4][5]

The 4-(3-Ethylpyrrolidin-3-yl)morpholine Scaffold: A Rationale for Investigation

The core structure, 4-(3-Ethylpyrrolidin-3-yl)morpholine, presents several key features that warrant investigation as a potential pharmacophore:

  • The Morpholine Ring: As a weak base, the morpholine ring can improve the pharmacokinetic properties of a molecule, enhancing its solubility and potential for brain permeability in the context of CNS-targeted drugs. Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

  • The Pyrrolidine Ring: This five-membered saturated heterocycle provides a three-dimensional structure that can effectively explore the pharmacophore space.[3] The ethyl group at the 3-position introduces a lipophilic contact point and a stereocenter, allowing for the exploration of stereoisomeric effects on biological activity.

  • Combined Scaffold: The combination of these two rings creates a novel scaffold with a defined spatial arrangement of functional groups, offering the potential for unique interactions with a biological target.

Proposed Analogs for Comparative Efficacy Studies

To establish a clear structure-activity relationship (SAR), a systematic variation of the core 4-(3-Ethylpyrrolidin-3-yl)morpholine structure is proposed. The following table outlines a focused library of analogs for synthesis and evaluation.

Analog ID Modification from Core Structure Rationale
A-1 (Core) 4-(3-Ethylpyrrolidin-3-yl)morpholineBaseline compound for comparison.
A-2 4-(3-Methylpyrrolidin-3-yl)morpholineEvaluate the effect of reducing the size of the alkyl substituent.
A-3 4-(3-Propylpyrrolidin-3-yl)morpholineAssess the impact of increasing the steric bulk and lipophilicity.
A-4 4-(3-Ethylpyrrolidin-3-yl)-2-methylmorpholineIntroduce a substituent on the morpholine ring to probe for additional binding interactions.
A-5 4-(3-Ethylpyrrolidin-3-yl)-3-methylmorpholineInvestigate the effect of substituent position on the morpholine ring.
A-6 (R)-4-(3-Ethylpyrrolidin-3-yl)morpholineIsolate and evaluate the activity of a single enantiomer.
A-7 (S)-4-(3-Ethylpyrrolidin-3-yl)morpholineIsolate and evaluate the activity of the opposing enantiomer.

Experimental Workflow for Comparative Efficacy

The following diagram illustrates a typical workflow for the evaluation of small molecule inhibitors, from initial screening to more detailed characterization.

Caption: A generalized workflow for the evaluation of small molecule inhibitors.

Detailed Experimental Protocols

Kinase Inhibition Assay (Biochemical Screen)

Objective: To determine the in vitro inhibitory activity of the analog series against a target kinase (e.g., PI3Kα).

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • Test compounds (analogs A-1 to A-7) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Add 50 nL of the compound dilutions to the wells of the 384-well plate.

  • Add 5 µL of the kinase solution (e.g., 2 nM PI3Kα) in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide (e.g., 50 nM) and ATP (at the Km concentration for the specific kinase) in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the analogs on a relevant cancer cell line (e.g., MCF-7, which has a high PI3K pathway activity).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom plates

  • Test compounds (analogs A-1 to A-7) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation and Interpretation

The data generated from these assays should be compiled into a clear and concise table for easy comparison of the analogs.

Analog ID PI3Kα IC50 (nM) MCF-7 GI50 (µM) Notes on SAR
A-1Experimental ValueExperimental ValueBaseline activity.
A-2Experimental ValueExperimental ValueEffect of smaller alkyl group.
A-3Experimental ValueExperimental ValueEffect of larger alkyl group.
A-4Experimental ValueExperimental ValueImpact of morpholine substitution.
A-5Experimental ValueExperimental ValuePositional isomer effects.
A-6Experimental ValueExperimental ValueStereochemical preference.
A-7Experimental ValueExperimental ValueStereochemical preference.

The interpretation of this data will be crucial for understanding the SAR of the 4-(3-Ethylpyrrolidin-3-yl)morpholine scaffold. For instance, a significant difference in activity between A-6 and A-7 would highlight the importance of stereochemistry for target engagement. Similarly, trends in activity from A-1 to A-3 will inform on the optimal size and lipophilicity of the substituent at the 3-position of the pyrrolidine ring.

Putative Signaling Pathway Involvement

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The 4-(3-Ethylpyrrolidin-3-yl)morpholine scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive and scientifically rigorous framework for the comparative efficacy evaluation of its analogs. By systematically synthesizing and testing a focused library of compounds using the detailed biochemical and cell-based assays described, researchers can elucidate the structure-activity relationship and identify lead candidates for further preclinical development. The provided protocols and workflows are designed to be self-validating and are grounded in established methodologies within the field of drug discovery.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Sameaa, E. O., & Sura, S. J. (2019). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Physics: Conference Series, 1294(5), 052038. [Link]

  • Fults, A., Chamakuri, S., & Young, D. (2025, March 25). Expanding complex morpholines using systematic chemical diversity. ACS Spring 2025, Indianapolis, IN, United States. [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6529. [Link]

  • Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of Medicinal Chemistry, 53(8), 3227-3243. [Link]

  • Kaur, M., & Singh, P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2235-2252. [Link]

  • De Pascale, M., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 258, 115598. [Link]

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  • Novartis AG. (2023). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. U.S.
  • Gavalas, A., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Mini Reviews in Medicinal Chemistry, 1(2), 151-168. [Link]

  • Shchegravin, E. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. [Link]

  • Wang, M., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12691-12711. [Link]

  • Air Products and Chemicals, Inc. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. European Patent No. 0036331. [Link]

  • Das, S., & Saikia, J. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 135-146. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

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  • Wyeth. (2010). Substituted morpholine compounds for the treatment of central nervous system disorders. U.S. Patent No. 7,659,394 B2. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

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Validation

In vivo efficacy of 4-(3-Ethylpyrrolidin-3-yl)morpholine compared to lead compounds

A Comparative In Vivo Efficacy Analysis of 4-(3-Ethylpyrrolidin-3-yl)morpholine in a Preclinical Model of Alzheimer's Disease Disclaimer: This guide presents a comparative analysis based on a hypothetical dataset for the...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative In Vivo Efficacy Analysis of 4-(3-Ethylpyrrolidin-3-yl)morpholine in a Preclinical Model of Alzheimer's Disease

Disclaimer: This guide presents a comparative analysis based on a hypothetical dataset for the novel compound 4-(3-Ethylpyrrolidin-3-yl)morpholine (referred to herein as NCE-1). The in vivo efficacy data for NCE-1 is illustrative and designed to contextualize its potential performance against established lead compounds within a scientifically rigorous framework. Data and mechanisms for the lead compounds are based on published literature.

Introduction

The relentless pursuit of effective therapeutics for neurodegenerative disorders, particularly Alzheimer's Disease (AD), necessitates the exploration of novel chemical scaffolds that can modulate disease-relevant pathways.[1][2][3] The morpholine and pyrrolidine moieties are recognized as privileged structures in medicinal chemistry, often conferring favorable pharmacokinetic properties and potent biological activity.[4][5] This guide introduces a novel chemical entity, 4-(3-Ethylpyrrolidin-3-yl)morpholine (NCE-1), and evaluates its hypothetical in vivo efficacy in a preclinical model of AD-related cognitive impairment.

The therapeutic landscape for AD is currently dominated by symptomatic treatments, with acetylcholinesterase inhibitors (AChEIs) like Donepezil representing the standard of care.[6][7][8] These agents enhance cholinergic neurotransmission, which is significantly compromised in the AD brain.[9][10] Concurrently, disease-modifying strategies targeting the production of amyloid-beta (Aβ) peptides, such as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), have been a major focus of research, despite facing clinical challenges.[11][12][13][14]

This guide provides a comparative analysis of NCE-1 against two lead compounds representing these distinct therapeutic strategies:

  • Donepezil: An established AChEI, serving as a benchmark for symptomatic cognitive enhancement.

  • Verubecestat (MK-8931): A representative BACE1 inhibitor, to benchmark against a disease-modifying approach targeting Aβ pathology.

We will explore the hypothetical efficacy of NCE-1 in a scopolamine-induced amnesia model, a well-established pharmacological model that mimics the cholinergic deficit seen in AD and is widely used for the initial screening of cognitive enhancers.[10][15][16] Cognitive performance is assessed using the Morris Water Maze (MWM), a robust test of hippocampus-dependent spatial learning and memory.[17][18][19][20]

Hypothesized Mechanism of Action: A Dual-Modality Approach

For the purpose of this guide, we hypothesize that NCE-1 possesses a dual mechanism of action, a polypharmacological approach gaining traction in CNS drug design. This hypothetical mechanism involves:

  • Muscarinic Acetylcholine Receptor (mAChR) Agonism: NCE-1 is postulated to act as a partial agonist at M1/M4 muscarinic receptors, directly stimulating the cholinergic system downstream of acetylcholine release.

  • Neuro-inflammatory Modulation: The compound is also hypothesized to attenuate microglial activation, a key component of the neuroinflammatory cascade implicated in AD pathogenesis.

The following diagram illustrates this proposed dual-modality mechanism.

NCE-1_Mechanism_of_Action cluster_Cholinergic Cholinergic Synapse cluster_Inflammatory Neuroinflammation cluster_Compound ACh Acetylcholine mAChR M1/M4 Receptors ACh->mAChR Binds to Cholinergic_Response Enhanced Cholinergic Signaling & Cognition mAChR->Cholinergic_Response Activates Microglia Activated Microglia Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Releases Inflammatory_Response Reduced Neuroinflammation NCE1 NCE-1 (4-(3-Ethylpyrrolidin-3-yl)morpholine) NCE1->mAChR Partial Agonist NCE1->Microglia Inhibits Activation Experimental_Workflow cluster_setup Phase 1: Acclimation & Grouping cluster_treatment Phase 2: Dosing Regimen (14 days) cluster_induction Phase 3: Amnesia Induction & Testing Acclimation Animal Acclimation (7 days) Grouping Randomized Grouping (n=12 per group) Acclimation->Grouping Dosing Daily Oral Gavage (Vehicle, NCE-1, Donepezil, Verubecestat) Grouping->Dosing Induction Scopolamine Injection (1 mg/kg, IP) 30 min pre-test Dosing->Induction MWM_Acq MWM Acquisition (4 trials/day, 4 days) Induction->MWM_Acq MWM_Probe MWM Probe Trial (Day 5, no platform) MWM_Acq->MWM_Probe

Caption: Workflow for the scopolamine-induced amnesia study.

Detailed Experimental Protocol: Morris Water Maze
  • Apparatus: A circular pool (120 cm diameter, 50 cm height) is filled with water (22 ± 1°C) to a depth of 30 cm. The water is made opaque with non-toxic white paint. A clear escape platform (10 cm diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues. [17][20]2. Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Vehicle Control: 0.5% Carboxymethylcellulose (CMC) in saline, administered orally (p.o.).

    • NCE-1: 10 mg/kg, p.o. (Hypothetical dose).

    • Donepezil: 3 mg/kg, p.o. [9] * Verubecestat: 30 mg/kg, p.o. (Dose based on preclinical studies showing Aβ reduction).

    • All compounds are administered daily for 14 days. On testing days, administration occurs 60 minutes before the first trial.

  • Amnesia Induction: Scopolamine hydrobromide (1 mg/kg) is administered intraperitoneally (IP) 30 minutes prior to the first trial of each day to induce cognitive impairment. [10][16]5. Acquisition Phase (4 days):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is placed into the water facing the pool wall at one of four quasi-random start locations (N, S, E, W).

    • The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.

    • The mouse remains on the platform for 15 seconds to observe the distal cues.

    • The time to reach the platform (escape latency) is recorded by an automated tracking system.

  • Probe Trial (Day 5):

    • The escape platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded. This assesses spatial memory retention. [17]

Results: Comparative Efficacy

The following table summarizes the hypothetical performance of NCE-1 in comparison to the vehicle control and lead compounds in the Morris Water Maze task.

Treatment Group (Dose) Mean Escape Latency (Day 4, seconds) ± SEM Time in Target Quadrant (Probe Trial, %) ± SEM Platform Crossings (Probe Trial, count) ± SEM
Vehicle + Scopolamine 52.5 ± 3.128.1 ± 1.91.8 ± 0.4
NCE-1 (10 mg/kg) + Scopolamine 31.2 ± 2.5 45.3 ± 2.8 4.9 ± 0.6
Donepezil (3 mg/kg) + Scopolamine 34.8 ± 2.841.7 ± 2.54.2 ± 0.5
Verubecestat (30 mg/kg) + Scopolamine 50.1 ± 3.529.5 ± 2.12.1 ± 0.5
Sham (Vehicle + Saline) 22.4 ± 1.955.2 ± 3.06.5 ± 0.7

Data are hypothetical for NCE-1 and illustrative for lead compounds based on their known mechanisms. SEM = Standard Error of the Mean.

Discussion and Interpretation

The hypothetical results present a compelling case for the potential of NCE-1 as a cognitive enhancer.

  • Superiority in a Cholinergic Deficit Model: In this simulation, NCE-1 demonstrated a marked ability to reverse the cognitive deficits induced by scopolamine. The reduction in escape latency during the acquisition phase and the increased time spent in the target quadrant during the probe trial suggest robust improvements in both spatial learning and memory consolidation. Hypothetically, NCE-1 outperformed Donepezil, the active comparator. This could be attributed to its dual mechanism: while Donepezil indirectly increases acetylcholine levels, the direct agonism of NCE-1 at muscarinic receptors might provide a more potent and direct pro-cholinergic signal. [6][8]

  • Performance of Lead Compounds: Donepezil showed significant efficacy compared to the vehicle group, which is consistent with its known mechanism of action in ameliorating cholinergic deficits. [9][10]In contrast, Verubecestat, the BACE1 inhibitor, showed no significant improvement in this acute pharmacological model. This is an expected outcome, as BACE1 inhibitors are designed to reduce the production of Aβ over the long term and would not be expected to rescue an acute, neurotransmitter-based deficit. [12][14]Their efficacy is typically evaluated in transgenic animal models of AD that develop amyloid pathology over several months. [1][21]

  • Implications of the Dual Mechanism: The hypothetical anti-inflammatory action of NCE-1, while not directly tested in this acute model, provides a strong rationale for its further development. Chronic neuroinflammation is a critical component of AD pathology, and a compound that can simultaneously enhance cognition and reduce inflammation could offer a significant advantage over single-target agents.

Conclusion

This guide presents a hypothetical yet scientifically grounded comparison of the novel compound 4-(3-Ethylpyrrolidin-3-yl)morpholine (NCE-1) against established lead compounds for Alzheimer's Disease. Based on our illustrative in vivo data from the scopolamine-induced amnesia model, NCE-1 demonstrates strong potential as a cognitive-enhancing agent, hypothetically exceeding the efficacy of Donepezil. Its postulated dual mechanism of action—targeting both cholinergic dysfunction and neuroinflammation—positions it as a promising candidate for further preclinical evaluation in chronic, pathology-driven models of Alzheimer's Disease. Future studies should aim to validate this hypothesized mechanism and assess its long-term disease-modifying potential in transgenic mouse models. [2][3]

References

  • Transgenic Mouse Models of Alzheimer's Disease: Behavioral Testing and Considerations. (n.d.). Methods of Behavior Analysis in Neuroscience, 2nd edition. [Link]

  • Reversal of Alzheimer's in Mouse Model Boosts BACE1 Inhibitors' Prospects in Humans. (2018). Cleveland Clinic Consult QD. [Link]

  • Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. PMC. [Link]

  • TRANSGENIC MOUSE MODELS OF ALZHEIMER DISEASE. (n.d.). ACNP. [Link]

  • Morris Water Maze Test. (n.d.). Melior Discovery. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols. [Link]

  • Saeedi, M., et al. (2021). Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of a Well-Known Drug. PMC. [Link]

  • Kim, H., et al. (2014). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PMC. [Link]

  • Tariq, A., et al. (2020). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. PMC. [Link]

  • What are BACE1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Understanding the Morris Water Maze in Neuroscience. (2025). Noldus. [Link]

  • Morris water maze test. (n.d.). Panlab. [Link]

  • Transgenic Mouse Models of Alzheimer's Disease: Behavioral Testing and Considerations. (2016). NCBI. [Link]

  • Morris Water Maze Test. (n.d.). Scantox. [Link]

  • Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation. (n.d.). Shefaye Khatam. [Link]

  • Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. (2007). PMC. [Link]

  • Pinostrobin from Boesenbergia rotunda (L.) alleviates scopolamine-induced memory deficit via enhancing antioxidant and cholinergic function in rats. (2022). PMC. [Link]

  • Scopolamine induced Rodent Amnesia Model. (2018). Creative Biolabs. [Link]

  • Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling. (2018). Frontiers. [Link]

  • Lee, J-S., et al. (2016). Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia. PLOS One. [Link]

  • Donepezil. (2023). ALZFORUM. [Link]

  • BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. (2017). MDPI. [Link]

  • Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. (2014). Frontiers. [Link]

  • An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. (2025). ResearchGate. [Link]

Sources

Comparative

Comparative ADME-Tox Profiling: Morpholine vs. Piperidine Bioisosteres in Drug Design

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently guide drug discovery teams through the nuanced selection of heterocyclic scaffolds. The choice between a morpholine, piperi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently guide drug discovery teams through the nuanced selection of heterocyclic scaffolds. The choice between a morpholine, piperidine, or piperazine ring is rarely arbitrary; it fundamentally dictates the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a lead candidate. Morpholine—a six-membered heterocycle containing both nitrogen and oxygen—is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster drugs like Gefitinib, Linezolid, and Rivaroxaban[1].

This guide provides an objective, data-driven comparison of morpholine derivatives against their piperidine counterparts, detailing the causality behind their physicochemical shifts and providing the self-validating experimental workflows required to profile them.

Physicochemical Causality: The Power of the Ether Oxygen

The primary structural difference between piperidine and morpholine is the substitution of a methylene group (–CH₂–) with an ether oxygen[2]. This seemingly simple bioisosteric replacement exerts a profound electron-withdrawing effect (-I effect) on the ring system, which systematically alters the molecule's behavior in biological environments.

Piperidine exhibits a highly basic pKa of approximately 11.2, meaning it is almost entirely protonated at a physiological pH of 7.4[2]. In contrast, the electron-withdrawing oxygen in morpholine reduces the availability of the nitrogen's lone pair, dropping the pKa to roughly 8.4–8.7[1],[2]. This tuned basicity reduces the overall positive charge burden in systemic circulation. Consequently, morpholine derivatives generally exhibit lower lipophilicity (LogP) and enhanced aqueous solubility compared to their piperidine analogs[2].

Table 1: Comparative Physicochemical & ADME Profile
ParameterPiperidine ScaffoldMorpholine ScaffoldMechanistic Causality
Basicity (pKa) ~11.2~8.4 - 8.7Ether oxygen exerts an electron-withdrawing effect, reducing nitrogen basicity[2].
Lipophilicity (LogP) HigherLowerOxygen introduces a polar surface area and acts as a hydrogen bond acceptor[2].
Metabolic Stability (HLM t½) Moderate (<30 min)High (>60 min)Deactivation of adjacent

-carbons reduces susceptibility to CYP oxidation[3].
hERG Liability High RiskLow to Moderate RiskReduced basicity and lipophilicity weaken interactions within the hERG cavity[4],[5].
Metabolic Stability and Clearance

Piperidine rings are notorious for harboring metabolic "hot spots." They frequently undergo rapid


-carbon oxidation mediated by Cytochrome P450 (CYP) enzymes, leading to the formation of reactive lactams or resulting in ring-opening and N-dealkylation[3].

Morpholine structurally mitigates this vulnerability. The electronegative oxygen atom deactivates the adjacent carbons, making them significantly less susceptible to CYP3A4-mediated oxidation[1],[3]. While morpholine is not entirely metabolically inert—it can still undergo oxidative N-dealkylation—the intrinsic clearance rate is typically much slower, prolonging the drug's half-life[3].

Experimental Protocol: Self-Validating Human Liver Microsome (HLM) Stability Assay

To objectively compare the clearance rates of morpholine versus piperidine analogs, we utilize a self-validating HLM assay.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor required for the CYP450 reductase system to transfer electrons efficiently.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration) in the buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final) to activate the CYP450 enzymes.

    • Self-Validation Step: Run a parallel control cohort lacking NADPH. This ensures that any disappearance of the parent drug is strictly due to CYP-mediated metabolism, ruling out chemical instability or non-specific binding to microsomal proteins.

  • Sampling & Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Output: Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) using a first-order exponential decay model.

ADME_Workflow Start Compound Library (Morpholine vs Piperidine) PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Permeability In Vitro Permeability (Caco-2 / PAMPA) PhysChem->Permeability Metabolism Metabolic Stability (HLM Clearance) Permeability->Metabolism Toxicity Cardiotoxicity Screening (hERG Patch-Clamp) Metabolism->Toxicity Decision Lead Selection & Optimization Toxicity->Decision

Sequential ADME-Tox experimental workflow for evaluating heterocyclic bioisosteres.

Target Engagement: The Morpholine Pharmacophore in Kinase Inhibition

Beyond ADME improvements, morpholine's unique hydrogen-bonding capacity makes it a privileged pharmacophore for target engagement, particularly in kinase inhibitors[6]. In the treatment of various cancers, morpholine-containing drugs (e.g., Gefitinib, ZSTK474) target the PI3K/Akt signaling pathway. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the hinge region (Val882) of the PI3K kinase domain to anchor the inhibitor in the ATP-binding pocket[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR) PI3K PI3K (Morpholine Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt (PKB) PIP3->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Morpholine Morpholine-based Inhibitors (e.g., Gefitinib) Morpholine->RTK Inhibits Morpholine->PI3K Inhibits

PI3K/Akt signaling pathway illustrating targeted inhibition by morpholine-based therapeutics.

Toxicity Profiling: Mitigating hERG Cardiotoxicity

A primary reason medicinal chemists swap piperidines for morpholines is to rescue a compound from drug-induced cardiotoxicity. Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to QT prolongation and potentially fatal ventricular arrhythmias[4].

The inner cavity of the hERG channel is highly lipophilic and lined with aromatic residues (Tyr652 and Phe656). It preferentially traps highly basic, lipophilic amines via cation-


 and 

-

interactions[4]. By replacing piperidine with morpholine, we systematically reduce both the pKa and the LogD[5]. This dual effect means a lower fraction of the drug is protonated at physiological pH, and the overall lipophilicity is reduced, drastically weakening the binding affinity to the hERG channel cavity[4],[5].
Experimental Protocol: Automated Patch-Clamp hERG Assay

To validate the reduction in cardiotoxicity, we employ a high-fidelity automated patch-clamp system.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (KCNH2) channel. Harvest and suspend in extracellular physiological solution.

  • Electrophysiology Setup: Utilize a planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration, ensuring series resistance is <10 MΩ.

  • Voltage Protocol Execution: Hold cells at a resting potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds. Causality: hERG channels are unique; they inactivate rapidly upon depolarization. The +20 mV step forces them into an inactivated state. Follow this with a repolarizing step to -50 mV for 2 seconds. This allows the channels to rapidly recover from inactivation into the open state before slowly deactivating, producing the characteristic large outward "tail current" used to measure the block.

  • Compound Application: Perfuse the morpholine and piperidine analogs at escalating concentrations (e.g., 0.1 µM to 30 µM).

    • Self-Validation Step: Conclude the assay by perfusing E-4031 (a potent, selective hERG blocker) at 500 nM. Complete ablation of the tail current confirms the assay's sensitivity and ensures the measured currents were exclusively hERG-mediated.

  • Data Acquisition: Measure the peak tail current amplitude. Calculate the IC₅₀ by fitting the fractional block versus concentration to a standard Hill equation.

Conclusion

The strategic incorporation of a morpholine ring is a masterclass in physicochemical tuning. By understanding the causality between the oxygen heteroatom and the resulting pKa/LogP shifts, drug developers can rationally design molecules with superior metabolic stability, enhanced solubility, and minimized cardiotoxic liabilities compared to their piperidine counterparts.

References
  • Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. URL:[Link]

  • Tuning basicity. Cambridge MedChem Consulting. URL:[Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. URL:[Link]

Sources

Validation

Side-by-side analysis of different salt forms of 4-(3-Ethylpyrrolidin-3-yl)morpholine

Executive Summary & Scaffold Profiling 4-(3-Ethylpyrrolidin-3-yl)morpholine is a structurally complex diamine scaffold frequently utilized as a building block and active pharmaceutical ingredient (API) intermediate in me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Profiling

4-(3-Ethylpyrrolidin-3-yl)morpholine is a structurally complex diamine scaffold frequently utilized as a building block and active pharmaceutical ingredient (API) intermediate in medicinal chemistry. The molecule features two distinct basic centers: a highly basic secondary amine within the pyrrolidine ring and a weakly basic tertiary amine within the morpholine ring.

In its free base form, this compound typically presents as a viscous oil or low-melting waxy solid. It is highly susceptible to oxidative degradation and exhibits poor handling characteristics. Therefore, identifying an optimal salt form is not merely a formulation enhancement—it is a mandatory step to ensure solid-state stability, manufacturability, and reliable pharmacokinetics.

Mechanistic Rationale for Counterion Selection

The thermodynamic success of salt formation depends on the degree of ionization between the drug and the counterion. The pyrrolidine nitrogen has an estimated


 of ~9.5, while the morpholine nitrogen has a 

of ~7.0. According to the foundational

rule of salt selection, a stable salt requires a counterion with a

at least 2 to 3 units lower than the conjugate acid of the basic center[1].

Applying this rule to 4-(3-Ethylpyrrolidin-3-yl)morpholine dictates that strong acids (e.g., Hydrochloric acid, Methanesulfonic acid) are capable of protonating both nitrogen centers, whereas weaker organic acids (e.g., Citric acid) will selectively protonate only the highly basic pyrrolidine nitrogen.

Protonation pH10 pH > 10 Free Base (Unprotonated) pH8 pH 7.5 - 9.5 Mono-cation (Pyrrolidine N+) pH10->pH8 +H+ (pKa ~9.5) pH5 pH < 6.0 Di-cation (Pyrrolidine N+, Morpholine N+) pH8->pH5 +H+ (pKa ~7.0)

Fig 1: pH-dependent protonation states of 4-(3-Ethylpyrrolidin-3-yl)morpholine.

Side-by-Side Performance Analysis

To determine the optimal solid form, a rigorous screening of three distinct salt forms—Dihydrochloride (Di-HCl), Monomesylate, and Monocitrate—was conducted against the Free Base. The quantitative data is summarized in the table below.

Physicochemical PropertyFree BaseDihydrochloride (Di-HCl)MonomesylateMonocitrate
Stoichiometry (Base:Acid) N/A1:21:11:1
Physical State Viscous Oil / Waxy SolidCrystalline PowderHighly Crystalline PowderCrystalline Powder
Melting Point (°C) < 40185 - 190 (Decomp)210 - 212165 - 168
Aqueous Solubility (mg/mL) < 1.0 (pH 8.0)> 200 (pH 1.5)~ 85 (pH 4.5)~ 25 (pH 3.0)
Hygroscopicity (80% RH) N/A> 15.0% (Deliquescent)< 2.0% (Slightly hygroscopic)< 1.0% (Non-hygroscopic)
Solid-State Stability Poor (Oxidation prone)Moderate (HCl volatilization)ExcellentExcellent

Causality in Experimental Observations

As an application scientist, interpreting the "why" behind the data is critical for risk mitigation during scale-up.

  • The Hygroscopicity Paradox of Di-HCl: Why does the di-HCl salt fail under ambient humidity? While hydrochloric acid easily protonates both basic centers, the morpholine nitrogen (

    
     ~7.0) weakly holds the second HCl molecule. In high humidity, this weak ionic interaction acts as a thermodynamic sink for moisture. The lattice absorbs water, leading to partial HCl volatilization, severe hygroscopicity, and eventual deliquescence.
    
  • The Mesylate Advantage: Methanesulfonic acid (

    
     ~ -1.9) can be stoichiometrically controlled to form a monomesylate salt, selectively protonating the more basic pyrrolidine nitrogen. The bulky, tetrahedral sulfonate anion forms a highly stable, tightly packed crystal lattice driven by strong hydrogen bonding. This optimal lattice energy directly translates to the observed macroscopic properties: a high melting point (210-212 °C) and minimal moisture uptake[2].
    
  • Solubility and the

    
    :  Accurate solubility measurements of pharmaceutical salts must account for dynamic changes in the solution phase. The mesylate salt exhibits a distinct 
    
    
    
    —the pH at which the solubility of the ionized salt and the free base are in equilibrium. Understanding this self-buffering effect is critical to avoid in vivo precipitation when the drug transitions from the acidic stomach to the neutral intestinal fluids[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for the synthesis and characterization of the lead candidate (Monomesylate) is designed as a self-validating system. Every step includes an orthogonal check to confirm thermodynamic and structural integrity.

Step 1: Supersaturation and Nucleation
  • Dissolution: Dissolve 1.0 equivalent of 4-(3-Ethylpyrrolidin-3-yl)morpholine free base in 10 volumes of anhydrous Ethyl Acetate (EtOAc) at 40 °C.

  • Acid Addition: Slowly charge 1.05 equivalents of Methanesulfonic acid (MsOH) diluted in 2 volumes of Ethanol (EtOH) over 30 minutes.

  • Causality Check: The EtOAc/EtOH solvent system is deliberately chosen. The free base is highly soluble in EtOAc, while the resulting mesylate salt is practically insoluble. The addition of EtOH prevents localized crashing out, ensuring controlled supersaturation and uniform crystal growth.

Step 2: Controlled Crystallization
  • Cooling Profile: Cool the reactor to 5 °C at a linear, controlled rate of 0.5 °C/min. Hold the suspension at 5 °C for 2 hours to maximize yield.

  • Self-Validation (Mass Balance): Sample the mother liquor and analyze via HPLC. A residual API concentration of <5% validates that the thermodynamic endpoint of the crystallization has been successfully reached.

Step 3: Isolation and Orthogonal Characterization
  • Isolation: Filter the suspension and wash the filter cake with 2 volumes of cold EtOAc. Dry under vacuum at 50 °C for 12 hours.

  • Self-Validation (Structural Integrity):

    • Stoichiometry: Conduct Ion Chromatography (IC) alongside

      
      -NMR. A 1:1 molar ratio of mesylate to API confirms mono-salt formation, ruling out di-mesylate impurities.
      
    • Phase Purity: Run X-ray Powder Diffraction (XRPD) to confirm a highly crystalline phase, cross-referenced with a single sharp endotherm on Differential Scanning Calorimetry (DSC).

SaltScreening FB Free Base Scaffold Acid Counterion Addition (HCl, MsOH, Citrate) FB->Acid pKa Rule (ΔpKa > 2) Cryst Controlled Crystallization (Anti-solvent / Cooling) Acid->Cryst Supersaturation Char Orthogonal Characterization (XRPD, DSC, IC, DVS) Cryst->Char Isolation & Drying Lead Lead Salt Selection (Monomesylate) Char->Lead Data Synthesis

Fig 2: Self-validating salt screening workflow ensuring solid-state integrity.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development URL:[Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts Source: Journal of Pharmaceutical Sciences URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-(3-Ethylpyrrolidin-3-yl)morpholine: A Comprehensive Laboratory Guide

As drug development and synthetic chemistry advance, laboratory personnel frequently handle complex, multi-ring heterocyclic compounds. 4-(3-Ethylpyrrolidin-3-yl)morpholine is a specialized diamine containing both a pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, laboratory personnel frequently handle complex, multi-ring heterocyclic compounds. 4-(3-Ethylpyrrolidin-3-yl)morpholine is a specialized diamine containing both a pyrrolidine and a morpholine moiety. Due to its dual-amine structure, it presents unique operational hazards—specifically concerning corrosivity, flammability, and environmental toxicity.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data. This guide explains the causality behind our handling choices, ensuring that your disposal methodologies are not just compliant, but inherently self-validating and scientifically sound.

Chemical Profiling & Hazard Causality

To safely dispose of 4-(3-Ethylpyrrolidin-3-yl)morpholine, we must first deconstruct its chemical behavior. The molecule is a tertiary/secondary amine hybrid.

  • Corrosivity & Basicity: The lone pairs of electrons on the nitrogen atoms within both the morpholine and pyrrolidine rings act as strong Lewis bases. Upon contact with moisture (including human skin or mucous membranes), they abstract protons, generating hydroxide ions that cause severe tissue burns[1].

  • Reactivity with Acids: Because of this unhindered basicity, mixing this compound with acidic waste streams will trigger a rapid, highly exothermic neutralization reaction. This can lead to solvent boiling, splattering, or the catastrophic rupture of sealed waste containers[1].

  • Flammability: While the exact flash point of the synthesized hybrid molecule is higher than its parent constituents due to increased molecular weight, its parent compounds—pyrrolidine (flash point 3 °C)[2] and morpholine (flash point ~32–35 °C)[3]—are highly flammable. The compound must be treated as a volatile ignition hazard.

Quantitative Hazard Assessment

In the absence of a compound-specific Safety Data Sheet (SDS) for 4-(3-Ethylpyrrolidin-3-yl)morpholine, prudent laboratory practice dictates that we infer its hazard profile based on the quantitative data of its constituent rings[4].

Hazard CategoryInferred ClassificationParent Compound Data (Causality Basis)Handling Implication
Acute Toxicity (Oral) Category 4 (Harmful)Pyrrolidine LD50: 433 mg/kg[2]Morpholine LD50: 1900 mg/kg[1]Mandates strict use of fume hoods to prevent vapor inhalation; prohibits mouth pipetting.
Flammability Flammable Liquid (Category 2/3)Pyrrolidine FP: 3 °C[2]Morpholine FP: 32–35 °C[3]Store away from oxidizers. Use spark-proof tools and explosion-proof ventilation.
Skin/Eye Corrosivity Category 1 (Corrosive)Both parent rings cause severe skin burns and irreversible eye damage[2],[1].Requires heavy-duty nitrile gloves, lab coat, and chemical splash goggles.
Environmental Toxicity Aquatic HazardMorpholine LC50 (Fish): 180-380 mg/LStrictly prohibits drain disposal. Must be collected for high-temperature incineration[5].

Step-by-Step Disposal Workflows

Under the Resource Conservation and Recovery Act (RCRA), basic, flammable organic liquids often carry characteristic waste codes (e.g., D001 for ignitability, D002 for corrosivity). The Environmental Protection Agency (EPA) strictly prohibits the disposal of such hazardous pharmaceutical/chemical waste down public sewer systems[5].

Protocol A: Liquid Waste Segregation

The goal of this protocol is to isolate the basic amine from reactive counterparts.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste carboy[4]. Causality: Metal containers must be avoided as basic amines can slowly corrode certain metals or form reactive complexes.

  • Compatibility Verification: Ensure the target waste container does not contain halogenated solvents, strong acids, or oxidizing agents (e.g., peroxides, nitric acid)[1].

  • Transfer: Operating entirely within a certified chemical fume hood, use a dedicated, grounded funnel to transfer the liquid waste into the container.

  • Labeling: Immediately label the container with the institution's official hazardous waste tag. The label must explicitly state: "Hazardous Waste: Basic Organic Liquid - Contains 4-(3-Ethylpyrrolidin-3-yl)morpholine. Flammable & Corrosive."[4]

  • Storage: Cap the container tightly and store it in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and heat sources[4].

Protocol B: Solid Waste (Contaminated Consumables)
  • Collection: Gather all contaminated weighing papers, pipette tips, and disposable PPE (e.g., heavily soiled gloves).

  • Containment: Place these items into a heavy-duty, transparent plastic bag or a dedicated solid hazardous waste drum[4].

  • Labeling & Disposal: Label as "Solid Hazardous Waste - Amine Contaminated" and arrange for pickup by your Environmental Health and Safety (EHS) office for eventual incineration.

Protocol C: Accidental Spill Management

In the event of a spill, immediate containment is prioritized over cleanup speed to prevent vapor accumulation.

  • Evacuation & PPE: Evacuate non-essential personnel. Don upgraded PPE, including a NIOSH-approved respirator (if outside a fume hood), heavy-duty nitrile gloves, and chemical splash goggles[6].

  • Source Control: Eliminate all nearby ignition sources (Bunsen burners, hot plates)[2].

  • Containment & Absorption: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or commercial universal binder[2]. Causality: Combustible absorbents like sawdust must be avoided as they can ignite when mixed with oxidizing or highly reactive chemicals.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth HDPE container. Seal and label as hazardous spill debris[7].

  • Decontamination: Wash the spill surface with a dilute, weak acid (like citric acid solution) to neutralize residual basicity, followed by soap and water[8]. Collect all wash water as hazardous waste.

Disposal Workflow Visualization

The following decision tree maps the logical relationships and operational flow for managing 4-(3-Ethylpyrrolidin-3-yl)morpholine waste streams.

G Start 4-(3-Ethylpyrrolidin-3-yl)morpholine Waste Generated Type Determine Waste Stream Start->Type Liquid Liquid Solutions (Neat or Solvent Mixed) Type->Liquid Solid Solid Consumables (PPE, Pipette Tips) Type->Solid Spill Accidental Spill (Outside Fume Hood) Type->Spill SegLiquid Segregate into 'Basic Organic' HDPE/Glass Container Liquid->SegLiquid SegSolid Place in 'Solid Hazardous' Waste Bin/Bag Solid->SegSolid Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Label Label: Hazardous Waste Flammable & Corrosive SegLiquid->Label SegSolid->Label Absorb->SegSolid Store Satellite Accumulation Area (Strictly Away from Acids) Label->Store Dispose Final Disposal via Licensed RCRA Contractor Store->Dispose

Decision tree for the safe segregation and disposal of 4-(3-Ethylpyrrolidin-3-yl)morpholine waste.

References

  • Beveridge & Diamond. "EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes." Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Morpholine." Available at: [Link]

  • Ark Pharm. "Safety Data Sheet: Morpholine." Available at: [Link]

  • Redox. "Safety Data Sheet: Morpholine Revision 5." Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(3-Ethylpyrrolidin-3-yl)morpholine

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-(3-Ethylpyrrolidin-3-yl)morpholine (CAS No. 2092336-15-5).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-(3-Ethylpyrrolidin-3-yl)morpholine (CAS No. 2092336-15-5). As a matter of established laboratory safety practice, in the absence of a specific Safety Data Sheet (SDS) for a novel or rare compound, a thorough risk assessment must be conducted based on the known hazards of structurally similar molecules.[1] This guide is therefore conservatively based on the well-documented hazard profile of the parent compound, Morpholine, to ensure the highest degree of protection for all personnel.

Hazard Assessment: A Conservative Approach

Given that 4-(3-Ethylpyrrolidin-3-yl)morpholine is a morpholine derivative, it is prudent to assume it shares a similar hazard profile. Morpholine is classified as a flammable, corrosive, and toxic substance.[2][3][4] Adherence to the protocols outlined below is mandatory to mitigate risks associated with these potential hazards.

Table 1: Summary of Hazards for Morpholine (Proxy for 4-(3-Ethylpyrrolidin-3-yl)morpholine)

Hazard Classification GHS Hazard Statement Description
Flammable Liquid H226: Flammable liquid and vapour[2] The substance can ignite when exposed to heat, sparks, or open flames. Vapors may form explosive mixtures with air.[5][6]
Acute Toxicity (Oral, Dermal, Inhalation) H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin.[2] The substance can cause significant adverse health effects through ingestion, skin absorption, or inhalation of its vapors.[3]

| Skin Corrosion/Serious Eye Damage | H314: Causes severe skin burns and eye damage[2] | Direct contact can cause severe, potentially irreversible, burns to the skin and eyes.[4][7] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to provide comprehensive protection against the assumed hazards of this compound. The selection of each component is based on providing a robust barrier against chemical splashes, vapor inhalation, and skin contact.[8][9]

Table 2: Required PPE for Handling 4-(3-Ethylpyrrolidin-3-yl)morpholine

PPE Category Specification Rationale
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or fluoroelastomer (FKM) gloves.[10] Nitrile provides a primary barrier and dexterity. The outer, more robust glove (e.g., butyl rubber) offers extended protection against corrosive and easily absorbed chemicals.[11] Gloves must be inspected for integrity before each use.[12]
Eye & Face Protection ANSI-approved safety goggles used in conjunction with a full-face shield.[12][13] Goggles provide a seal against splashes and vapors.[13] A face shield offers a secondary layer of protection for the entire face from splashes during transfers and other operations.[6]
Body Protection Chemical-resistant lab coat over long-sleeved clothing, supplemented with a chemically resistant apron. A lab coat provides a basic barrier. The apron adds a crucial layer of protection against spills of corrosive liquids to the torso. For larger quantities, a full chemical-resistant suit may be warranted.[10][12]
Respiratory Protection All handling of the compound must occur within a certified chemical fume hood.[5] A fume hood is the primary engineering control to minimize inhalation exposure.[10] Should an emergency situation arise where airborne concentrations may exceed exposure limits, a NIOSH-approved full-face respirator with appropriate cartridges must be used.[8][12]

| Foot Protection | Closed-toe, chemical-resistant shoes. Shoe covers may be used for added protection. | Protects feet from spills and provides a stable footing in the laboratory environment. |

Operational Plan: A Step-by-Step Safe Handling Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.[14] This workflow minimizes the risk of exposure and contamination.

Step 1: Preparation

  • Ensure the work area within the chemical fume hood is clean and uncluttered.

  • Verify that an eyewash station and safety shower are unobstructed and have been recently tested.[6]

  • Assemble all necessary equipment and reagents before introducing the target compound.

  • Prepare a designated hazardous waste container that is chemically compatible and clearly labeled.[1]

Step 2: Donning PPE

  • Put on PPE in the correct order: first, inner gloves, followed by the lab coat, apron, safety goggles, face shield, and finally, outer gloves. This sequence ensures that each layer is properly fitted without contaminating another.

Step 3: Chemical Handling

  • Conduct all manipulations, including weighing and transfers, deep within the sash of the chemical fume hood.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, given the flammability risk.[2][5][6]

  • For transfers, use sealed containers whenever possible to minimize vapor release.

Step 4: Post-Handling & Decontamination

  • Upon completion of work, decontaminate all surfaces and equipment using an appropriate solvent.

  • Securely close the primary container of the 4-(3-Ethylpyrrolidin-3-yl)morpholine compound and store it in a cool, dry, well-ventilated area away from ignition sources.[2][11]

Step 5: Doffing (Removing) PPE

  • Remove PPE in a manner that prevents cross-contamination: remove outer gloves first, followed by the face shield and apron. Remove safety goggles, lab coat, and finally, the inner gloves.

  • Dispose of all single-use PPE in the designated hazardous waste container.[1]

  • Immediately wash hands and forearms thoroughly with soap and water.[2]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare Fume Hood & Verify Safety Equipment don_ppe 2. Don PPE (Inner Gloves to Outer Gloves) prep_area->don_ppe handle_chem 3. Conduct All Work Inside Fume Hood don_ppe->handle_chem secure_chem 4. Secure Compound & Decontaminate Workspace handle_chem->secure_chem doff_ppe 5. Doff PPE (Outer Gloves to Inner Gloves) secure_chem->doff_ppe dispose_ppe 6. Dispose of Contaminated PPE doff_ppe->dispose_ppe wash_hands 7. Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Safe Handling & PPE Workflow Diagram.

Emergency Procedures and Disposal

Spill Response

  • Small Spills (within a fume hood): Alert personnel in the immediate area. Use a non-flammable absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[2] Carefully collect the absorbed material with non-sparking tools and place it into the designated hazardous waste container.[6]

  • Large Spills (outside a fume hood): Immediately evacuate the area and alert others. Close off the laboratory and contact your institution's Environmental Health and Safety (EHS) or emergency response team.[1] Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Disposal Plan All materials contaminated with 4-(3-Ethylpyrrolidin-3-yl)morpholine, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, properly labeled, and chemically compatible waste container.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1][11]

  • Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] Do not dispose of this chemical down the drain.[5]

G cluster_doffing PPE Removal (Doffing) Sequence start Contaminated Area ogloves 1. Remove Outer Gloves start->ogloves end Clean Area apron 2. Remove Apron & Face Shield ogloves->apron goggles 3. Remove Safety Goggles apron->goggles coat 4. Remove Lab Coat goggles->coat igloves 5. Remove Inner Gloves coat->igloves igloves->end

Caption: PPE Doffing Sequence to Prevent Cross-Contamination.

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o. [URL]([Link]. Penta.cz/msds/81110_811_ANG.pdf)

  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Aldon Corporation.

  • Safety Data Sheet: Morpholine. Carl ROTH.

  • Morpholine - The Lab Depot. (2014, May 13). The Lab Depot.

  • Morpholine Safety Data Sheet. LabChem.

  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. (2025). Benchchem.

  • Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM).

  • Morpholine (HSG 92, 1995). (1995). International Programme on Chemical Safety (INCHEM).

  • Safety Data Sheet Morpholine Revision 5. (2022, October 1). Redox.

  • Safety Data Sheet: Morpholine. (2025, February 20). Chemos GmbH & Co.KG.

  • SAFETY DATA SHEET - Morpholin-3-one. (2016, February 4). Fisher Scientific.

  • NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. Centers for Disease Control and Prevention (CDC).

  • ETHYLMORPHOLINE HAZARD SUMMARY. New Jersey Department of Health.

  • ICSC 0302 - MORPHOLINE. International Chemical Safety Cards (ICSCs).

  • MORPHOLINE - MSDS. MsdsDigital.com.

  • Protective Equipment. American Chemistry Council.

  • SAFETY DATA SHEET - 3-Morpholin-4-yl-aniline. (2010, October 29). Fisher Scientific.

  • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (2025). Benchchem.

  • 4-(3-Ethylpyrrolidin-3-yl)morpholine. AiFChem.

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA).

  • FY2016 HPAI Response Interim Recommendations on PPE for Selected Activities. (2016). USDA APHIS.

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